Abz-ser-pro-3-nitro-tyr-OH
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLMBNGGUMATLG-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236432 | |
| Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553644-01-2 | |
| Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553644-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Abz-Ser-Pro-3-nitro-Tyr-OH: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of the fluorogenic peptide substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, designed for researchers, scientists, and drug development professionals. This document delves into the core principles of its mechanism, offers detailed protocols for its application in enzyme kinetics, and discusses its relevance in studying key physiological enzymes.
Introduction: Unveiling a Versatile Tool for Protease Activity Studies
This compound is a specialized tetrapeptide that serves as a highly sensitive tool for the continuous monitoring of specific protease activity.[1] Its design is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for real-time measurement of enzyme kinetics.[2] This synthetic peptide is particularly valuable in the synthesis of peptide-based drugs and in studies involving protein interactions.[3]
The core structure of this substrate consists of a fluorophore, 2-aminobenzoyl (Abz), at the N-terminus and a quenching moiety, 3-nitro-tyrosine, at the C-terminus.[3] In its intact state, the close proximity of the 3-nitro-tyrosine quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the proline and 3-nitro-tyrosine residues, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. This direct relationship between cleavage and fluorescence signal enables precise determination of enzyme activity.
This substrate is recognized for its utility in studying two significant enzymes: Angiotensin-Converting Enzyme 2 (ACE2) and Prolyl Endopeptidase (PEP).[4][5] Its application extends to high-throughput screening of potential enzyme inhibitors, making it a valuable asset in drug discovery and development.[4]
Table 1: Key Characteristics of this compound
| Property | Value | Reference |
| Molecular Formula | C24H27N5O9 | [6] |
| Molecular Weight | 529.51 g/mol | [6] |
| CAS Number | 553644-01-2 | [6] |
| Excitation Wavelength | ~320 nm | [7] |
| Emission Wavelength | ~420 nm | [7] |
| Storage Conditions | -20°C, protect from light | [8] |
Mechanism of Action: The FRET Principle in Detail
The functionality of this compound is rooted in the principles of FRET. This process involves the non-radiative transfer of energy from an excited-state fluorophore (the donor, Abz) to a nearby chromophore (the acceptor or quencher, 3-nitro-tyrosine). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to conformational changes or cleavage events that alter this distance.
In the intact peptide, the Abz group and the 3-nitro-tyrosine residue are held in close proximity by the peptide backbone. When the Abz fluorophore is excited by light at approximately 320 nm, the absorbed energy is efficiently transferred to the 3-nitro-tyrosine quencher instead of being emitted as fluorescence. However, when a target protease, such as ACE2 or prolyl endopeptidase, cleaves the peptide bond between the proline and 3-nitro-tyrosine, the Abz-Ser-Pro fragment is liberated from the 3-nitro-tyrosine. This separation disrupts the FRET process, causing the Abz fluorophore to emit light at its characteristic wavelength of around 420 nm. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis by the enzyme.
Synthesis and Quality Control
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. This technique allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups on the amino acid side chains and the N-terminus prevents unwanted side reactions.
Purity Assessment: The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity, often exceeding 95%. The identity and purity of the peptide are confirmed by a combination of analytical techniques:
-
RP-HPLC: To assess the purity of the peptide by separating it from any synthesis-related impurities.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide.
For rigorous quantitative applications, it is crucial to accurately determine the net peptide content, as lyophilized peptides can contain water and counter-ions.
Experimental Protocols
The following are generalized protocols for the use of this compound in enzymatic assays. It is recommended to optimize these protocols for specific experimental conditions.
Preparation of Stock Solutions
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Further dilute with the appropriate assay buffer to the desired working concentrations. Due to the light sensitivity of the Abz group, it is imperative to protect the stock solution from light and store it at -20°C.[8]
-
Enzyme Stock Solution: Prepare a stock solution of the purified enzyme (ACE2 or prolyl endopeptidase) in a suitable buffer that ensures its stability. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
ACE2 Activity Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human ACE2
-
This compound
-
ACE2 Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM ZnCl₂.[9]
-
ACE inhibitor (e.g., captopril) and Neprilysin inhibitor (e.g., thiorphan) to prevent non-specific cleavage if using biological samples.[9]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add the ACE2 assay buffer.
-
Add the enzyme: Add the desired amount of recombinant ACE2 to each well. For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period.
-
Initiate the reaction: Add the this compound substrate to each well to a final concentration within the linear range of the assay. The final reaction volume is typically 100-200 µL.
-
Monitor fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.[9]
Prolyl Endopeptidase (PEP) Activity Assay
This protocol provides a framework for assessing PEP activity.
Materials:
-
Purified prolyl endopeptidase
-
This compound
-
PEP Assay Buffer: A suitable buffer for PEP is typically a Tris-HCl or phosphate buffer at a pH of 7.0-8.0.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture: Add the PEP assay buffer to each well of the microplate.
-
Add the enzyme: Add the purified PEP to each well. For inhibitor studies, pre-incubate the enzyme with potential inhibitors.
-
Initiate the reaction: Add the this compound substrate to each well.
-
Monitor fluorescence: Measure the increase in fluorescence over time at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm at a constant temperature (e.g., 37°C).
Data Analysis and Interpretation
The raw data obtained from the fluorescence plate reader (relative fluorescence units, RFU) can be used to determine the initial reaction velocity (V₀) and subsequently the kinetic parameters of the enzyme.
Steps for Data Analysis:
-
Background Subtraction: Subtract the fluorescence of a blank control (containing all components except the enzyme) from all readings.
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. The initial velocity is the slope of the linear portion of this curve.
-
Michaelis-Menten Kinetics: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[10]
-
Lineweaver-Burk Plot: For a linear representation of the data, a double reciprocal plot (1/V₀ vs. 1/[S]) can be used. The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.[10]
Table 2: Known Kinetic Parameters for this compound
| Enzyme | Km | kcat/Km | Reference |
| ACE2 | 23 µM | 3.5 x 10⁴ M⁻¹s⁻¹ | [4] |
Applications in Research
Angiotensin-Converting Enzyme 2 (ACE2)
ACE2 is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and inflammation. ACE2 primarily converts angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties. Given its central role in cardiovascular physiology, ACE2 is a significant therapeutic target. Furthermore, ACE2 has gained considerable attention as the primary receptor for the entry of SARS-CoV-2 into host cells.[11] The use of this compound allows for the high-throughput screening of compounds that may inhibit or modulate ACE2 activity, which is of great interest for both cardiovascular and infectious disease research.[4]
Prolyl Endopeptidase (PEP)
Prolyl endopeptidase (also known as prolyl oligopeptidase) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[12] This enzyme is involved in the metabolism of several neuropeptides and peptide hormones, and has been implicated in neurological disorders.[13] PEP is also being investigated for its potential therapeutic application in celiac disease, as it can degrade the proline-rich gluten peptides that trigger an immune response in susceptible individuals.[4] The substrate this compound can be employed to study the activity of PEP and to screen for inhibitors that could have therapeutic potential.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that provides a powerful tool for the investigation of ACE2 and prolyl endopeptidase. Its FRET-based mechanism allows for continuous and real-time monitoring of enzyme activity, making it ideal for detailed kinetic studies and high-throughput screening applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile research tool in the fields of drug discovery, biochemistry, and molecular biology.
References
- de Almeida, V. D., de Oliveira, R. L., da Silva, D. A., de Faria, M. C., & Santos, R. A. (2015). Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture.
- Cecon, E., et al. (2021). SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET. Cell Chemical Biology, 28(7), 1025-1033.e6.
- Palmier, M. O., & Van Doren, S. R. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry, 371(1), 64-71.
- Myint, K. T., & Kim, Y. S. (2014). The role of prolyl oligopeptidase, understanding the puzzle. Journal of neurochemistry, 129(5), 743–756.
- Hadd, A. G., Raymond, D. E., Halliwell, J. W., Jacobson, S. C., & Ramsey, J. M. (1997). Microchip device for performing enzyme assays. Analytical chemistry, 69(17), 3407–3412.
- Kolb, P., & Sames, D. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System.
-
reframeDB. (n.d.). S-ACE2 FRET (COVID-19). Retrieved from [Link]
-
NCBI. (n.d.). ACE2 Enzymatic Inhibition Assay. Retrieved from [Link]
- Garcia-Sanclemente, S., et al. (2013). Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase. Journal of medicinal chemistry, 56(17), 6796–6806.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Nomura, K. (1986). Specificity of prolyl endopeptidase. FEBS letters, 209(2), 235–237.
- Jackson, N. E., et al. (2018). Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase. Biochemistry, 57(3), 337-346.
- Carmona, A. K., et al. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciencias, 81(3), 381-392.
- Liu, Y., et al. (2020). A new FRET-based platform to track substrate ubiquitination by fluorescence. Journal of Biological Chemistry, 295(1), 183-194.
- Mark, K. F., & Strieter, E. R. (2020). Using Förster Resonance Energy Transfer (FRET) to Understand the Ubiquitination Landscape. Biochemistry, 59(28), 2599-2610.
- Wang, Y., et al. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 24(13), 10838.
- O'Donoghue, A. J., et al. (2016). Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay. Journal of agricultural and food chemistry, 64(3), 636–642.
Sources
- 1. SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C24H27N5O9 | CID 95566058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jasco-global.com [jasco-global.com]
- 11. SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of SARS-CoV-2 spike protein binding to ACE2 in living cells by TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
Abz-Ser-Pro-3-nitro-Tyr-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, tailored for researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties of the substrate, its mechanism of action as a tool for enzyme kinetics, detailed protocols for its application, and a survey of its broader utility in biomedical research.
Introduction: Unveiling a Versatile Tool for Protease Activity Analysis
This compound is a specialized peptide compound that has gained significant traction in biochemical and pharmaceutical research.[1][2] Its unique chemical architecture makes it a powerful tool for studying enzyme kinetics, particularly for proteases, and for the development of novel therapeutic agents.[3] The strategic incorporation of a fluorophore and a quencher moiety within its peptide sequence allows for real-time monitoring of enzyme activity through Förster Resonance Energy Transfer (FRET).[4] This guide will focus primarily on its well-established role as a substrate for Angiotensin-Converting Enzyme 2 (ACE2), a key player in cardiovascular physiology and a receptor for the SARS-CoV-2 virus.[5]
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
Chemical Structure and Core Components
The structure of this compound is a tetrapeptide with the sequence Ser-Pro-Tyr(NO2) N-terminally protected by an aminobenzoyl (Abz) group.
The key functional components are:
-
2-Aminobenzoyl (Abz) Group: This moiety serves as the fluorescent donor.[6]
-
Peptide Backbone (Ser-Pro): This sequence provides the specificity for the target enzyme.
-
3-Nitrotyrosine (Tyr(NO2)): This modified amino acid acts as the quencher of the Abz fluorescence.[7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₅O₉ | [5] |
| Molecular Weight | 529.51 g/mol | [3] |
| CAS Number | 553644-01-2 | [3] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Store at -20°C to -15°C | [8] |
Note: For optimal stability, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[9]
Principle of Operation: A FRET-Based Mechanism for Real-Time Enzyme Activity Monitoring
This compound functions as an internally quenched fluorescent substrate, leveraging the principles of Förster Resonance Energy Transfer (FRET).[8] FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[10][11]
In the intact this compound molecule, the fluorescent Abz group (donor) and the 3-nitrotyrosine quencher (acceptor) are held in close proximity by the peptide backbone. When the Abz group is excited by an external light source, the energy is efficiently transferred to the 3-nitrotyrosine group, which dissipates the energy non-radiatively, resulting in minimal fluorescence emission.[4]
Upon enzymatic cleavage of the peptide bond between the proline and the 3-nitrotyrosine residues by a protease such as ACE2, the Abz fluorophore and the 3-nitrotyrosine quencher are separated.[12] This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the Abz group. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
Caption: FRET mechanism of this compound.
Application in ACE2 Enzyme Kinetics: A Detailed Protocol
This compound is a well-established substrate for determining the kinetic parameters of Angiotensin-Converting Enzyme 2 (ACE2).[12][13]
Recommended Materials and Reagents
-
This compound
-
Recombinant human ACE2 enzyme
-
ACE2 Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5)
-
ACE2 inhibitor (e.g., MLN-4760) for specificity control[14]
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission filters
Experimental Workflow
Caption: Workflow for an ACE2 kinetic assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Dilute the recombinant ACE2 enzyme to the desired concentrations in pre-chilled ACE2 assay buffer.
-
Prepare a working solution of the ACE2 inhibitor (e.g., 10 µM MLN-4760) in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the components in the following order:
-
Assay buffer
-
ACE2 enzyme or inhibitor control
-
Substrate (to initiate the reaction)
-
-
The final reaction volume is typically 100-200 µL.
-
Include appropriate controls:
-
No-enzyme control: To determine background fluorescence.
-
Inhibitor control: To confirm ACE2-specific activity.[14]
-
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use excitation and emission wavelengths appropriate for the Abz fluorophore, typically around 320-340 nm for excitation and 405-420 nm for emission.[15][16]
-
Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀):
-
Plot fluorescence intensity versus time for each substrate concentration.
-
The initial linear portion of the curve represents the initial velocity (V₀). Calculate the slope of this linear region.
-
Convert the fluorescence units/min to moles/min using a standard curve of the free Abz fluorophore.
-
-
Determine Kinetic Parameters (Km and Vmax):
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
The software will provide the values for Vmax (maximum velocity) and Km (Michaelis constant, the substrate concentration at half Vmax).
-
-
Calculate Catalytic Efficiency (kcat/Km):
Broader Applications in Research and Development
While its use as an ACE2 substrate is prominent, the utility of this compound extends to other areas of scientific inquiry.
-
High-Throughput Screening (HTS): Its fluorogenic nature makes it an excellent tool for HTS of potential ACE2 inhibitors.[12][13]
-
Peptide Synthesis: It can serve as a building block in the synthesis of more complex peptides for various therapeutic and diagnostic applications.[3]
-
Bioconjugation: The molecule can be used in bioconjugation techniques to attach to other biomolecules, potentially for targeted drug delivery.[3]
-
Neurobiology Research: There is potential for its use in studying the role of peptides in neurological disorders.[3]
Conclusion
This compound is a versatile and sensitive fluorogenic substrate that provides a robust platform for studying protease activity, particularly that of ACE2. Its well-defined FRET-based mechanism allows for real-time kinetic analysis, making it an invaluable tool for academic research and pharmaceutical drug discovery. The detailed protocols and data analysis guidelines presented in this guide are intended to empower researchers to effectively utilize this powerful reagent in their experimental endeavors.
References
- Bachem. (n.d.). This compound. Bachem Products.
- MedChemExpress. (n.d.). This compound. MedChemExpress (MCE) Life Science Reagents.
- Shanghai Hong肽生物科技. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Rice, G. I., et al. (2004). Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Biochemical Journal, 383(Pt 1), 45–51.
- Blagbrough, I. S., et al. (2005). High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase. Antimicrobial Agents and Chemotherapy, 49(11), 4712–4721.
- Kuba, K., et al. (2010). Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). Methods in Molecular Biology, 648, 185–195.
- Biosynth. (n.d.). Abz-Ser-Pro-Tyr(NO2)-OH.
- AMSBIO. (2019). Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric).
- Abcam. (2025). ab273297 Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric).
- MedChemExpress. (n.d.).
- Thatcher, S. E., et al. (2017). Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. Methods in Molecular Biology, 1614, 61–67.
- Chem-Impex. (n.d.). This compound.
- BPS Bioscience. (n.d.). Spike S1 (Wild-Type) (SARS-CoV-2): ACE2 TR-FRET Assay Kit.
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- Ziegler, C. G., et al. (2020). SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET. eLife, 9, e61493.
- Miyamoto, S., et al. (2015). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 89, 569–577.
- Samanta, S., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances, 6(70), 65609–65614.
- Cisneros, A., et al. (2021). SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening. Viruses, 13(7), 1347.
- MedChemExpress. (n.d.).
- Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH.
- PubChem. (n.d.). This compound.
- De Filippis, V., et al. (2005). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Protein Science, 14(7), 1836–1847.
- MedChemExpress. (n.d.). Abz-Gly-p-nitro-Phe-Pro-OH 67482-93-3.
- Chen, Y., et al. (2019). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Molecular Liquids, 285, 247-256.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reframeDB [reframedb.org]
- 7. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - [hongtide.com]
- 13. shop.bachem.com [shop.bachem.com]
- 14. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. content.abcam.com [content.abcam.com]
A Comprehensive Technical Guide to the Synthesis, Purification, and Characterization of the Fluorogenic Peptide Substrate Abz-Ser-Pro-3-Nitro-Tyr-OH
Abstract
This technical guide provides a detailed methodology for the synthesis, purification, and analytical characterization of Abz-Ser-Pro-3-Nitro-Tyr-OH, an internally quenched fluorescent (FRET) peptide substrate. This peptide is a valuable tool in biochemical and pharmaceutical research, particularly for the continuous monitoring of protease activity.[1][2] The synthesis is approached using modern solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy. Subsequent purification to a high degree of homogeneity is detailed using reversed-phase high-performance liquid chromatography (RP-HPLC), the industry standard for peptide purification.[3] Finally, a suite of analytical techniques, including mass spectrometry and analytical HPLC, are described to verify the identity and purity of the final product. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible protocol grounded in established chemical principles.
Introduction: The FRET Substrate this compound
The Principle of Internally Quenched Fluorescent (FRET) Substrates
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor or quencher) when they are in close proximity, typically within 10-100 Å.[4][5] In the context of protease substrates, a peptide sequence is synthesized to contain both a fluorophore and a quencher.[6] While the peptide is intact, the quencher effectively absorbs the energy emitted by the fluorophore, resulting in minimal to no fluorescence signal.[6][7] Upon enzymatic cleavage of the peptide bond between the donor and acceptor, they diffuse apart, disrupting the FRET process.[8] This separation liberates the fluorophore from the quenching effect, leading to a measurable increase in fluorescence intensity that can be monitored in real-time to quantify enzyme activity.[9]
The Abz / 3-Nitro-Tyrosine FRET Pair
The peptide this compound is a classic example of an internally quenched substrate.[9][10]
-
The Donor (Fluorophore): The N-terminal 2-aminobenzoyl (Abz) group serves as the fluorescent donor.[6][11]
-
The Acceptor (Quencher): The 3-nitro-tyrosine residue functions as the quencher. The nitro group's electron-withdrawing properties create an absorption spectrum that overlaps with the emission spectrum of the Abz group, enabling efficient quenching.[6][9]
This specific FRET pair is advantageous because both components can be incorporated into the peptide sequence during standard solid-phase synthesis.[10]
Applications in Protease Activity Assays
Due to its specific sequence and FRET properties, this compound is a valuable substrate for studying the kinetics of various proteases. It has been identified as a useful substrate for enzymes such as Angiotensin-Converting Enzyme 2 (ACE2), making it relevant for high-throughput screening of potential enzyme inhibitors.[12] Its use allows for a direct, continuous assay format that is more rapid and convenient than endpoint methods like ELISA or zymography.[1]
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Rationale for SPPS and the Fmoc/tBu Strategy
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[13] The growing peptide chain is covalently attached to an insoluble polymer resin, which simplifies the process by allowing for the use of excess reagents and easy removal of byproducts through simple filtration and washing.
The Fmoc/tBu strategy is the most widely used approach in modern SPPS.[14]
-
Nα-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the N-terminal alpha-amino group. It is stable to acidic conditions but is readily removed by a weak base, typically piperidine.[14]
-
Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu).[14] These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step.
-
Orthogonality: The differential lability of the Fmoc (base-labile) and side-chain (acid-labile) protecting groups forms an "orthogonal" protection scheme, allowing for selective deprotection at each step of the synthesis.[15]
Critical Raw Materials and Reagents
A successful synthesis relies on high-quality reagents. The table below summarizes the key materials for this protocol.
| Reagent/Material | Function | Supplier Example |
| 2-Chlorotrityl chloride (2-CTC) Resin | Solid support for assembling the peptide; allows cleavage to a C-terminal carboxylic acid. | Sigma-Aldrich |
| Fmoc-Tyr(3-NO₂)-OH | First amino acid, containing the quencher moiety. | Bachem, Chem-Impex |
| Fmoc-Pro-OH | Second amino acid. | Sigma-Aldrich, Bachem |
| Fmoc-Ser(tBu)-OH | Third amino acid; tBu protects the side-chain hydroxyl group. | Sigma-Aldrich, Bachem |
| Boc-2-aminobenzoic acid | Source of the N-terminal Abz fluorophore group. | Sigma-Aldrich |
| HATU | Coupling (activating) reagent for efficient amide bond formation. | Sigma-Aldrich |
| DIPEA | Tertiary base required for the activation and coupling steps. | Sigma-Aldrich |
| Piperidine | Weak base used for the removal of the Fmoc protecting group. | Sigma-Aldrich |
| DMF | Primary solvent for washing, coupling, and deprotection steps. | Sigma-Aldrich |
| DCM | Solvent used for resin swelling and washing. | Sigma-Aldrich |
| TFA | Strong acid for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. | Sigma-Aldrich |
| TIS | Scavenger used in the cleavage cocktail to prevent side reactions. | Sigma-Aldrich |
| Water (HPLC Grade) | Component of the cleavage cocktail and HPLC mobile phase. | VWR, Fisher Scientific |
Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Preparation and First Amino Acid Loading: a. Add 2-Chlorotrityl chloride resin (0.1 mmol) to a peptide synthesis vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes. c. Drain the DCM. Dissolve Fmoc-Tyr(3-NO₂)-OH (0.2 mmol) in DCM, add DIPEA (0.4 mmol), and add the solution to the resin. d. Agitate the mixture for 2 hours. Add a small amount of methanol to cap any remaining reactive sites on the resin and agitate for another 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
2. Peptide Chain Elongation (Iterative Cycles): For each amino acid (Pro, then Ser): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 10 minutes. b. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x). c. Coupling: i. In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Pro-OH or Fmoc-Ser(tBu)-OH; 0.4 mmol) and HATU (0.38 mmol) in DMF. ii. Add DIPEA (0.8 mmol) to the solution and pre-activate for 1-2 minutes. iii. Add the activated amino acid solution to the resin. iv. Agitate for 1-2 hours. d. Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). (A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.)
3. N-terminal Abz Group Coupling: a. After coupling the final amino acid (Fmoc-Ser(tBu)-OH), perform the Fmoc deprotection step as described in 2a. b. Wash the resin as described in 2b. c. Perform a coupling reaction as described in 2c, using Boc-2-aminobenzoic acid (0.4 mmol) instead of an Fmoc-amino acid. d. Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry the resin under vacuum.
4. Cleavage and Deprotection: a. Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. b. Add the cleavage cocktail (e.g., 10 mL) to the dried resin. c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the resulting white pellet under vacuum to obtain the crude peptide.
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound.
Purification by Reversed-Phase HPLC
Crude synthetic peptides contain deletion sequences, incompletely deprotected products, and byproducts from scavengers. RP-HPLC is the standard method for purifying the target peptide to a high degree of homogeneity.[3][16]
The Principle of RP-HPLC for Peptide Purification
RP-HPLC separates peptides based on their relative hydrophobicity.[3] The stationary phase within the column is non-polar (e.g., silica beads modified with C18 alkyl chains), while the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent (acetonitrile), with more hydrophobic species being retained on the column longer.[3][17] Trifluoroacetic acid (TFA) is added to both mobile phases as an ion-pairing agent, which neutralizes charges on the peptide and improves peak sharpness.[17]
Step-by-Step Purification Protocol
1. Preparation: a. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). c. Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) to a concentration of ~10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.[18]
2. HPLC Run: a. Equilibrate a semi-preparative C18 column with the starting mobile phase conditions (e.g., 95% A/5% B). b. Inject the filtered sample onto the column. c. Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes. d. Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and potentially 320 nm (for the Abz group).
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks as they elute.[17] b. Analyze the purity of each collected fraction using analytical RP-HPLC. c. Pool the fractions that contain the desired peptide at >95% purity.
4. Lyophilization: a. Freeze the pooled, pure fractions. b. Lyophilize (freeze-dry) the sample to remove the water and acetonitrile, yielding the final product as a white, fluffy powder.[17]
Purification Workflow Diagram
Caption: General workflow for the RP-HPLC purification of synthetic peptides.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm that the correct peptide has been synthesized and that it meets the required purity specifications.[19][20]
Verifying Identity: High-Resolution Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight and, therefore, the identity of a synthetic peptide.[19][21] Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[20] The presence of the nitro group on tyrosine results in a characteristic mass shift of +45 Da compared to a native tyrosine residue.[22][23]
Assessing Purity: Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final peptide product.[20][24] A small amount of the lyophilized peptide is analyzed on an analytical C18 column using a fast gradient. Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Summary Table of Expected Analytical Data
| Analysis | Technique | Expected Result | Purpose |
| Identity | ESI-MS | Calculated MW = 585.55 g/mol . Observed m/z should correspond to [M+H]⁺, [M+2H]²⁺, etc. | Confirms correct molecular weight. |
| Purity | Analytical RP-HPLC | A single major peak, purity >95%. | Quantifies the homogeneity of the final product. |
| Quantity | Amino Acid Analysis | Confirms amino acid ratios and provides accurate peptide content. | Determines the net peptide content, accounting for water and counter-ions.[25] |
Conclusion
The synthesis and purification of the FRET substrate this compound can be reliably achieved through a systematic application of Fmoc-based solid-phase peptide synthesis and reversed-phase HPLC. Careful selection of high-quality reagents, adherence to established protocols for coupling and deprotection, and rigorous analytical characterization are paramount to obtaining a final product suitable for sensitive enzymatic assays. The methodologies described in this guide provide a robust framework for researchers to produce this valuable tool for kinetic studies and inhibitor screening campaigns.
References
- ResolveMass Laboratories Inc. (2025).
- Annan, R. S., & Carr, S. A. (2001).
- Annan, R. S., & Carr, S. A. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry.
- CovalX. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. CovalX.
- International Journal of Science and Research Archive. (2025).
- AnaSpec. (n.d.). FRET Peptides | Custom peptide Synthesis. AnaSpec.
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek.
- Fairman, J. W., et al. (n.d.).
- Hintzen, J. C. J., et al. (2025). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science (RSC Publishing).
- Zhan, X., & Desiderio, D. M. (n.d.). Mass spectrometry analysis of nitrotyrosine-containing proteins. PubMed - NIH.
- JPT. (n.d.).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- CPC Scientific. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- El-Faham, A., & Albericio, F. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Van Doren, S. R. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PubMed Central - NIH.
- Medintz, I. L., & Mattoussi, H. (n.d.). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer.
- Schutkowski, M., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates.
- Bachem. (n.d.). This compound. Bachem Products.
- Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH. Liwei Peptide.
- BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem.
- Cai, S., et al. (n.d.). Development of an internally quenched fluorescent substrate for Escherichia coli leader peptidase. PubMed.
- Creative Peptides. (n.d.). Quenched Fluorescent Peptides.
- Wysocka, M., et al. (2013). A new proteinase 3 substrate with improved selectivity over human neutrophil elastase.
- Hintzen, J. C. J., et al. (2025).
- BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. BenchChem.
- Kumar, A., et al. (2024).
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- Scherer, D., et al. (2009). A library of fluorescent peptides for exploring the substrate specificities of prolyl isomerases. PubMed.
- Vasantha, B., et al. (2025). Protecting Groups in Peptide Synthesis.
- Ramkisson, S. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.
- Fields, G. B. (n.d.). Solid-Phase Peptide Synthesis.
- Mant, C. T., & Hodges, R. S. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Mant, C. T., & Hodges, R. S. (n.d.).
- AAPPTec. (n.d.).
- Frederick, J. (2016).
Sources
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 3. bachem.com [bachem.com]
- 4. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08759G [pubs.rsc.org]
- 9. Development of an internally quenched fluorescent substrate for Escherichia coli leader peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A library of fluorescent peptides for exploring the substrate specificities of prolyl isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shop.bachem.com [shop.bachem.com]
- 13. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. peptide.com [peptide.com]
- 18. protocols.io [protocols.io]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ijsra.net [ijsra.net]
- 21. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pepdoopeptides.com [pepdoopeptides.com]
- 25. jpt.com [jpt.com]
A Technical Guide to the Mechanism and Application of Abz-Ser-Pro-3-nitro-Tyr-OH: A Fluorogenic Substrate for ACE2
Introduction
Abz-Ser-Pro-3-nitro-Tyr-OH is a specialized tetrapeptide that has emerged as a valuable tool in biochemical and pharmaceutical research, particularly in the study of enzyme kinetics.[1] This compound is a fluorogenic substrate, meticulously designed to investigate the activity of specific proteases. Its structure incorporates a fluorophore and a quencher moiety, allowing for real-time monitoring of enzymatic cleavage through a process known as Förster Resonance Energy Transfer (FRET).[2][3] This guide provides an in-depth exploration of the mechanism of action of this compound, its primary application as a substrate for Angiotensin-Converting Enzyme 2 (ACE2), and detailed protocols for its use in research settings.
Core Mechanism of Action: Intramolecular Fluorescence Quenching
The functionality of this compound is predicated on the principle of FRET, an intramolecular quenching mechanism. The peptide is synthesized with two critical components at its termini:
-
o-Aminobenzoyl (Abz) group: Attached to the N-terminal serine, the Abz group serves as the fluorescent donor.
-
3-nitro-Tyrosine (3-nitro-Tyr-OH): Located at the C-terminus, this modified amino acid functions as the acceptor or "quencher" of the fluorescence emitted by the Abz group.[2]
In its intact state, the close proximity of the Abz and 3-nitro-Tyr-OH moieties allows for efficient resonance energy transfer. The energy from the excited Abz fluorophore is non-radiatively transferred to the 3-nitro-Tyr-OH quencher, preventing the emission of light.[2] Upon enzymatic cleavage of the peptide bond between the proline and 3-nitro-tyrosine residues by a target protease, the Abz-Ser-Pro fragment is liberated from the 3-nitro-Tyr-OH. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes this compound an ideal substrate for continuous kinetic assays.[4]
Primary Target: Angiotensin-Converting Enzyme 2 (ACE2)
This compound is a well-established and selective substrate for Angiotensin-Converting Enzyme 2 (ACE2).[5][6][7] ACE2 is a zinc metalloenzyme that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and cardiovascular homeostasis.[8][9][10] ACE2 functions to counterbalance the activity of Angiotensin-Converting Enzyme (ACE) by converting the vasoconstrictor Angiotensin II into the vasodilator Angiotensin-(1-7).[8][11] Given its physiological importance and its role as the cellular receptor for the SARS-CoV-2 virus, the study of ACE2 activity is of significant interest.[11]
The specificity of this compound for ACE2 makes it a valuable reagent for high-throughput screening of ACE2 inhibitors and for detailed kinetic characterization of the enzyme.[3]
Kinetic Parameters
The interaction between this compound and ACE2 has been characterized by the following kinetic parameters:
| Parameter | Value | Source |
| Km | 23 µM | [3] |
| kcat/Km | 3.5 x 104 M-1s-1 | [3] |
Experimental Protocol: ACE2 Activity Assay
This protocol outlines a generalized procedure for measuring ACE2 activity using this compound. It is crucial to optimize parameters such as enzyme and substrate concentrations for specific experimental conditions.
Materials
-
This compound substrate
-
Recombinant human ACE2 enzyme
-
ACE2 Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5
-
DMSO (for substrate stock solution)
-
Black, uncoated 96-well microtiter plate
-
Fluorescence plate reader with excitation at ~355 nm and emission at ~405 nm[12]
Methodology
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired final assay concentration and the need to minimize the final percentage of DMSO in the reaction.
-
Protect the stock solution from light and store at -20°C or below.
-
-
Assay Setup:
-
Design the plate layout, including wells for blanks (no enzyme), controls (no substrate), and test samples.
-
Add ACE2 Assay Buffer to all wells.
-
Add the desired amount of ACE2 enzyme to the appropriate wells. For blank wells, add an equivalent volume of assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate to all wells to achieve the desired final concentration (e.g., starting with a concentration around the Km value of 23 µM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., every 60 seconds for 30-60 minutes). Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 405 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be calculated from the V0 and a standard curve generated with a known concentration of the fluorescent product (Abz-Ser-Pro) or by using the extinction coefficient of the fluorophore.
-
Conclusion
This compound is a highly effective and specific fluorogenic substrate for the continuous measurement of ACE2 activity. Its mechanism, based on the reliable principle of FRET, allows for sensitive and real-time monitoring of enzymatic reactions. This makes it an indispensable tool for researchers in drug discovery, enzymology, and cardiovascular research, facilitating the high-throughput screening of potential ACE2 modulators and enabling detailed characterization of this physiologically critical enzyme.
References
- Di, P. A., et al. (2003). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science, 12(7), 1456-1467.
- Patel, V. B., Zhong, J. C., Grant, M. B., & Oudit, G. Y. (2016). Angiotensin Converting Enzyme-2 (ACE-2): A Target for Novel Drug Development.
- Nagase, H., & Fields, G. B. (1996). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 73, 113-128.
- Majumder, S., & Batkulwar, K. (2020). The ACE2/Ang (1–7)/MasR axis as an emerging target for antihypertensive peptides. Critical Reviews in Food Science and Nutrition, 61(15), 2541-2551.
- Sriram, K., & Insel, P. A. (2018). ACE2: a new target for neurogenic hypertension. Hypertension, 71(2), 232-233.
- Ferrario, C. M. (2006). Angiotensin-converting enzyme 2 as a novel target for gene therapy for hypertension. Current Opinion in Nephrology and Hypertension, 15(2), 147-152.
- MedChemExpress. (n.d.). This compound.
- Ni, W., Yang, X., Yang, D., Bao, J., Li, R., & Xiao, Y. (2021). Regulation of Angiotensin-Converting Enzyme 2: A Potential Target to Prevent COVID-19?. Frontiers in Immunology, 12, 753112.
- Shanghai Hongtai Biotechnology Co., Ltd. (n.d.). This compound.
- Angewandte Chemie International Edition. (2018). A Fluorescent Cage for Supramolecular Sensing of 3-Nitrotyrosine in Human Blood Serum.
- R&D Systems. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates.
- BioTechniques. (2005).
- Journal of Visualized Experiments. (2019). A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation. Journal of Visualized Experiments, (143), e58911.
- Journal of Visualized Experiments. (2019). Detection of Protease Activity by Fluorescent Peptide Zymography. Journal of Visualized Experiments, (143), e58912.
- Bachem. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- PubMed. (2009). 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries. Journal of Peptide Science, 15(8), 529-535.
- CookeChem. (n.d.). This compound, ≥95%.
- ResearchGate. (2002). Kinetic parameters for the hydrolysis of Abz-FRK(Dnp)P-OH and some of its derivatives by purified rabbit lung ACE. Journal of Biochemical and Biophysical Methods, 50(2-3), 163-175.
- MedChemExpress. (n.d.). Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substrate.
- ACS Publications. (1956). On the Mechanism of Fluorescence Quenching. Tyrosine and Similar Compounds. The Journal of Physical Chemistry, 60(11), 1500-1503.
- Benchchem. (n.d.). Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH.
- ResearchGate. (2005). Mechanism of fluorescence quenching of tyrosine derivatives by amide group. Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 154-161.
- Chem-Impex. (n.d.). This compound. Retrieved from the Chem-Impex website (Spanish version).
- MedChemExpress. (n.d.). Abz-Gly-p-nitro-Phe-Pro-OH | ACE-I Fluorescent Substrate.
- PubMed Central. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. Organic & Biomolecular Chemistry, 12(45), 9119-9123.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - [hongtide.com]
- 6. This compound , ≥95% , 553644-01-2 - CookeChem [cookechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ACE2: a new target for neurogenic hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of Angiotensin-Converting Enzyme 2: A Potential Target to Prevent COVID-19? [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
The Definitive Guide to Utilizing Abz-Ser-Pro-3-nitro-Tyr-OH for ACE2 Activity Assays
A Technical Resource for Researchers in Drug Discovery and Cellular Signaling
Authored by: Your Senior Application Scientist
This guide provides an in-depth exploration of the fluorogenic substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, for the sensitive and specific measurement of Angiotensin-Converting Enzyme 2 (ACE2) activity. As a key enzyme in the renin-angiotensin system (RAS) and the cellular receptor for SARS-CoV-2, precise quantification of ACE2 activity is paramount in cardiovascular research and virology.[1][2][3] This document will delve into the substrate's mechanism of action, provide a detailed, field-proven protocol for its use, and offer insights into data interpretation, empowering researchers to generate robust and reproducible results.
Introduction: The Significance of ACE2 and its Measurement
Angiotensin-Converting Enzyme 2 (ACE2) is a zinc-based metalloprotease that plays a critical role in cardiovascular physiology by converting angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects.[1] Its function as the primary receptor for the spike protein of coronaviruses, including SARS-CoV-2, has placed it at the forefront of infectious disease research.[2][3] Consequently, the ability to accurately measure ACE2 enzymatic activity is crucial for screening potential therapeutic inhibitors and understanding the enzyme's role in both physiological and pathological processes.
This compound: A Specialized Tool for ACE2 Activity
This compound is a highly specific, internally quenched fluorogenic (FRET) peptide substrate designed for the sensitive detection of ACE2 activity.[4][5] Its utility in high-throughput screening of ACE2 inhibitors has been well-established.[4][5]
Chemical and Physical Properties
A thorough understanding of the substrate's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C24H27N5O9 | [6] |
| Molecular Weight | 529.5 g/mol | [6] |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid | [6] |
| CAS Number | 553644-01-2 | [6] |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The design of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 3-nitrotyrosine. In the intact peptide, the close proximity of the 3-nitrotyrosine to the Abz group quenches its fluorescence. Upon enzymatic cleavage of the peptide bond by ACE2, the Abz fluorophore is spatially separated from the quencher, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic measurements.
Caption: Workflow for the ACE2 enzymatic activity assay.
Detailed Procedural Steps
1. Reagent Preparation:
- ACE2 Assay Buffer: Prepare a solution of 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl. [7] * ACE2 Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Store protected from light at -20°C.
- Working Substrate Solution: Dilute the substrate stock solution in ACE2 Assay Buffer to the desired final concentration.
- ACE2 Standard Dilutions: Perform serial dilutions of recombinant ACE2 in ACE2 Assay Buffer to generate a standard curve. [8] * Inhibitor Solution: Prepare a working solution of an ACE2-specific inhibitor (e.g., MLN-4760) in ACE2 Assay Buffer.
2. Sample Preparation:
- For cell or tissue samples, prepare lysates or homogenates in a suitable lysis buffer. [2][9] * Centrifuge the lysate/homogenate to pellet cellular debris and collect the supernatant. [9] * Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA). [9] 3. Assay Setup:
- In a 96-well black microplate, add your samples, ACE2 standards, and a buffer blank.
- To determine ACE2-specific activity, include parallel wells for each sample containing the ACE2 inhibitor. [8] * Add ACE2 Assay Buffer to bring all wells to a uniform volume before adding the substrate.
- Pre-incubate the plate at the desired reaction temperature (e.g., room temperature or 37°C) for 5-10 minutes.
4. Reaction Initiation and Measurement:
- Initiate the enzymatic reaction by adding the working substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader.
- Measure the fluorescence intensity kinetically over a defined period (e.g., 30-120 minutes) with excitation at approximately 320 nm and emission at approximately 420 nm. [2]
Data Analysis and Interpretation
-
Calculate the rate of reaction: For each well, determine the change in relative fluorescence units (RFU) over time (ΔRFU/Δt) from the linear portion of the kinetic curve.
-
Determine ACE2-specific activity: For each sample, subtract the reaction rate of the inhibitor-containing well from the rate of the well without the inhibitor. [8]3. Generate a standard curve: Plot the reaction rates of the ACE2 standards against their known concentrations.
-
Quantify ACE2 activity in samples: Use the standard curve to interpolate the ACE2 activity in your unknown samples. The activity can be expressed in units such as RFU/min/mg of total protein.
Trustworthiness and Self-Validation
The integrity of your results relies on a self-validating experimental design. The inclusion of a specific ACE2 inhibitor is non-negotiable as it confirms that the measured fluorescence is a direct result of ACE2 activity and not due to other proteases present in the sample. [8][7]Furthermore, the generation of a standard curve with a purified, active ACE2 enzyme provides a reliable means of quantifying the enzymatic activity in your samples.
Conclusion
This compound is a powerful and reliable tool for the investigation of ACE2. By understanding its mechanism of action and adhering to a meticulously designed experimental protocol, researchers can achieve high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to successfully integrate this fluorogenic substrate into your research, paving the way for new discoveries in cardiovascular disease and virology.
References
- Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. (n.d.). National Institutes of Health.
- Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). (n.d.). National Institutes of Health.
- This compound | C24H27N5O9. (n.d.). PubChem.
- Enzyme Activity Assays using Fluorogenic Peptide Substrates. (n.d.). R&D Systems.
- Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric). (n.d.). rPeptide.
- Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric) rev 10/19. (n.d.). AMSBIO.
- This compound. (n.d.). Shanghai Hongtai Biotechnology.
- Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substrate. (n.d.). MedChemExpress.
- Abz-Ser-Pro-Tyr(NO2)-OH | SFQ-3819-PI. (n.d.). Biosynth.
- This compound. (n.d.). Bachem Products.
- This compound. (n.d.). Chem-Impex.
- 553644-01-2|this compound. (n.d.). BLDpharm.
- This compound, ≥95%, 553644-01-2. (n.d.). CookeChem.
- Abz-SP-3-nitro-Tyr-OH. (n.d.). Liwei Peptide.
- This compound | MedChemExpress (MCE) Life Science Reagents. (n.d.). MedChemExpress.
- This compound;553644-01-2. (n.d.). Chutai Biotechnology.
- This compound | 553644-01-2. (n.d.). ChemicalBook.
- Oh, C.-K., Nakamura, T., Beutler, N., Zhang, X., Piña-Crespo, J., Talantova, M., ... Lipton, S. A. (2023). Targeted protein S-nitrosylation of ACE2 inhibits SARS-CoV-2 infection. Nature Chemical Biology, 19(3), 275–283.
Sources
- 1. rpeptide.com [rpeptide.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Targeted protein S-nitrosylation of ACE2 inhibits SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - [hongtide.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. This compound | C24H27N5O9 | CID 95566058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 8. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
Abz-ser-pro-3-nitro-tyr-OH for protein interaction studies
An In-Depth Technical Guide to Utilizing Abz-Ser-Pro-3-Nitro-Tyr-OH for Protease Interaction Studies
Authored by a Senior Application Scientist
This guide provides a comprehensive technical framework for researchers, biochemists, and drug development professionals on the application of the fluorogenic peptide substrate, this compound, in the study of protein-protein interactions, specifically enzyme-substrate kinetics. We will move beyond a simple protocol to explore the underlying mechanistic principles, ensuring that your experimental design is not only robust but also self-validating.
Introduction: Decoding Protease Activity with Fluorogenic Probes
The study of proteases—enzymes that catalyze the breakdown of proteins—is fundamental to understanding physiological processes and disease pathogenesis. A key tool in this endeavor is the use of synthetic, fluorogenic peptide substrates that report on enzymatic activity in real-time. This compound is one such tool, an internally quenched fluorescent substrate designed for the continuous monitoring of specific protease activity.
Its structure is a triad of functional components:
-
Abz (2-aminobenzoyl group): A fluorescent reporter group (fluorophore).
-
3-Nitro-Tyr (3-nitro-tyrosine): A quenching group that suppresses the fluorescence of Abz when in close proximity.
-
Ser-Pro (Serine-Proline): A specific dipeptide sequence that acts as the recognition and cleavage site for a target protease.
The power of this molecule lies in its ability to directly link a proteolytic event to a measurable optical signal, providing a sensitive and quantitative readout of enzyme kinetics.
The Principle of Action: Proximity-Based Fluorescence Quenching
The functionality of this compound is governed by the phenomenon of Förster Resonance Energy Transfer (FRET) or, more accurately in this case, static quenching. In the intact peptide, the 3-nitro-tyrosine residue is held in close spatial proximity to the Abz group. The electron-withdrawing nitro group on the tyrosine effectively absorbs the energy that the Abz fluorophore would otherwise emit as light.
Upon the introduction of a specific protease that recognizes the Ser-Pro sequence, the peptide bond is hydrolyzed. This cleavage event separates the Abz fluorophore from the 3-nitro-tyrosine quencher. Released from the quenching effect, the Abz group is free to fluoresce upon excitation at its characteristic wavelength (~320-340 nm), leading to a detectable emission of light (~420 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.
Caption: Mechanism of fluorescence generation upon proteolytic cleavage.
Experimental Design: A Self-Validating Kinetic Assay
A robust protease assay does more than generate data; it builds confidence in the results. The following protocol is designed as a self-validating system, incorporating necessary controls to ensure the observed activity is specific and accurately measured. The primary target for a substrate containing a Ser-Pro cleavage site would likely be a prolyl peptidase or a related serine protease.
Core Reagents and Instrumentation
| Component | Description & Rationale |
| Assay Buffer | Typically 50-100 mM buffer (e.g., Tris, HEPES) at optimal pH for the enzyme. May include salts (e.g., 100-150 mM NaCl) and additives (e.g., 0.01% Tween-20) to maintain enzyme stability and prevent aggregation. |
| Enzyme Stock | A concentrated stock of the purified protease, stored in a buffer that ensures stability (e.g., containing glycerol). |
| Substrate Stock | This compound dissolved in a compatible solvent like DMSO at a high concentration (e.g., 1-10 mM). This minimizes the volume of solvent added to the final reaction. |
| Inhibitor (Control) | A known inhibitor of the target protease. This is crucial for validating that the observed signal is from the specific enzyme of interest. |
| Fluorometer | A plate reader or cuvette-based fluorometer capable of excitation at ~330 nm and emission detection at ~420 nm. |
Step-by-Step Experimental Protocol
This protocol outlines a typical kinetic analysis in a 96-well plate format.
Step 1: Reagent Preparation
-
Prepare Assay Buffer: Prepare a 1X working solution of your assay buffer and bring it to the optimal reaction temperature (e.g., 25°C or 37°C).
-
Prepare Substrate Dilutions: Serially dilute the this compound stock in assay buffer to create a range of concentrations. A typical starting point is to test concentrations from 0.1x to 10x the expected Michaelis constant (Km). If Km is unknown, a range of 1-100 µM is often a good starting point.
-
Prepare Enzyme Dilution: Dilute the concentrated enzyme stock in cold assay buffer to a working concentration. The ideal concentration is one that yields a linear increase in fluorescence over a reasonable time frame (e.g., 15-60 minutes). This must be determined empirically in a preliminary experiment.
Step 2: Assay Setup (96-Well Plate)
-
Establish Controls:
-
No-Enzyme Control: Wells containing only substrate and assay buffer. This measures background fluorescence and substrate auto-hydrolysis.
-
No-Substrate Control: Wells containing only enzyme and assay buffer. This accounts for any intrinsic enzyme fluorescence.
-
Inhibitor Control: Wells containing enzyme, substrate, and a saturating concentration of a known specific inhibitor. This confirms the signal is from the target enzyme.
-
-
Pipette Reagents:
-
Add assay buffer to all wells to reach the final desired volume (e.g., 100 µL).
-
Add the various substrate concentrations to the appropriate wells.
-
If using an inhibitor, add it to the designated wells and incubate with the enzyme for 10-15 minutes before starting the reaction.
-
-
Initiate the Reaction: Add the diluted enzyme to all wells except the "No-Enzyme Control" wells. Mix gently by pipetting or brief orbital shaking.
Step 3: Data Acquisition
-
Immediately place the plate in the pre-warmed fluorometer.
-
Measure fluorescence intensity (Excitation: ~330 nm, Emission: ~420 nm) in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.
-
Ensure the reaction remains in the linear phase (initial velocity). If the signal plateaus quickly, the enzyme concentration is too high.
Caption: Workflow for a protease kinetic assay using a fluorogenic substrate.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average fluorescence signal from the "No-Enzyme Control" wells from all other readings.
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence units (RFU) versus time (seconds). The initial velocity (V₀) is the slope of the initial linear portion of this curve. It should be expressed in units of RFU/sec.
-
Determine Kinetic Constants: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity). This provides quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.
Trustworthiness: Troubleshooting and Advanced Considerations
| Issue | Potential Cause | Solution / Validation Step |
| High Background Signal | Substrate instability/auto-hydrolysis; contaminated buffer or reagents. | Check the "No-Enzyme Control". If high, prepare fresh substrate and buffer. Ensure substrate stock is protected from light. |
| Non-linear Reaction Progress | Substrate depletion; enzyme instability; product inhibition. | Use a lower enzyme concentration. Ensure the initial velocity is calculated from the very beginning of the reaction before the curve flattens. |
| Inner Filter Effect | At high substrate concentrations, the substrate itself absorbs excitation or emission light, causing the signal to be artificially low. | Measure the absorbance spectrum of the substrate. If significant at the excitation/emission wavelengths, work at lower, non-absorbing concentrations or apply a correction factor. |
| Low Signal-to-Noise Ratio | Enzyme activity is too low; suboptimal assay conditions (pH, temp); incorrect wavelengths. | Optimize enzyme concentration and buffer conditions. Confirm the excitation/emission maxima for the Abz fluorophore in your specific buffer system. |
Conclusion
The this compound substrate is a powerful and specific tool for the real-time kinetic analysis of proteases that recognize the Ser-Pro motif. Its utility, however, is only fully realized through carefully designed experiments that incorporate rigorous controls and a thorough understanding of its mechanism of action. By following the principles and protocols outlined in this guide—from understanding the underlying fluorescence quenching to implementing self-validating controls—researchers can generate high-quality, reproducible data that accurately reflects enzyme behavior. This robust approach is essential for advancing our understanding of protease function and for the successful development of novel therapeutic inhibitors.
References
-
Zell-Knapps Biochemie (3rd ed.). (2021). Spektrum Akademischer Verlag. [Link]
-
Ying, L., & Xie, X. S. (2005). Probing protein-protein interactions with single-molecule FRET. The Journal of Physical Chemistry B, 109(42), 19594-19603. [Link]
-
Santa-Maria, M., et al. (2018). A FRET-based sensor for measuring antibody-mediated effector functions. Nature Communications, 9(1), 4725. [Link]
-
Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation and commentary. Biochemistry, 50(39), 8264-8269. [Link]
-
Fonin, A. V., et al. (2014). Fluorescence-based methods for studying protein-protein interactions. Biochemistry (Moscow), 79(13), 1398-1420. [Link]
Abz-ser-pro-3-nitro-tyr-OH in neurobiology research
<-4> ## A Technical Guide to Abz-Ser-Pro-3-nitro-Tyr-OH: A Fluorogenic Probe at the Crossroads of Proteolysis and Nitrative Stress in Neurobiology
Abstract
The intricate landscape of neurodegenerative disease is increasingly understood as a confluence of multiple pathological processes. Among these, dysregulated proteolysis and nitrative stress represent two critical, often intersecting, pathways. This technical guide provides an in-depth exploration of this compound, a specialized fluorogenic peptide substrate, designed to probe the activity of prolyl endopeptidase (PREP), an enzyme implicated in neurodegeneration. We will dissect the substrate's mechanism of action, rooted in Fluorescence Resonance Energy Transfer (FRET), and detail its application in quantifying enzymatic activity within complex biological matrices such as brain tissue homogenates. This guide offers researchers, scientists, and drug development professionals both the foundational principles and the practical methodologies required to leverage this powerful tool in the quest to unravel the molecular underpinnings of neurological disorders and to screen for novel therapeutic inhibitors.
Part 1: The Molecular Nexus of Nitrative Stress and Proteolysis in Neurobiology
The progression of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, is characterized by the accumulation of misfolded protein aggregates and neuronal cell death.[1] Two key contributors to this toxic cellular environment are nitrative stress and aberrant enzymatic activity.
Nitrative Stress and the 3-Nitrotyrosine Biomarker:
Nitrative stress arises from an imbalance in reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[2] Peroxynitrite, formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻), can nitrate the phenolic ring of tyrosine residues in proteins, forming 3-nitrotyrosine (3-NT).[3][4] This modification is not merely a marker of damage; it can alter protein structure, function, and signaling, contributing directly to neurodegeneration.[3][4] Consequently, the detection of 3-NT in brain tissue is considered a key biomarker for the progression of several neurodegenerative diseases.[5]
Prolyl Endopeptidase (PREP) in Neuropathology:
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[6][7] This enzyme is highly expressed in the brain and plays a role in the metabolism of various neuropeptides and hormones that are important for cognitive processes.[1][8] Altered PREP expression levels and activity have been correlated with aging and are reported in numerous neurodegenerative conditions.[6][9] PREP has been observed to co-localize with β-amyloid plaques and is implicated in the aggregation of alpha-synuclein and tau protein, hallmarks of Alzheimer's and Parkinson's diseases, respectively.[6][7] This makes PREP a significant therapeutic target for cognitive impairment.[7]
The convergence of these two pathways—the generation of 3-nitrotyrosine via nitrative stress and the proteolytic activity of enzymes like PREP—creates a complex pathological feedback loop. A tool that can specifically measure enzymatic activity in this context is therefore invaluable for both basic research and drug discovery.
Part 2: this compound: A Mechanistic Deep Dive
This compound is a custom-designed tetrapeptide that functions as an internally quenched fluorogenic substrate.[10][11] Its design masterfully exploits the principles of Fluorescence Resonance Energy Transfer (FRET) to generate a quantifiable signal upon enzymatic cleavage.
Chemical Structure and FRET Principle:
The substrate consists of four key components:
-
Abz (2-aminobenzoyl group): A fluorophore that serves as the FRET donor.[12]
-
Ser-Pro: The dipeptide recognition sequence targeting prolyl endopeptidase.[13]
-
3-nitro-Tyr (3-nitrotyrosine): This modified amino acid serves a dual purpose. It is a component of the enzyme's recognition motif and, critically, acts as an efficient fluorescence quencher (the FRET acceptor).[12][14]
-
-OH (C-terminal hydroxyl group): Completes the peptide structure.
In its intact state, the substrate exhibits minimal fluorescence. The close proximity of the Abz donor and the 3-nitrotyrosine acceptor allows for FRET to occur. The energy from the excited Abz fluorophore is non-radiatively transferred to the 3-nitrotyrosine quencher, preventing the emission of light.[12][15] When prolyl endopeptidase recognizes and cleaves the peptide bond after the proline residue, the Abz-Ser-Pro fragment is separated from the 3-nitro-Tyr-OH fragment. This separation disrupts FRET, "de-quenching" the Abz group and resulting in a measurable increase in fluorescence intensity.[14] This direct relationship between cleavage and fluorescence allows for the real-time monitoring of PREP activity.[16]
Caption: FRET mechanism of this compound cleavage by PREP.
Specificity and Kinetics:
The Ser-Pro sequence provides specificity for prolyl endopeptidases. The enzyme's catalytic domain recognizes this motif and hydrolyzes the Pro-(3-nitro-Tyr) bond.[13] The kinetic parameters of this substrate, such as the Michaelis constant (Km) and catalytic rate (kcat), can be determined experimentally to characterize the enzyme's efficiency and to evaluate the potency of potential inhibitors.
Part 3: Experimental Protocols and Workflow
This section provides a validated, step-by-step protocol for measuring prolyl endopeptidase activity in brain tissue homogenates using this compound. This protocol is designed as a self-validating system, incorporating necessary controls for robust and reproducible data.
A. Reagent and Sample Preparation
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5. Prepare fresh and keep on ice.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Standard (Optional): Purified recombinant prolyl endopeptidase for generating a standard curve. Dilute in Assay Buffer.
-
Inhibitor Stock Solution (for IC₅₀ determination): Prepare a stock solution of a known PREP inhibitor (e.g., Z-Pro-Prolinal) in DMSO.
-
Brain Tissue Homogenate:
-
Accurately weigh frozen brain tissue (e.g., cortex, hippocampus).[17][18]
-
Homogenize in 10 volumes (w/v) of ice-cold Assay Buffer using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).[19]
-
Store the lysate in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
B. Enzymatic Assay Protocol
This protocol is designed for a 96-well microplate format suitable for fluorescence plate readers.[20]
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Note: The optimal substrate concentration should be determined empirically and is typically near the Km value.
-
-
Plate Setup: Design the plate layout to include blanks, controls, and experimental samples in triplicate.
-
Blank Wells: 100 µL Assay Buffer + 50 µL Substrate Working Solution (no enzyme/lysate).
-
Negative Control Wells: 50 µL Sample (Brain Homogenate) + 50 µL Assay Buffer (no substrate).
-
Positive Control/Experimental Wells: 50 µL Sample (Brain Homogenate) + 50 µL Substrate Working Solution.
-
Inhibitor Wells: 50 µL Sample + 25 µL Inhibitor dilutions + 25 µL Substrate Working Solution.
-
-
Assay Procedure:
-
Add 50 µL of the diluted brain homogenate (or purified enzyme standard) to the appropriate wells.
-
For inhibitor studies, pre-incubate the homogenate with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells except the Negative Controls.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
Caption: Experimental workflow for PREP activity assay in brain lysates.
C. Data Analysis and Interpretation
-
Subtract Background: For each time point, subtract the average fluorescence of the blank wells from all other wells.
-
Calculate Initial Velocity (V₀): Plot fluorescence units versus time for each well. The initial velocity of the reaction is the slope of the linear portion of this curve (ΔRFU/min).
-
Normalize Activity: Express the enzymatic activity as V₀ per milligram of total protein in the lysate (RFU/min/mg protein).
-
Inhibitor Potency (IC₅₀): For inhibitor studies, plot the normalized activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary Table
| Parameter | Description | Typical Value Range |
|---|---|---|
| λex / λem | Excitation / Emission Wavelengths | 320 nm / 420 nm[12] |
| Substrate Conc. | Final assay concentration | 10 - 100 µM |
| Km | Michaelis Constant | Enzyme/condition dependent |
| Tissue Protein | Protein per well | 10 - 50 µg |
| Assay Temp. | Reaction Temperature | 37 °C |
Part 4: Applications in Neurodegenerative Disease Research
The robust nature of the this compound assay enables its use in several key research applications:
-
Comparative Profiling of PREP Activity: Researchers can compare PREP activity across different brain regions (e.g., cortex vs. cerebellum) or between disease models and healthy controls.[9][18] For instance, studies have shown altered PREP activity in the hippocampus of APP transgenic mouse models of Alzheimer's disease, suggesting a role in the early stages of cognitive decline.[9] This assay provides a quantitative method to validate and expand upon such findings.
-
High-Throughput Screening (HTS) for PREP Inhibitors: The microplate format and fluorescent readout make this assay highly amenable to HTS campaigns.[11] Libraries of small molecules can be rapidly screened to identify novel inhibitors of PREP. Identified hits can then be further characterized to determine their potency (IC₅₀) and mechanism of inhibition, providing starting points for therapeutic drug development programs aimed at mitigating cognitive decline.[1]
-
Investigating the Link Between Nitrative Stress and Proteolysis: The substrate's inclusion of 3-nitrotyrosine allows for unique experimental designs. One could investigate whether PREP has a differential affinity or cleavage rate for nitrated versus non-nitrated peptide sequences, providing direct insight into how nitrative stress might alter the landscape of peptide processing in the brain.
Part 5: Conclusion and Future Directions
This compound is more than a simple reagent; it is a sophisticated molecular tool that enables the precise quantification of prolyl endopeptidase activity at the intersection of proteolytic regulation and nitrative stress. Its design, based on the elegant principle of FRET, provides a sensitive and continuous assay suitable for a wide range of applications in neurobiology, from fundamental mechanistic studies in tissue homogenates to high-throughput screening for novel therapeutics.
Future research could focus on developing similar FRET-based substrates for other proteases implicated in neurodegeneration. Furthermore, the application of this substrate in more complex systems, such as live-cell imaging or in conjunction with advanced proteomics, will undoubtedly deepen our understanding of the intricate molecular networks that go awry in neurodegenerative diseases, paving the way for innovative diagnostic and therapeutic strategies.
References
- ResearchGate. (n.d.). Schematic representation of the FRET peptide mechanism with Abz/EDDnp donor/acceptor pair. Fluorescence is released upon cleavage.
- Singh, S., et al. (2020). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. International Journal of Neuroscience, 130(10), 1047-1062.
- Svarcbahs, R. (2020). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Helda - University of Helsinki.
- PubMed. (2020). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases.
- Ischiropoulos, H. (2003). Oxidative stress and nitration in neurodegeneration: Cause, effect, or association?
- Trallero, M. A., et al. (2019). The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment.
- Schmitz, C., et al. (2004). Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease. PubMed.
- Pillai, P. G., et al. (2022). Nitrative Stress and Auditory Dysfunction. PubMed - NIH.
- Souza, J. M., et al. (2005).
- Lanni, C., et al. (2020).
- Nagatsu, T., et al. (1978).
- Pires, M., et al. (2020).
- Złoczysta, N., et al. (2023).
- Chem-Impex. (n.d.). This compound.
- Bachem Products. (n.d.). This compound.
- MedChemExpress. (n.d.). This compound.
- R&D Systems. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates.
- de Vries, A. A., et al. (2018).
- Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH.
- PubChem. (n.d.). This compound | C24H27N5O9.
- Bachem. (2021). Fret Substrates.
- Kirby, P., et al. (2014). Peptidomics of prolyl endopeptidase in the central nervous system. PMC.
- Jiang, Q., et al. (2018). A fluorescent peptidyl substrate for visualizing peptidyl-prolyl cis/trans isomerase activity in live cells.
- ResearchGate. (n.d.). Schematic representation of the FRET peptide mechanism with the Abz/Dnp....
- Biosyntan GmbH. (n.d.). FRET Systems.
- Irazusta, J., et al. (1993). Distribution of prolyl endopeptidase activities in rat and human brain. Mount Sinai Scholars Portal.
- Irazusta, J., et al. (1993).
- Shanghai Hongtai Biotechnology. (n.d.). Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH.
- Shan, L., et al. (2004).
- Tenorio-Laranga, A., et al. (2018). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? Frontiers.
- Sofroniew, M. V., et al. (1990). Purification and characterization of human brain prolyl endopeptidase. PMC - NIH.
- Ho, I., et al. (2018).
- De Filippis, V., et al. (2004).
- PubChem. (n.d.). 3-Nitro-L-tyrosine | C9H10N2O5.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Nitrative Stress and Auditory Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Oxidative stress and nitration in neurodegeneration: Cause, effect, or association? [jci.org]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 9. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. bachem.com [bachem.com]
- 13. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 16. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Distribution of prolyl endopeptidase activities in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and characterization of human brain prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Abz-Ser-Pro-3-nitro-Tyr-OH in Alzheimer's Disease Research
This document provides a comprehensive technical overview of the specialized fluorogenic peptide, Abz-Ser-Pro-3-nitro-Tyr-OH, for researchers, and professionals in drug development focused on Alzheimer's disease (AD). We will explore its molecular characteristics, its primary application in high-throughput screening of protease inhibitors, and its unique relevance to the interconnected pathology of nitrosative stress in neurodegeneration.
Introduction: Targeting a Dual Pathology
Alzheimer's disease is a complex neurodegenerative disorder defined by two core pathological hallmarks: the extracellular accumulation of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. A critical, yet often overlooked, component of this pathology is the dysfunction of cellular clearance mechanisms, particularly the autophagy-lysosomal pathway. Within this system, proteases like Cathepsin D (CTSD) play a vital role in degrading aggregated proteins such as Aβ and tau.[1][2] Consequently, the modulation of CTSD activity has emerged as a promising therapeutic avenue.[3][4]
Concurrently, a substantial body of evidence points to oxidative and nitrosative stress as an early and pivotal event in AD pathogenesis.[5][6] The formation of peroxynitrite (ONOO⁻) in the cellular microenvironment leads to the nitration of tyrosine residues on proteins, creating 3-nitro-tyrosine (3-NT).[7] This modification is not merely a byproduct of damage; it can alter protein structure and function, contributing to neurodegeneration.[8] Elevated levels of 3-NT are found in the brains of individuals with Mild Cognitive Impairment (MCI) and AD, positioning it as a key biomarker of disease progression.[5][9]
The peptide this compound is a sophisticated chemical probe designed to investigate these interconnected phenomena. As an internally quenched fluorescent substrate, it enables the real-time monitoring of protease activity.[10][11] Furthermore, the inclusion of a 3-nitro-tyrosine residue provides a direct chemical link to the pathology of nitrosative stress, making it a uniquely relevant tool for AD research.
The Molecular Probe: Understanding this compound
The utility of this compound stems from its carefully designed chemical structure, which leverages the principle of Förster Resonance Energy Transfer (FRET).[12][13]
1.1. Structural Components and FRET Mechanism
The peptide consists of three key parts:
-
Abz (2-aminobenzoyl group): A fluorophore that serves as the FRET donor. When excited with light (typically around 320-340 nm), it is capable of emitting fluorescence (around 420 nm).
-
Ser-Pro Peptide Backbone: A short amino acid sequence that acts as the cleavage site for specific proteases.
-
3-nitro-Tyr (3-nitro-tyrosine): This modified amino acid functions as a quencher (the FRET acceptor). In the intact peptide, its proximity to the Abz group absorbs the energy emitted by the fluorophore, preventing fluorescence.[11]
When a protease cleaves the peptide backbone, the Abz and 3-nitro-Tyr moieties are separated. This separation disrupts the FRET process, freeing the Abz group to emit light upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage.[12]
1.2. Physicochemical Properties
A summary of the key properties of the substrate is essential for experimental design and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₅O₉ | [14] |
| Molecular Weight | 529.51 g/mol | [10][14] |
| CAS Number | 553644-01-2 | [14] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Application in Protease Inhibitor Screening
The primary use of this substrate in AD drug discovery is for high-throughput screening (HTS) to identify and characterize inhibitors of target proteases, such as Cathepsin D.[15]
2.1. Scientific Rationale
Dysregulation of CTSD has been linked to impaired clearance of Aβ.[2][16] Therefore, identifying compounds that can modulate its activity is a key therapeutic strategy. A FRET-based assay provides a sensitive, continuous, and scalable method to measure enzyme kinetics and inhibitor potency (IC₅₀).[13][17] The workflow is amenable to automation and miniaturization, making it ideal for screening large compound libraries.
2.2. Detailed Experimental Protocol: Cathepsin D Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against human Cathepsin D.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5. The acidic pH is crucial as CTSD is a lysosomal aspartic protease with optimal activity at pH below 5.[1]
-
Cathepsin D Stock: Reconstitute recombinant human Cathepsin D in Assay Buffer to a concentration of 1 µM. Aliquot and store at -80°C.
-
Substrate Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Test Compound Stock: Prepare a 10 mM stock of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.
B. Assay Procedure:
-
Compound Plating: In a 96-well, black, flat-bottom plate, add 1 µL of each compound dilution from the serial dilution series. For controls, add 1 µL of DMSO (for 0% inhibition/max signal) and 1 µL of a known potent inhibitor (for 100% inhibition/background).
-
Enzyme Addition: Prepare a working solution of Cathepsin D at 20 nM in Assay Buffer. Add 50 µL of this solution to each well. The final enzyme concentration will be 10 nM.
-
Pre-incubation: Mix the plate gently on a shaker for 30 seconds. Incubate for 15 minutes at 37°C to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the FRET substrate at 20 µM in Assay Buffer. Add 50 µL of this solution to each well to start the reaction. The final substrate concentration will be 10 µM.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 420 nm
-
C. Data Analysis:
-
Determine the reaction rate (slope of fluorescence intensity vs. time) for each well.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_max - Rate_background))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2.3. Example Data Presentation
| Compound Conc. (nM) | Fluorescence Rate (RFU/min) | % Inhibition |
| 0 (Max Signal) | 512.3 | 0.0 |
| 1 | 488.1 | 6.2 |
| 3 | 440.5 | 18.2 |
| 10 | 355.7 | 40.0 |
| 30 | 251.9 | 66.8 |
| 100 | 160.2 | 90.3 |
| 300 | 125.4 | 99.2 |
| 1000 | 122.0 | 100.0 |
| Background | 122.0 | 100.0 |
A Probe for Nitrosative Stress Pathways
Beyond its function in a FRET pair, the 3-nitro-tyrosine moiety makes this substrate uniquely relevant to the oxidative stress hypothesis of AD.
3.1. Scientific Rationale
Nitrosative stress, driven by the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) to form peroxynitrite (ONOO⁻), is a key driver of neuronal damage in AD.[5][7] Peroxynitrite readily nitrates tyrosine residues on proteins, forming 3-nitro-tyrosine. This modification can impair or alter protein function, leading to cellular dysfunction and death.[5] The presence of 3-NT on tau protein, for example, has been shown to be an early event in AD pathology.[5] Using a substrate that already contains this disease-relevant modification allows researchers to study how enzymes like CTSD behave in a microenvironment mimicking a state of nitrosative stress.
3.2. Conceptual Experimental Design
This substrate enables novel experimental questions to be addressed:
-
Impact of Oxidative Stress on Enzyme Function: One can investigate if pre-treating Cathepsin D with oxidative agents (like H₂O₂ or SIN-1, a peroxynitrite donor) alters its ability to cleave the nitrated substrate compared to a non-nitrated equivalent. This helps determine if the enzyme's function is compromised under disease-relevant conditions.
-
Substrate Specificity in a Stressed System: Researchers can compare the kinetic parameters (Km, kcat) of CTSD for this compound versus a control peptide (e.g., Abz-Ser-Pro-Tyr-OH). A significant difference could imply that protein nitration alters substrate recognition, a critical insight into the pathological state.
Conclusion
This compound is more than a standard enzymatic substrate; it is a multi-faceted tool for dissecting the complex pathology of Alzheimer's disease. Its primary utility lies in its capacity as a robust FRET probe for the high-throughput screening and characterization of inhibitors against therapeutically relevant proteases like Cathepsin D. Concurrently, the integral 3-nitro-tyrosine component provides a direct and powerful link to the mechanisms of nitrosative stress, allowing researchers to probe the interplay between enzymatic activity and oxidative damage. By leveraging this dual-function peptide, scientists can accelerate the discovery of novel therapeutics that target both protein misprocessing and neuronal stress pathways in Alzheimer's disease.
References
-
Di Domenico, F., Pupo, G., & Giraldo, E. (2016). Cathepsin D as a therapeutic target in Alzheimer's disease. Expert Opinion on Therapeutic Targets, 20(12), 1393-1395. [Link][1][3]
-
Pupo, G., & Giraldo, E. (2016). Cathepsin D as a therapeutic target in Alzheimer's disease. Taylor & Francis Online. [Link][1]
-
Request PDF. (n.d.). Cathepsin D as a therapeutic target in Alzheimer's disease. Retrieved from ResearchGate. [Link][16]
-
Prakash, C., & Upadhyay, A. (2020). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. International Journal of Neuroscience, 130(10), 1047-1062. [Link][7]
-
MDPI. (n.d.). Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease. MDPI. [Link][2]
-
Reyes, J. F., & Reynolds, M. R. (2011). Tyrosine Nitration within the Proline-Rich Region of Tau in Alzheimer's Disease. The American Journal of Pathology, 178(4), 1783-1793. [Link][8]
-
Eurogentec. (n.d.). FRET-Based Assays for the Detection of Amyloid Degrading Protease Activity. Retrieved from Eurogentec. [Link][18]
-
Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH. Retrieved from Liwei Peptide. [Link][11]
-
Reed, T. T., et al. (2009). Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer's Disease. Journal of Neuroscience Research, 87(6), 1467-1473. [Link][5]
-
Lee, S., et al. (2025). Targeted demethylation of cathepsin D via epigenome editing rescues pathology in Alzheimer's disease mouse model. Theranostics, 15(2), 428-438. [Link][4]
-
Sultana, R., & Butterfield, D. A. (2009). Roles of 3-nitrotyrosine- and 4-hydroxynonenal-modified brain proteins in the progression and pathogenesis of Alzheimer's disease. Free Radical Biology and Medicine, 46(12), 1577-1588. [Link][6]
-
Kim, Y. P., et al. (2010). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 1, 149-159. [Link][12]
-
Hensley, K., et al. (1998). Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation. Journal of Neuroscience, 18(20), 8126-8132. [Link][9]
-
Prempeh, M., et al. (2018). Inkjet printing-based β-secretase fluorescence resonance energy transfer (FRET) assay for screening of potential β-secretase inhibitors of Alzheimer's disease. Analytical and Bioanalytical Chemistry, 410(22), 5487-5497. [Link][17]
-
ACS Omega. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 7(44), 39573-39587. [Link][15]
-
Ong, I. L. H., & Yang, K. L. (2017). Recent developments in protease activity assays and sensors. Analyst, 142(9), 1483-1501. [Link][13]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link][14]
-
Cotrin, S. S., et al. (2001). Substrate specificity of human cathepsin D using internally quenched fluorescent peptides derived from reactive site loop of kallistatin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(1), 165-174. [Link][19]
-
Gauthier, F., et al. (1998). New, Sensitive Fluorogenic Substrates for Human Cathepsin G Based on the Sequence of Serpin-reactive Site Loops. Journal of Biological Chemistry, 273(14), 7982-7986. [Link][20]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Broadening Horizons: Exploring the Cathepsin Family as Therapeutic Targets for Alzheimer's Disease [aginganddisease.org]
- 3. Cathepsin D as a therapeutic target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted demethylation of cathepsin D via epigenome editing rescues pathology in Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine Nitration within the Proline-Rich Region of Tau in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 12. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 13. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 14. This compound | C24H27N5O9 | CID 95566058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Inkjet printing-based β-secretase fluorescence resonance energy transfer (FRET) assay for screening of potential β-secretase inhibitors of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurogentec.com [eurogentec.com]
- 19. Substrate specificity of human cathepsin D using internally quenched fluorescent peptides derived from reactive site loop of kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes: Utilizing Abz-Ser-Pro-3-nitro-Tyr-OH for Quantitative Protease Activity and Inhibition Studies
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of the fluorogenic peptide substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, in fluorescence-based enzyme assays. We delve into the underlying principles of its mechanism, offer step-by-step experimental workflows for enzyme kinetics and inhibitor screening, and provide a robust troubleshooting guide to ensure experimental success. This document is intended for researchers, scientists, and drug development professionals engaged in the study of proteases, particularly Angiotensin-Converting Enzyme 2 (ACE2), for which this substrate is well-suited.[1][2][3][4]
Introduction: The Principle of Internally Quenched Substrates
Modern drug discovery and biochemical research rely on sensitive and high-throughput methods to quantify enzyme activity. Internally quenched fluorogenic substrates, based on the principle of Fluorescence Resonance Energy Transfer (FRET), are powerful tools for this purpose.[3][5][6][7]
This compound is a specialized peptide designed for the continuous monitoring of protease activity.[8][9] It incorporates a fluorophore, the 2-Aminobenzoyl (Abz) group, and a quencher, a 3-nitro-Tyrosine residue, within its sequence.[5][10] In its intact state, the close proximity of the nitrotyrosine quencher to the Abz fluorophore results in the suppression of fluorescence emission through FRET.[11][12] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they diffuse apart, disrupting the FRET process. This separation leads to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis.[3][6]
The spectral properties of the Abz fluorophore are characterized by an excitation wavelength (λex) of approximately 320 nm and an emission wavelength (λem) of around 420 nm.[5][10][13] This substrate has been identified as particularly effective for assaying the activity of Angiotensin-Converting Enzyme 2 (ACE2).[2][3][4]
Mechanism of Action: A Visual Explanation
The functionality of this compound is elegantly simple. The workflow can be broken down into two states: the "quenched" state and the "fluorescent" state.
-
Quenched State (Intact Substrate): The peptide is whole. The energy absorbed by the Abz fluorophore upon excitation is non-radiatively transferred to the nearby 3-nitro-Tyrosine quencher. The result is minimal to no light emission.
-
Fluorescent State (Cleaved Substrate): A protease, recognizing a specific site within the peptide sequence, cleaves the substrate. The Abz-containing fragment is liberated from the quencher-containing fragment. Now, when the Abz group is excited, it can no longer transfer energy to the quencher and releases its energy as a photon of light (fluorescence).
The following diagram illustrates this process:
Caption: Mechanism of the this compound FRET substrate.
Materials and Equipment
Reagents
-
This compound substrate (CAS: 553644-01-2)[14]
-
Purified enzyme of interest (e.g., recombinant human ACE2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5; buffer composition should be optimized for the specific enzyme)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Known enzyme inhibitor (for control experiments)
-
Ultrapure water
-
96-well or 384-well black, flat-bottom microplates (low-fluorescence grade recommended)
Equipment
-
Fluorescence microplate reader with temperature control, capable of excitation at ~320 nm and emission detection at ~420 nm.
-
Calibrated single and multichannel pipettes
-
Reagent reservoirs
-
Incubator (if temperature control is not integrated into the plate reader)
-
Vortex mixer and centrifuge
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution (10 mM):
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Enzyme Stock Solution:
-
Prepare a concentrated stock of the enzyme in a suitable storage buffer (refer to manufacturer's data sheet).
-
Determine the protein concentration accurately.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer:
-
Prepare the desired assay buffer and filter-sterilize if necessary.
-
Store at 4°C. On the day of the experiment, bring the buffer to the reaction temperature.
-
Assay Optimization: A Self-Validating System
Optimizing enzyme and substrate concentrations is crucial for generating reliable and reproducible data. This process ensures that the assay is performed under conditions of initial velocity, where the reaction rate is linear with respect to both time and enzyme concentration.
Caption: Workflow for optimizing enzyme and substrate concentrations.
Step 1: Enzyme Titration
-
Prepare a series of dilutions of the enzyme stock in assay buffer.
-
Fix the substrate concentration at a level expected to be non-limiting (e.g., 20-50 µM).
-
Add the diluted enzyme to wells of a microplate.
-
Initiate the reaction by adding the substrate.
-
Monitor fluorescence increase over time (e.g., every 60 seconds for 30 minutes) at the desired temperature.
-
Calculate the initial reaction rate (linear slope of RFU vs. time) for each enzyme concentration.
-
Plot the rate versus enzyme concentration. Select a concentration from the linear portion of the curve that yields a robust signal-to-background ratio.[15]
Step 2: Substrate Titration (Michaelis-Menten Kinetics)
-
Using the optimal enzyme concentration determined above, prepare a range of substrate concentrations (e.g., from 0.1 x Km to 10 x Km, if Km is known or estimated).
-
Perform the assay as described above.
-
Plot the initial reaction rate versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at which the reaction rate is half of Vmax).[15]
-
For routine assays and inhibitor screening, a substrate concentration of 2-5 times the Km is often recommended to ensure the reaction is not substrate-limited.[15]
Standard Protease Activity Assay Protocol
This protocol assumes a final reaction volume of 100 µL. Adjust volumes as needed.
-
Prepare Reagents: Thaw substrate and enzyme stocks on ice. Dilute them to the desired working concentrations in pre-warmed assay buffer.
-
Plate Layout: Design the plate map, including wells for:
-
Blank (No Enzyme): 100 µL Assay Buffer + Substrate (to measure substrate auto-hydrolysis/background).
-
Enzyme Control: Diluted Enzyme in 100 µL Assay Buffer (to measure intrinsic enzyme fluorescence, if any).
-
Test Samples: Diluted Enzyme + Substrate.
-
-
Add Enzyme: Pipette 50 µL of the diluted enzyme solution (or assay buffer for blank wells) into the appropriate wells of the 96-well plate.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the diluted substrate solution to all wells to start the reaction. Mix gently by pipetting or using an orbital shaker for a few seconds.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (λex = 320 nm, λem = 420 nm) kinetically, with readings taken every 60 seconds for 30-60 minutes.
Inhibitor Screening Protocol
-
Prepare Reagents: As in the standard protocol, with the addition of inhibitor stock solutions (typically dissolved in DMSO).
-
Plate Layout: Include wells for:
-
Negative Control (No Inhibitor): Enzyme + Substrate + Vehicle (e.g., DMSO).
-
Positive Control (Max Inhibition): Substrate only (or Enzyme + potent known inhibitor).
-
Test Wells: Enzyme + Test Compound/Inhibitor + Substrate.
-
-
Add Inhibitor and Enzyme: Pipette 50 µL of enzyme solution into the wells. Then, add a small volume (e.g., 1 µL) of the test compound or vehicle control.
-
Pre-incubation: Incubate the enzyme with the test compounds for a set period (e.g., 15-30 minutes) at the reaction temperature to allow for binding.
-
Initiate and Measure: Start the reaction by adding 50 µL of the substrate solution and measure fluorescence kinetically as described above.
Data Analysis and Presentation
Calculation of Enzyme Activity
-
Subtract Background: For each time point, subtract the average fluorescence reading of the "Blank (No Enzyme)" wells from all other wells.
-
Determine Initial Rate: Plot the background-subtracted fluorescence (RFU) versus time (minutes) for each sample. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Convert to Molar Units (Optional): To convert the rate from RFU/min to moles/min, a standard curve must be generated using a known concentration of the free Abz fluorophore.
Inhibitor Potency (IC₅₀)
-
Calculate the percentage of inhibition for each inhibitor concentration:
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
| Parameter | Recommended Value | Rationale |
| Excitation Wavelength | 320 nm | Optimal for Abz fluorophore excitation.[10][13] |
| Emission Wavelength | 420 nm | Optimal for Abz fluorophore emission detection.[10][13] |
| Substrate Stock Conc. | 10 mM in DMSO | High concentration for minimal volume addition. |
| Final Substrate Conc. | 2-5 x Kₘ | Ensures reaction is not substrate-limited.[15] |
| Final Enzyme Conc. | Varies (Titrate) | Must be in the linear range of the assay.[15] |
| Reaction Temperature | 37°C (or optimal) | Should be optimized for the specific enzyme. |
| Plate Type | Black, opaque | Minimizes background fluorescence and light scatter. |
| Read Mode | Kinetic | Allows for determination of initial velocity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate auto-hydrolysis.2. Contaminated reagents or buffer.3. Intrinsic fluorescence of test compounds. | 1. Perform a "no enzyme" control; subtract this background. Ensure substrate purity.2. Use high-purity reagents and fresh buffers.[15][16]3. Screen compounds for fluorescence at assay wavelengths before testing. |
| Low Signal / Low Signal-to-Noise | 1. Enzyme concentration is too low.2. Substrate concentration is too low.3. Incorrect instrument settings (gain, wavelengths).4. Inactive enzyme. | 1. Increase enzyme concentration (re-titrate if necessary).[15]2. Increase substrate concentration.3. Optimize gain settings on the reader; confirm λex/λem are correct.[15]4. Use a fresh aliquot of enzyme; verify activity with a known positive control. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion (assay run for too long).2. Enzyme instability under assay conditions.3. Product inhibition. | 1. Use only the initial linear portion of the curve for rate calculation.2. Check enzyme stability in the assay buffer over time.3. Dilute the enzyme to slow the reaction and stay within the initial velocity phase. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Temperature gradients across the plate. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Ensure thorough mixing after adding reagents.3. Allow the plate to equilibrate to temperature before starting the reaction.[17] |
Conclusion
This compound is a robust and sensitive tool for the real-time measurement of protease activity. Its FRET-based mechanism provides a direct and continuous readout, making it highly suitable for detailed enzyme kinetic studies and high-throughput screening of potential inhibitors. By following the detailed optimization and assay protocols outlined in this guide, researchers can generate high-quality, reliable data to advance their scientific objectives in enzymology and drug discovery.
References
-
Hirata, I. Y., et al. (2003). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. PubMed. Retrieved from [Link]
-
Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH. Retrieved from [Link]
-
Raut, S., et al. (2011). Fluorescent properties of antioxidant cysteine ABZ analogue. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of fluorescence quenching by contact of chemical sensor.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra of ABZ in water and in aqueous solutions.... Retrieved from [Link]
-
ResearchGate. (2015). Does anyone have experience with fluorometric protease assays, using Trypsin as the standard?. Retrieved from [Link]
-
Interchim. (n.d.). Product Monograph - FRET Substrates. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of Fluorescence Quenching. Tyrosine and Similar Compounds. The Journal of Physical Chemistry. Retrieved from [Link]
-
PubMed. (2009). Study of fluorescence quenching mechanism between quercetin and tyrosine-H(2)O(2)-enzyme catalyzed product. Retrieved from [Link]
-
Zatorski, A., et al. (2015). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
Edgington, L. E., et al. (2013). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. In Methods in Molecular Biology. Retrieved from [Link]
-
Timmer, J. C., & Salvesen, G. S. (2007). Caspase Substrates and Inhibitors. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) The use of Fluorescence Resonance Energy Transfer (FRET) peptidesfor measurement of clinically important proteolytic enzymes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 553644-01-2 | Product Name : this compound. Retrieved from [Link]
-
PMC. (n.d.). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 10. bachem.com [bachem.com]
- 11. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 13. cpcscientific.com [cpcscientific.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Continuous-Kinetic Protease-Activity Assay Using the Fluorogenic Substrate Abz-Ser-Pro-3-nitro-Tyr-OH
Abstract
This document provides a detailed protocol for measuring the activity of specific proteases, such as prolyl oligopeptidase (POP) and angiotensin-converting enzyme 2 (ACE2), using the internally quenched fluorescent substrate Abz-Ser-Pro-3-nitro-Tyr-OH.[1][2] This continuous-kinetic assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), offering high sensitivity and a straightforward workflow suitable for enzyme characterization, inhibitor screening, and kinetic analysis.[3][4] We will detail the assay principle, provide step-by-step instructions for execution, and offer guidance on data analysis and troubleshooting.
Principle of the Assay
The this compound cleavage assay is a powerful tool for real-time monitoring of specific protease activity.[5][6] The methodology is built upon the photophysical phenomenon of Fluorescence Resonance Energy Transfer (FRET).[5][7][8]
The substrate is a synthetic peptide composed of a fluorophore, 2-Aminobenzoyl (Abz), and a quencher, 3-nitro-Tyrosine [Tyr(NO2)].[9] In the intact peptide, the Abz group and the 3-nitro-Tyrosine residue are in close proximity (typically <10 nm). When the Abz fluorophore is excited by light at approximately 320 nm, it transfers its emission energy non-radiatively to the nearby 3-nitro-Tyrosine quencher.[10][11] This energy transfer prevents the Abz group from fluorescing, resulting in a low signal baseline.[9]
Certain proteases, notably prolyl endopeptidases, recognize and cleave the peptide bond C-terminal to the proline residue.[12][13] Upon enzymatic cleavage of the Ser-Pro- nitro-Tyr bond, the Abz fluorophore is liberated from the quenching influence of the 3-nitro-Tyrosine. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence emission at approximately 420 nm.[11][14][15] The rate of this fluorescence increase is directly proportional to the enzymatic activity under substrate-saturating conditions.[16]
Sources
- 1. shop.bachem.com [shop.bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sci-Hub. Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer / Analytical Chemistry, 2011 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 9. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]
- 10. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. New fluorogenic substrates for the study of secondary specificity of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NIR fluorescent substrate-driven discovery of prolyl endopeptidase natural inhibitors and its inhibition of alpha-synuclein aggregation and promotion of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cpcscientific.com [cpcscientific.com]
- 15. bachem.com [bachem.com]
- 16. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Abz-ser-pro-3-nitro-tyr-OH for high-throughput screening of ACE2 inhibitors
High-Throughput Screening of ACE2 Inhibitors Using the Fluorogenic Substrate Abz-Ser-Pro-3-nitro-Tyr-OH
Abstract
Angiotensin-converting enzyme 2 (ACE2) is a critical metalloenzyme with dual roles in cardiovascular regulation and as the primary cellular receptor for coronaviruses, including SARS-CoV-2.[1][2][3] This dual functionality makes it a significant target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of potential enzyme inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of the internally quenched fluorogenic substrate, this compound, for the robust and efficient HTS of ACE2 inhibitors. We will delve into the biochemical principles of the assay, provide a validated, step-by-step protocol, and offer insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.
Introduction: ACE2 as a Therapeutic Target
ACE2 is a carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS), where it counterbalances the activity of Angiotensin-Converting Enzyme (ACE).[1][2][4] It primarily converts the potent vasoconstrictor Angiotensin II into the vasodilator Angiotensin-(1-7), thereby contributing to the regulation of blood pressure and cardiovascular homeostasis.[1][2][4] Beyond its physiological role, ACE2 has gained significant attention as the functional receptor for the spike proteins of several coronaviruses, mediating viral entry into host cells.[3][5][6] The development of small molecules that can inhibit ACE2's enzymatic activity or its interaction with viral proteins is a promising therapeutic strategy.[6][7][8]
High-throughput screening provides a powerful platform to interrogate large chemical libraries for compounds that modulate ACE2 activity. The use of a sensitive and specific fluorogenic substrate is paramount for the success of such campaigns.
Assay Principle: FRET-Based Detection of ACE2 Activity
The this compound substrate is an elegant tool for measuring ACE2 activity based on the principle of Fluorescence Resonance Energy Transfer (FRET).[9] This peptide contains two critical moieties:
-
A fluorophore: Aminobenzoyl (Abz) group.
-
A quencher: 3-nitro-Tyrosine residue.
In the intact peptide, the close proximity of the 3-nitro-Tyrosine to the Abz group leads to the quenching of the Abz fluorescence. ACE2, acting as a carboxypeptidase, specifically cleaves the peptide bond between the Proline and 3-nitro-Tyrosine residues. This cleavage event separates the fluorophore from the quencher, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity of ACE2.[2][10] The presence of an ACE2 inhibitor will prevent or reduce this cleavage, leading to a diminished fluorescent signal.
Mechanism of Action Diagram
Caption: FRET-based detection of ACE2 activity.
Materials and Reagents
For successful and reproducible results, it is crucial to use high-quality reagents.
| Reagent | Recommended Supplier(s) | Catalog Number (Example) | Storage Temperature |
| Recombinant Human ACE2 (His-tagged) | BPS Bioscience, R&D Systems | 11003, 933-ZN-010 | -80°C |
| This compound | Bachem, MedChemExpress | 4064572, HY-P1508 | -20°C or lower |
| Assay Buffer | N/A | N/A | 4°C |
| MLN-4760 (Positive Control Inhibitor) | Sigma-Aldrich | 530616 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| 384-well Black, Flat-Bottom Plates | Greiner, Corning | 781076, 3710 | Room Temperature |
Assay Buffer Preparation (500 mL):
-
50 mM MES
-
300 mM NaCl
-
10 µM ZnCl₂
-
0.01% (v/v) Tween-20
-
Adjust pH to 6.5 with NaOH or HCl.
-
Store at 4°C.
Rationale: The buffer composition is optimized for ACE2 activity. MES provides buffering capacity in the slightly acidic pH range optimal for ACE2. High salt concentration (NaCl) can enhance enzyme activity, and ZnCl₂ is included as zinc is a critical cofactor for the metalloenzyme ACE2.[11] Tween-20 is a non-ionic detergent used to prevent non-specific binding of reagents to the plate surface.
Experimental Protocol: High-Throughput Screening
This protocol is designed for a 384-well plate format, which is standard for HTS. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision and speed.
HTS Workflow Diagram
Caption: Step-by-step workflow for HTS of ACE2 inhibitors.
Step-by-Step Methodology
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 25-50 nL of test compounds from the library plates to the 384-well assay plates. Compounds are typically stored in 100% DMSO.
-
For control wells, dispense the same volume of DMSO (negative control, 0% inhibition) and a known ACE2 inhibitor like MLN-4760 (positive control, 100% inhibition).[4]
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human ACE2 in pre-warmed assay buffer. The final concentration should be empirically determined, but a starting point of 0.2-0.5 ng/µL is recommended.[2]
-
Add 10 µL of the ACE2 solution to all wells except for the "no enzyme" blank controls. To the blank wells, add 10 µL of assay buffer.
-
Gently mix the plate on a plate shaker for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes. This step allows the test compounds to interact with the ACE2 enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound in assay buffer. The optimal concentration should be at or near the Km value (approximately 23 µM) to ensure sensitivity to competitive inhibitors.[9][12] A final concentration of 15-25 µM is a good starting point.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
Mix the plate on a plate shaker for 30 seconds.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The plate should be protected from light to prevent photobleaching of the fluorophore. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader equipped for fluorescence detection.
-
Excitation Wavelength: 320-330 nm
-
Emission Wavelength: 420 nm[13]
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The activity of each compound is expressed as the percent inhibition of ACE2 activity, calculated as follows:
% Inhibition = 100 * (1 - [(RFU_compound - RFU_blank) / (RFU_neg_control - RFU_blank)])
Where:
-
RFU_compound is the Relative Fluorescence Units from a well with a test compound.
-
RFU_blank is the average RFU from the "no enzyme" wells.
-
RFU_neg_control is the average RFU from the DMSO-only wells.
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It is calculated using the positive and negative controls.
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.
Hit Confirmation and IC₅₀ Determination
Compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits." These primary hits should be re-tested and confirmed. For confirmed hits, a dose-response curve is generated by testing a serial dilution of the compound to determine its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%.[13] This is typically done using non-linear regression analysis with a four-parameter logistic model.[4]
Conclusion
The this compound-based fluorogenic assay provides a sensitive, reliable, and scalable method for the high-throughput screening of ACE2 inhibitors. By understanding the underlying principles and adhering to a well-defined protocol, researchers can efficiently identify and characterize novel modulators of ACE2 activity. This application note serves as a comprehensive guide to aid in the discovery of new therapeutic agents targeting this critical enzyme.
References
-
High-Throughput Assay for Identifying Diverse Antagonists of the Binding Interaction between the ACE2 Receptor and the Dynamic Spike Proteins of SARS-CoV-2. (2022). ACS Pharmacology & Translational Science. [Link]
-
ACE2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
This compound. Shanghai Hongtai Biotechnology. [Link]
-
Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study. (2023). Journal of Medicinal Chemistry. [Link]
-
ACE2 Inhibitor Screening Assay Kit. AMSBIO. [Link]
-
Droplet microfluidic screening to engineer angiotensin-converting enzyme 2 (ACE2) catalytic activity. (2024). bioRxiv. [Link]
-
Protocol for high-throughput screening of ACE2 enzymatic activators to treat COVID-19-induced metabolic complications. (2022). STAR Protocols. [Link]
-
The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies. (2022). Journal of Immunological Methods. [Link]
-
Fluoro-Verse™ ACE2 Inhibitor Assay Kit. BPS Bioscience. [Link]
-
Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). (2014). Methods in Molecular Biology. [Link]
-
Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments. (2024). RSC Medicinal Chemistry. [Link]
-
Establishment of a Yeast Two-Hybrid-Based High-Throughput Screening Model for Selection of SARS-CoV-2 Spike-ACE2 Interaction Inhibitors. (2022). International Journal of Molecular Sciences. [Link]
-
ACE2 Enzymatic Inhibition Assay. National Center for Biotechnology Information. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit | Abcam [abcam.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. High-Throughput Assay for Identifying Diverse Antagonists of the Binding Interaction between the ACE2 Receptor and the Dynamic Spike Proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - [hongtide.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shop.bachem.com [shop.bachem.com]
- 13. Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Advanced Bioconjugation Strategies for the FRET Peptide Substrate Abz-Ser-Pro-3-Nitro-Tyr-OH
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the principles and practices of bioconjugating the fluorogenic peptide substrate, Abz-Ser-Pro-3-Nitro-Tyr-OH. This peptide, incorporating the ortho-aminobenzoic acid (Abz) fluorophore and a 3-nitrotyrosine quencher, is a valuable tool for assaying proteolytic activity, particularly for matrix metalloproteinases (MMPs). This guide moves beyond its standard use in enzyme assays to explore methodologies for covalently linking it to larger biomolecules or nanoparticles. Such conjugation creates sophisticated molecular probes for real-time tracking of enzymatic activity at specific sites of interest, enabling applications in targeted drug delivery, diagnostic imaging, and inhibitor screening. We will detail the underlying chemical principles, provide validated, step-by-step protocols for key conjugation chemistries, and discuss critical considerations for purification and characterization of the final bioconjugate.
Introduction: The Chemical Biology of this compound
The peptide this compound is a classic example of a FRET (Förster Resonance Energy Transfer) substrate designed for the sensitive detection of protease activity. The Abz group serves as the fluorescent donor, and the 3-nitrotyrosine residue acts as the quencher. In its intact state, the close proximity of the donor and quencher results in the quenching of Abz fluorescence. Upon proteolytic cleavage of the peptide bond between Proline and 3-Nitrotyrosine, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.
While its primary application is as a free substrate in solution, the covalent attachment (bioconjugation) of this peptide to other molecules—such as antibodies, polymers, or nanoparticles—unlocks its potential as a targeted sensor. For instance, conjugating this peptide to a tumor-targeting antibody allows for the specific measurement of protease activity within the tumor microenvironment, a region often characterized by upregulated MMPs.
This guide focuses on the practical aspects of achieving such conjugations by leveraging the peptide's intrinsic functional groups: the C-terminal carboxylic acid and the nitro group on the tyrosine residue, which can be chemically reduced to a reactive amine.
Strategic Planning for Bioconjugation
The choice of conjugation strategy is dictated by the functional groups available on the target molecule (e.g., antibody, nanoparticle) and the desired properties of the final conjugate. The two primary handles on the this compound peptide are the C-terminus and the nitrotyrosine.
-
C-Terminal Carboxylic Acid: This is the most direct handle for conjugation. It can be activated to form an amide bond with primary amines present on the target molecule (e.g., lysine residues on an antibody). This is a robust and widely used method.
-
Nitrotyrosine Reduction: The nitro group can be chemically reduced to a primary aromatic amine. This newly introduced amine provides an alternative and specific site for conjugation, orthogonal to the C-terminus, allowing for different linker chemistries or site-specific attachment.
Below is a workflow diagram illustrating the decision-making process for conjugating the peptide.
Caption: Decision workflow for selecting a conjugation strategy.
Protocol 1: C-Terminal Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the peptide's C-terminal carboxyl group to primary amines on a target protein using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
3.1. Principle of the Method
EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, reversing the activation. The addition of NHS reacts with the intermediate to form a more stable NHS-ester, which then efficiently reacts with primary amines to form a stable amide bond. This two-step process increases the efficiency of the conjugation reaction.
Caption: Mechanism of EDC/NHS mediated C-terminal conjugation.
3.2. Materials
-
This compound peptide
-
Target molecule with primary amines (e.g., antibody at 2-10 mg/mL)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
3.3. Step-by-Step Protocol
-
Peptide Preparation: Dissolve the Abz-peptide in a minimal amount of DMSO or DMF and then dilute to a final concentration of 10 mM in Activation Buffer (pH 6.0).
-
Activation of Peptide:
-
To the 10 mM peptide solution, add EDC to a final concentration of 20 mM and Sulfo-NHS to 50 mM.
-
Scientist's Note: A molar excess of EDC/NHS over the peptide ensures efficient activation. Sulfo-NHS is used to increase solubility in aqueous buffers.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Prepare the target molecule in Coupling Buffer (pH 7.4).
-
Add the activated peptide-NHS ester solution to the target molecule solution. A typical starting molar ratio is 10:1 to 20:1 (peptide:target molecule). The optimal ratio must be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester and hydrolyze the remaining EDC. Incubate for 15 minutes.
-
Purification: Remove unreacted peptide and crosslinking reagents from the conjugate.
-
For high molecular weight targets (>40 kDa): Use dialysis against PBS (pH 7.4) with an appropriate molecular weight cutoff (MWCO) membrane.
-
For all targets: Size-exclusion chromatography (SEC) is the preferred method as it provides superior separation of conjugate from free peptide.
-
Protocol 2: Conjugation via Reduced Nitrotyrosine
This protocol offers an alternative strategy by converting the nitrotyrosine into a reactive amine, providing a site-specific handle orthogonal to the C-terminus.
4.1. Principle of the Method
The nitro group on the tyrosine residue can be readily reduced to a primary aromatic amine using a reducing agent like sodium dithionite. This newly formed amine is less nucleophilic than an aliphatic amine (like lysine) but can be effectively targeted with amine-reactive crosslinkers, such as NHS-esters or isothiocyanates, under slightly basic conditions (pH 7.5-8.5).
4.2. Materials
-
This compound peptide
-
Reduction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5, deoxygenated
-
Sodium Dithionite (Na₂S₂O₄)
-
Amine-reactive crosslinker (e.g., NHS-PEG4-Maleimide, if targeting a thiol on the partner molecule)
-
Target molecule
-
Purification system (SEC or dialysis)
4.3. Step-by-Step Protocol
-
Reduction of Nitrotyrosine:
-
Dissolve the Abz-peptide in deoxygenated Reduction Buffer to a concentration of 5-10 mM.
-
Prepare a fresh 1 M solution of sodium dithionite in deoxygenated water.
-
Add the sodium dithionite solution to the peptide solution to achieve a 50-fold molar excess.
-
Scientist's Note: The solution will turn yellow. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent re-oxidation.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Removal of Reducing Agent: Immediately purify the reduced peptide (now Abz-Ser-Pro-3-Amino-Tyr-OH) using a desalting column (e.g., Sephadex G-10) equilibrated with an appropriate amine-free buffer (e.g., PBS, pH 7.2). This step is critical as dithionite can interfere with subsequent reactions.
-
Conjugation to Target Molecule:
-
The purified, amine-containing peptide can now be used in conjugation reactions. For example, to conjugate it to a molecule containing a maleimide group, you would first react the peptide's new amine with an NHS-Maleimide crosslinker.
-
Dissolve the reduced peptide in PBS (pH 7.5).
-
Add the amine-reactive crosslinker (e.g., NHS-PEG-Maleimide) at a 5-fold molar excess over the peptide.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction with Tris buffer as described in Protocol 1.
-
Purify the peptide-linker intermediate using a desalting column or RP-HPLC.
-
React the maleimide-activated peptide with a thiol-containing target molecule.
-
-
Final Purification: Purify the final conjugate using SEC or dialysis as described in Protocol 1.
Characterization of the Bioconjugate
Validation of the final conjugate is essential. A multi-pronged approach ensures that the conjugation was successful and that the peptide's functionality is retained.
| Parameter | Method | Purpose |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy, MALDI-TOF Mass Spectrometry | To quantify the average number of peptide molecules conjugated per target molecule. |
| Purity | SDS-PAGE, Size-Exclusion HPLC (SE-HPLC) | To confirm the removal of free peptide and assess the homogeneity of the conjugate. |
| Functional Activity | Protease Activity Assay | To verify that the conjugated peptide can still be cleaved by the target protease, resulting in a fluorescence increase. |
5.1. Example: Functional Activity Assay
-
Prepare solutions of the bioconjugate and a non-conjugated control of the target molecule at the same concentration in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Add the target protease (e.g., MMP-2) to each solution.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~320 nm, Emission: ~420 nm).
-
A successful conjugate should show a significant, time-dependent increase in fluorescence upon addition of the enzyme, whereas the non-conjugated control should show no signal.
Conclusion and Best Practices
The bioconjugation of the this compound peptide transforms it from a simple assay reagent into a sophisticated probe for targeted biological investigation. The choice between C-terminal and nitrotyrosine-directed strategies depends on the available chemistry and desired site of attachment. Success relies on careful control of reaction conditions (pH, stoichiometry), rigorous purification to remove unreacted components, and thorough characterization to confirm both the structural integrity and functional activity of the final product. Researchers are encouraged to perform small-scale pilot reactions to optimize molar ratios and reaction times for their specific target molecules.
References
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. [Link]
-
Brinkley, M. (1992). A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents. Bioconjugate Chemistry, 3(1), 2-13. [Link]
Application Notes and Protocols: Leveraging Abz-ser-pro-3-nitro-tyr-OH in Advanced Drug Delivery Systems
Foreword: Reimagining Peptide Utility in Targeted Therapeutics
For researchers, scientists, and drug development professionals, the quest for precision in drug delivery remains a paramount challenge. The ability to concentrate a therapeutic payload at the site of action while minimizing systemic exposure is the hallmark of an effective delivery system. Peptides, with their inherent biocompatibility and specificity, have long been explored as key components in such systems.[1] This document provides a detailed exploration of the multifaceted applications of the synthetic peptide, Abz-ser-pro-3-nitro-tyr-OH , in the design and development of next-generation drug delivery vehicles. We will delve into its unique structural and functional attributes, proposing innovative strategies for its use as a stimuli-responsive linker and a trackable component in targeted therapeutic formulations.
Unveiling the Potential of this compound: A Dual-Function Peptide
This compound is a tetrapeptide with two key features that position it as a versatile tool in drug delivery research. Firstly, the N-terminal 2-aminobenzoyl (Abz) group is a well-known fluorescent tag, enabling real-time imaging and quantification of the peptide and its conjugates.[2] Secondly, the C-terminal 3-nitrotyrosine residue introduces a unique chemical handle that can be exploited for targeted drug release.[3][4][5][6] This application note will focus on a novel approach: the use of the 3-nitrotyrosine moiety as a trigger for drug release in hypoxic environments, a characteristic feature of many solid tumors.[4][6]
The Nitroreductase-Responsive Cleavage: A Strategy for Hypoxia-Targeted Drug Release
Many solid tumors exhibit regions of hypoxia (low oxygen), which is associated with aggressive disease and resistance to conventional therapies.[4] A key enzymatic signature of hypoxic cells is the overexpression of nitroreductases.[4][6] These enzymes can selectively reduce nitroaromatic compounds to their corresponding amino derivatives.[4] We propose a drug delivery system where this compound acts as a linker between a cytotoxic drug and a nanocarrier. In the hypoxic tumor microenvironment, nitroreductases will reduce the 3-nitrotyrosine to 3-aminotyrosine. This conversion can be engineered to trigger the release of the conjugated drug, ensuring its localized activation.[3][5]
Conceptual Framework: A Nitroreductase-Activatable Peptide-Drug Conjugate (PDC) Nanoparticle System
To illustrate the application of this compound, we will outline the design and workflow for a hypothetical drug delivery system. This system consists of a biodegradable nanoparticle loaded with a cytotoxic agent, and surface-functionalized with a peptide-drug conjugate (PDC). The PDC utilizes this compound as a cleavable linker.
Figure 1: Conceptual workflow of the nitroreductase-activatable drug delivery system.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis, formulation, and evaluation of the proposed drug delivery system.
Protocol 1: Synthesis of the Peptide-Drug Conjugate (PDC)
This protocol describes the conjugation of a model amine-containing drug (e.g., Doxorubicin) to the C-terminus of this compound.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of the Peptide's Carboxyl Group:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) dissolved in a small amount of anhydrous DMF dropwise to the solution.
-
Stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.
-
-
Conjugation to Doxorubicin:
-
Dissolve Doxorubicin hydrochloride (1 equivalent) in anhydrous DMF and add TEA (2 equivalents) to neutralize the hydrochloride.
-
Filter the activated peptide solution to remove the dicyclohexylurea precipitate.
-
Add the filtered solution dropwise to the Doxorubicin solution.
-
Stir the reaction mixture at room temperature for 24 hours, protected from light.
-
-
Purification and Characterization:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, purify the crude product by preparative HPLC.
-
Characterize the purified PDC by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Protocol 2: Formulation of PDC-Functionalized Nanoparticles
This protocol details the preparation of drug-loaded nanoparticles and the surface conjugation of the PDC.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Cytotoxic drug (e.g., Paclitaxel)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
PDC from Protocol 1
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS
Procedure:
-
Preparation of Drug-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method):
-
Dissolve PLGA and the cytotoxic drug in DCM.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.
-
-
Surface Functionalization with the PDC:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC/NHS chemistry in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add the PDC to the activated nanoparticle suspension. The N-terminal amine of the Abz group will react with the activated carboxyl groups on the nanoparticle surface.
-
Incubate the reaction mixture with gentle stirring for several hours at room temperature.
-
Purify the PDC-functionalized nanoparticles by centrifugation and washing to remove any unreacted PDC.
-
Protocol 3: Characterization of the Drug Delivery System
A thorough characterization is crucial to ensure the quality and performance of the formulated nanoparticles.
| Parameter | Technique | Purpose |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To determine the size distribution, polydispersity index, and morphology of the nanoparticles. |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug encapsulated within the nanoparticles. |
| PDC Conjugation Efficiency | Fluorescence Spectroscopy | To quantify the amount of fluorescently tagged PDC conjugated to the nanoparticle surface by measuring the fluorescence of the Abz group. |
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the nitroreductase-triggered drug release from the nanoparticles.
Materials:
-
PDC-functionalized nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitroreductase enzyme
-
NADH (as a cofactor for nitroreductase)
-
Hypoxic chamber or chemical inducers of hypoxia (e.g., CoCl₂)
Procedure:
-
Experimental Groups:
-
Group 1 (Control): Nanoparticles in PBS.
-
Group 2 (Normoxic + Enzyme): Nanoparticles in PBS with nitroreductase and NADH under normal oxygen conditions.
-
Group 3 (Hypoxic - Enzyme): Nanoparticles in PBS under hypoxic conditions.
-
Group 4 (Hypoxic + Enzyme): Nanoparticles in PBS with nitroreductase and NADH under hypoxic conditions.
-
-
Drug Release Assay:
-
Incubate the nanoparticle suspensions from each group at 37°C with gentle shaking.
-
At predetermined time points, collect aliquots and separate the released drug from the nanoparticles by centrifugation.
-
Quantify the concentration of the released drug in the supernatant using HPLC.
-
Plot the cumulative drug release as a function of time for each group.
-
Sources
- 1. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - [hongtide.com]
- 3. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 5. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Illuminating Protease Activity and Post-Translational Modifications: A Guide to the Fluorogenic Substrate Abz-Ser-Pro-3-nitro-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for Interrogating Proteolysis and Nitrosative Stress
In the intricate landscape of cellular signaling, proteases and post-translational modifications (PTMs) represent two fundamental regulatory mechanisms. The fluorogenic peptide substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, has emerged as a powerful tool for investigating the interplay between these two crucial processes. This specialized reagent is meticulously designed to probe the activity of specific proteases while simultaneously mimicking a key PTM—protein tyrosine nitration.[1][2]
This guide provides a comprehensive overview of this compound, detailing its mechanism of action, and presenting detailed protocols for its application in studying two enzymes of significant biomedical interest: Angiotensin-Converting Enzyme 2 (ACE2) and Prolyl Endopeptidase (PREP).
Core Features of this compound:
-
Fluorogenic Design: The peptide incorporates a 2-aminobenzoyl (Abz) group, a fluorophore, and a 3-nitrotyrosine (nitro-Tyr) residue, which acts as a quencher.[3][4] In the intact peptide, the close proximity of the Abz and nitro-Tyr groups results in fluorescence resonance energy transfer (FRET), leading to quenching of the Abz fluorescence.[5][6]
-
Protease Specificity: The peptide sequence, Ser-Pro, serves as a recognition site for specific proteases, such as Prolyl Endopeptidase.[7] Altering the peptide sequence can tailor the substrate for other proteases, as is the case for its application with ACE2.
-
Mimic of Post-Translational Modification: The 3-nitrotyrosine residue is a stable marker of protein nitration, a PTM that occurs under conditions of nitrosative stress and is implicated in a variety of pathological conditions.[8][9][10] This allows for the study of how this modification may influence enzyme-substrate interactions.
Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the two are separated, leading to a significant increase in fluorescence intensity. This provides a direct and continuous measure of enzyme activity.[11][12]
Mechanism of Action: A FRET-Based Approach
The functionality of this compound is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET).
Figure 1. FRET mechanism of this compound. In the intact state, the Abz fluorophore's emission is quenched by the 3-nitrotyrosine residue via FRET. Proteolytic cleavage separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
Application 1: High-Throughput Screening of ACE2 Inhibitors
Angiotensin-Converting Enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system, playing a key role in cardiovascular regulation.[13][14] It has also gained significant attention as the primary receptor for the SARS-CoV-2 virus, making it a prime target for COVID-19 therapeutic development.[1][15] The this compound substrate can be utilized for high-throughput screening of potential ACE2 inhibitors.[7][16]
Experimental Workflow: ACE2 Inhibitor Screening
Figure 2. Workflow for high-throughput screening of ACE2 inhibitors. This diagram outlines the key steps from reagent preparation to data analysis for identifying potential ACE2 inhibitory compounds.
Detailed Protocol: ACE2 Inhibition Assay
Materials:
-
Recombinant Human ACE2 (e.g., R&D Systems, Sino Biological)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20
-
Positive Control: MLN-4760 (a known ACE2 inhibitor)
-
Negative Control: Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom assay plates
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in assay buffer.
-
Dilute the recombinant human ACE2 in assay buffer to the desired final concentration.
-
Prepare serial dilutions of test compounds and the positive control (MLN-4760) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
Dispense a small volume (e.g., 25 nL) of the test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate.
-
Add the diluted ACE2 enzyme solution (e.g., 3 µL of 0.27 nM for a final concentration of 0.2 nM) to all wells except for the "no enzyme" control wells.[18]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution (e.g., 1 µL of 60 µM for a final concentration of 15 µM) to all wells.[18]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes at room temperature, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence signal over time.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme)) where V_inhibitor is the velocity in the presence of the test compound, V_no_enzyme is the velocity in the absence of the enzyme, and V_dmso is the velocity in the presence of DMSO.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[19]
-
Application 2: Characterization of Prolyl Endopeptidase (PREP) Activity and Inhibition
Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[20] It is implicated in the metabolism of neuropeptides and has been investigated as a therapeutic target for neurodegenerative and psychiatric disorders.[11][21] this compound serves as an excellent substrate for characterizing PREP activity and screening for its inhibitors.[4]
Experimental Workflow: PREP Activity and Inhibition Assay
Figure 3. Workflow for PREP enzyme kinetics and inhibitor screening. This diagram illustrates the parallel workflows for characterizing the kinetic parameters of PREP and for identifying and quantifying the potency of its inhibitors.
Detailed Protocol: PREP Activity and Inhibition Assay
Materials:
-
Recombinant Human PREP (e.g., BPS Bioscience)[22]
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate (KH₂PO₄), 1.5 mM MgCl₂, 10 mM NaCl, 1 mM EDTA, pH 7.4[4]
-
Test compounds and appropriate solvent (e.g., DMSO)
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence microplate reader
Procedure:
Part A: Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)
-
Prepare a series of dilutions of the this compound substrate in assay buffer.
-
In a multi-well plate, add a fixed amount of PREP enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately measure the fluorescence intensity kinetically as described for the ACE2 assay.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. Alternatively, use a linear transformation such as the Lineweaver-Burk plot.[8][10]
Part B: Inhibitor Screening (Determination of IC₅₀)
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
In a multi-well plate, add the diluted test compounds, a positive control (if available), and a negative control (solvent alone) to the wells.
-
Add a fixed concentration of PREP enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the this compound substrate at a concentration close to its Kₘ value.
-
Measure the fluorescence intensity kinetically.
-
Calculate the initial reaction velocities and determine the percent inhibition and IC₅₀ values as described for the ACE2 assay.
Data Interpretation and Considerations
Quantitative Data Summary:
| Parameter | Description | Typical Value Range | Reference |
| Excitation Wavelength (λex) | The wavelength of light used to excite the Abz fluorophore. | ~320 nm | [2][3] |
| Emission Wavelength (λem) | The wavelength at which the fluorescence of the Abz fluorophore is measured. | ~420 nm | [2][3] |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of Vₘₐₓ. Reflects the enzyme's affinity for the substrate. | Enzyme and condition dependent | [8][10] |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Enzyme and condition dependent | [8][10] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Inhibitor dependent | [19] |
Troubleshooting Common Issues:
-
Low Signal:
-
Inactive Enzyme: Ensure proper storage and handling of the enzyme.
-
Suboptimal Assay Conditions: Optimize pH, temperature, and buffer components for the specific enzyme.
-
Incorrect Wavelengths: Verify the excitation and emission settings on the fluorometer.
-
-
High Background Fluorescence:
-
Autofluorescent Compounds: Screen test compounds for intrinsic fluorescence at the assay wavelengths.
-
Contaminated Reagents: Use high-purity reagents and solvents.
-
-
Poor Reproducibility:
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing.
-
Temperature Fluctuations: Maintain a stable temperature throughout the assay.
-
Conclusion: A Powerful and Adaptable Research Tool
This compound is a versatile and sensitive fluorogenic substrate that provides a robust platform for studying protease activity and the impact of protein tyrosine nitration. Its application in high-throughput screening for inhibitors of enzymes like ACE2 and PREP holds significant promise for drug discovery efforts in cardiovascular disease, COVID-19, and neurodegenerative disorders. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to effectively utilize this valuable tool in their investigations.
References
Sources
- 1. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ACE-2-like enzymatic activity is associated with immunoglobulin in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 16. mybiosource.com [mybiosource.com]
- 17. shop.bachem.com [shop.bachem.com]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jascoinc.com [jascoinc.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Abz-ser-pro-3-nitro-tyr-OH Solubility and Handling Guide
Prepared by the Senior Application Science Team
Welcome to the technical support center for Abz-ser-pro-3-nitro-tyr-OH. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this internally quenched fluorescent (FRET) substrate in their experiments. As a substrate for critical enzymes like Angiotensin-Converting Enzyme 2 (ACE2), its proper handling and solubilization are paramount for generating accurate and reproducible data.[1][2][3]
We understand that peptide solubility can be a significant experimental hurdle.[4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the physicochemical properties of the peptide and established laboratory best practices.
Quick Reference: Physicochemical Properties
Before troubleshooting, it's essential to understand the characteristics of the molecule you're working with. The structure of this compound contains both hydrophilic (Serine, C-terminal acid) and significantly hydrophobic (Proline, 3-nitro-tyrosine) residues, which dictates its solubility behavior.[4][6][7]
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₅O₉ | [8][9] |
| Molecular Weight | 529.51 g/mol | [8][9] |
| CAS Number | 553644-01-2 | [8][9] |
| Appearance | Lyophilized powder | N/A |
| Key Components | Abz (Fluorophore), 3-nitro-tyrosine (Quencher) | [10][11] |
| Primary Application | FRET substrate for ACE2 | [1][2][3] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing solutions of this compound.
Q1: My lyophilized peptide powder will not dissolve in my aqueous assay buffer (e.g., PBS, Tris). What's wrong?
Answer:
This is the most common issue and is expected behavior for this peptide.
-
Causality: The peptide's structure contains two highly hydrophobic amino acids: Proline (Pro) and 3-nitro-tyrosine (Tyr(3-NO₂)).[6] These residues resist interaction with water, causing the peptide to aggregate rather than dissolve in purely aqueous solutions. While the Serine and the terminal carboxyl group are hydrophilic, their influence is insufficient to overcome the hydrophobicity of the rest of the molecule.
-
Solution: The standard and most effective method is to first create a concentrated stock solution in a suitable organic solvent.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing power and relatively low toxicity in most biological assays.[4][6]
See Protocol 1 for a detailed, step-by-step methodology for preparing a stock solution.
Q2: I dissolved the peptide in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. How can I prevent this?
Answer:
This phenomenon, known as "crashing out," occurs when the peptide rapidly moves from a favorable solvent environment (high-concentration DMSO) to an unfavorable one (aqueous buffer), causing it to aggregate.
-
Causality: The final concentration of the organic co-solvent (DMSO) in your aqueous buffer is too low to maintain the peptide's solubility. A sharp decrease in solvent polarity forces the hydrophobic regions of the peptide to self-associate and precipitate.
-
Solution: The key is to control the dilution process carefully to avoid shocking the peptide.
-
Add Dropwise While Mixing: Do not pipette the entire volume of your DMSO stock into the buffer at once. Instead, add the stock solution slowly and dropwise to the vortexing or stirring aqueous buffer.[12][13] This gradual introduction allows for better mixing and prevents the formation of localized high concentrations of peptide that can initiate aggregation.
-
Optimize Final DMSO Concentration: You may need a higher final percentage of DMSO in your working solution. While many enzymatic assays tolerate DMSO up to 5%, cell-based assays are often more sensitive, with a "safe" limit typically around 0.5-1%.[13] It is critical to run a solvent tolerance control experiment to determine the maximum DMSO concentration your specific assay can handle without affecting biological activity.
-
Consider Gentle Aids: If precipitation persists, gentle warming (not exceeding 40°C) or brief sonication of the final solution can sometimes help redissolve small aggregates.[4][14]
-
Last Resort: If the peptide still precipitates, the solution is not viable. The peptide must be recovered by lyophilization (freeze-drying) before another solubilization attempt can be made.[4][6][13]
-
Q3: My assay results are inconsistent, and I suspect incomplete solubilization. How can I confirm the peptide is fully dissolved?
Answer:
Inconsistent results are a classic symptom of poor solubility. Undissolved micro-aggregates can alter enzyme kinetics and interfere with fluorescence readings.[10]
-
Causality: Even if a solution appears clear to the naked eye, it may contain microscopic or colloidal aggregates. These particles can scatter light, affect the FRET efficiency, and present a non-homogenous substrate concentration to the enzyme, leading to high variability.
-
Solution: Implement these quality control steps in your workflow.
-
Ensure Complete Initial Dissolution: The most critical step is ensuring the peptide is fully dissolved in the initial organic solvent before any aqueous buffer is added. Vortex thoroughly and visually inspect the concentrated stock against a light source to ensure no solid particles remain.
-
Solubility Pre-Test: Always perform a solubility test on a small, non-critical amount of the peptide before dissolving your entire supply.[6][15] This allows you to find the optimal solvent and concentration without risking valuable material.
-
Centrifugation: After diluting your stock into the final assay buffer, centrifuge the solution at high speed (e.g., >10,000 x g for 5-10 minutes).[6] This will pellet any remaining micro-aggregates. Carefully pipette the supernatant for use in your assay, avoiding the bottom of the tube.
-
Experimental Protocols & Workflows
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for solubilizing hydrophobic peptides like this compound.
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Centrifuge: Briefly spin the vial (e.g., 10,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the tube.[6]
-
Add Solvent: Using a calibrated pipette, add a small, precise volume of fresh, anhydrous DMSO to the vial to achieve a high concentration (e.g., 1-10 mM). Note: Using DMSO that has absorbed moisture can reduce its effectiveness.[16]
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. Visually inspect the solution to confirm that all particulate matter has dissolved. If needed, brief sonication can be applied.
-
Store: Aliquot the concentrated stock solution into smaller, single-use volumes and store at -20°C or -80°C.[15] This prevents degradation from repeated freeze-thaw cycles.
Diagram: Recommended Solubilization Workflow
Caption: Workflow for preparing this compound working solution.
Frequently Asked Questions (FAQs)
-
What is the best solvent for this compound? For creating a stock solution, anhydrous DMSO is highly recommended.[4][13] If DMSO interferes with your assay, dimethylformamide (DMF) can be used as an alternative, though it is generally more toxic.[4][6] Direct dissolution in aqueous buffers or alcohols is not recommended due to the peptide's hydrophobicity.
-
Can I adjust the pH to improve solubility? Yes, pH adjustment can be a powerful tool. Peptide solubility is typically lowest at its isoelectric point (pI), where the net charge is zero.[7] Adjusting the pH away from the pI increases the net charge, enhancing interactions with water. For this peptide, which has a free C-terminal carboxylic acid and a phenolic hydroxyl on the tyrosine, using a slightly basic buffer (e.g., pH 7.5-8.5) may improve solubility.[5][15] However, you must ensure the chosen pH is compatible with the optimal activity range of your enzyme (e.g., ACE2).
-
How should I store solutions of the peptide? For long-term storage, the peptide is most stable as a lyophilized powder stored at -20°C or colder. Concentrated stock solutions in DMSO should be aliquoted into single-use tubes to avoid freeze-thaw cycles and stored at -20°C or -80°C.[15] Aqueous working solutions are the least stable and should be prepared fresh for each experiment.
Diagram: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound solubility.
References
-
GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenicBio. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
ResearchGate. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
Titos, A. et al. (2011). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC - PubMed Central. Retrieved from [Link]
-
Interchim. (n.d.). Product Monograph - FRET Substrates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Poreba, M. et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. National Institutes of Health (NIH). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 553644-01-2 | Product Name : this compound. Retrieved from [Link]
Sources
- 1. This compound , ≥95% , 553644-01-2 - CookeChem [cookechem.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C24H27N5O9 | CID 95566058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. lifetein.com [lifetein.com]
- 13. biocat.com [biocat.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Abz-ser-pro-3-nitro-tyr-OH Concentration in Protease Assays
Welcome to the technical support guide for the fluorogenic peptide substrate, Abz-ser-pro-3-nitro-tyr-OH. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for optimizing your enzyme assays. Our goal is to empower you to achieve robust, reproducible, and accurate results by understanding the causality behind key experimental choices.
Introduction: The Mechanism of this compound
This compound is a specialized, internally quenched fluorogenic substrate primarily used for measuring the activity of Angiotensin-Converting Enzyme 2 (ACE2) and other related prolyl endopeptidases.[1][2][3][4] It operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[5][6]
The substrate incorporates two key moieties:
-
Abz (ortho-aminobenzoic acid): A fluorescent donor group.
-
3-nitro-tyrosine: An acceptor group that acts as an efficient quencher.[7]
In the intact peptide, the close proximity of the Abz and 3-nitro-tyrosine groups allows the nitro-tyrosine to quench the fluorescence emitted by Abz.[8] When a target enzyme like ACE2 cleaves the peptide bond between proline and 3-nitro-tyrosine, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5][8][9]
Sources
- 1. biosynth.com [biosynth.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound , ≥95% , 553644-01-2 - CookeChem [cookechem.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
Abz-ser-pro-3-nitro-tyr-OH stability and storage conditions
Welcome to the technical support center for Abz-Ser-Pro-3-nitro-Tyr-OH (CAS 553644-01-2), a critical reagent for research in enzymology, drug discovery, and molecular biology. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and stability of this specialized peptide. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
Proper storage is paramount to maintaining the integrity and performance of this compound. Different suppliers provide slightly varied recommendations, so we have consolidated the data to provide a comprehensive guideline.
Summary of Recommended Storage Conditions
| Supplier/Source | Recommended Temperature | Shipping Condition |
| Chem-Impex | 2-8 °C[1] | Not specified |
| Pharmaffiliates | 2-8°C Refrigerator[2] | Ambient[2] |
| Biosynth | < -15°C[3] | Not specified |
| MedChemExpress | See Certificate of Analysis | Room temperature in continental US[4] |
Insight from our experts: The variance in storage temperatures, from refrigerated (2-8°C) to frozen (<-15°C), likely reflects different stability testing protocols and purity grades. For long-term storage (months to years), storing the peptide at -20°C or lower is the most conservative and recommended approach to minimize degradation. For short-term storage (days to weeks), 2-8°C is acceptable. Always refer to the Certificate of Analysis provided with your specific lot for the most accurate information.
Troubleshooting Guide
I am seeing high background fluorescence in my enzymatic assay. What could be the cause?
High background fluorescence can obscure your results and is a common issue when working with fluorogenic substrates.
Potential Causes and Solutions
-
Cause 1: Substrate Degradation: The Abz (2-aminobenzoyl) group is fluorescent. If the peptide degrades, the Abz moiety can be released, leading to a high background signal. The 3-nitrotyrosine residue can also be susceptible to chemical reduction, which may alter its quenching efficiency.
-
Solution:
-
Verify Storage: Ensure the peptide has been stored correctly, protected from light and moisture.
-
Prepare Fresh Solutions: Always prepare your working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Run a Control: Include a "substrate only" well (without enzyme) in your assay plate to measure the inherent background fluorescence of your substrate solution.
-
-
Cause 2: Contaminated Buffers or Solvents: Impurities in your assay buffer or the solvent used to dissolve the peptide can be fluorescent.
-
Solution:
-
Use High-Purity Reagents: Ensure all buffers and solvents are of high purity (e.g., HPLC grade).
-
Test Components Individually: Measure the fluorescence of each component of your assay mixture (buffer, solvent, additives) to pinpoint the source of the background signal.
-
Workflow for Troubleshooting High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
My peptide won't dissolve properly. What solvent should I use?
This compound is a peptide and its solubility can be challenging. The choice of solvent is critical for obtaining accurate and reproducible results.
Recommended Solubilization Protocol
-
Initial Solvent Choice: Based on the properties of the related compound 3-Nitro-L-tyrosine, high-purity, anhydrous DMSO is the recommended starting solvent.[5] Moisture in DMSO can sometimes reduce the solubility of similar compounds.[5]
-
Reconstitution Procedure:
-
Allow the vial containing the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add a small amount of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Gently vortex or sonicate the vial to aid dissolution. Avoid excessive heating.
-
-
Aqueous Dilutions: For your final assay concentration, further dilute the DMSO stock solution with your aqueous assay buffer. It is crucial to add the DMSO stock to the buffer, not the other way around, to avoid precipitation.
Expert Tip: The final concentration of DMSO in your assay should be kept low (typically <1%) to avoid impacting enzyme activity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
How susceptible is the 3-nitrotyrosine residue to degradation?
The 3-nitrotyrosine residue is a key functional component, but it is also the most chemically reactive part of the peptide.
Chemical Stability Considerations
-
Reduction: The nitro group can be reduced to an amino group under certain biological conditions or in the presence of reducing agents (e.g., DTT). This will significantly alter the peptide's properties, including its ability to be a substrate for certain enzymes.
-
Photostability: Nitro-aromatic compounds can be sensitive to light. It is recommended to handle the solid compound and its solutions in low-light conditions and store them in amber vials or tubes wrapped in foil.
-
Oxidative Denitration: While less common in typical in vitro assays, biological systems can metabolize 3-nitrotyrosine through oxidative denitration.[6][7][8] This involves the removal of the nitro group and is a known metabolic pathway.[6][7][8]
Logical Relationship of Stability Factors
Caption: Key factors influencing the stability of this compound.
References
-
CAS No : 553644-01-2 | Product Name : this compound . Pharmaffiliates. [Link]
-
Abz-SP-3-nitro-Tyr-OH . Liwei Peptide. [Link]
-
This compound | C24H27N5O9 | CID 95566058 . PubChem. [Link]
-
Biodegradation of 3-nitrotyrosine by Burkholderia sp. strain JS165 and Variovorax paradoxus JS171 . PubMed. [Link]
-
Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171 . PubMed Central. [Link]
-
Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171 . DTIC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biosynth.com [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biodegradation of 3-nitrotyrosine by Burkholderia sp. strain JS165 and Variovorax paradoxus JS171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Abz-Ser-Pro-3-nitro-Tyr-OH Assays
Welcome to the technical support guide for the internally quenched fluorescent substrate, Abz-Ser-Pro-3-nitro-Tyr-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their enzymatic assays. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and extensive field experience to help you achieve robust and reproducible results.
Understanding the Assay Principle
The this compound peptide is a specialized substrate used to measure the activity of certain proteases, most notably Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3] The assay operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[4]
-
Fluorophore: The 2-aminobenzoyl (Abz) group at the N-terminus serves as the fluorescent donor.[5]
-
Quencher: The 3-nitro-tyrosine (Tyr(NO2)) residue acts as the acceptor, or quencher.[6][7]
In its intact state, the close proximity of the Abz and nitro-tyrosine groups allows the energy from the excited Abz fluorophore to be transferred non-radiatively to the nitro-tyrosine quencher, resulting in minimal fluorescence emission. When a target enzyme cleaves the peptide bond between Proline and 3-nitro-Tyrosine, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity.[8]
Frequently Asked Questions (FAQs)
This section addresses common initial questions about setting up and running your assay.
Q1: What are the recommended excitation and emission wavelengths for this substrate?
A1: The Abz fluorophore is typically excited around 320-355 nm, with fluorescence emission detected between 405-420 nm.[9][10] It is crucial to scan your specific substrate lot and buffer system on a spectrofluorometer to determine the precise optimal wavelengths for your experimental conditions.
Q2: What is the signal-to-noise (S/N) ratio, and why is it critical?
A2: The S/N ratio is a measure of the strength of your desired signal (fluorescence from the cleaved substrate) relative to the background noise (unwanted fluorescence and instrument noise).[11] A high S/N ratio is essential for assay sensitivity and reproducibility, allowing you to confidently detect true enzymatic activity and distinguish it from experimental artifacts.[12]
Q3: How should I properly store and handle the lyophilized peptide and stock solutions?
A3: Proper handling is critical to prevent degradation and maintain the integrity of the substrate.
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated, dark environment.[13][14] Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Stock Solutions: Reconstitute the peptide in a suitable anhydrous solvent like DMSO.[13] Prepare small aliquots of this stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[13][14] Peptide solutions are generally not recommended for long-term storage.[14]
Q4: My assay window (difference between positive and negative control) is very small. What are the primary areas to investigate?
A4: A small assay window is a classic sign of a low signal-to-noise ratio. This can be caused by two main issues, which are detailed in the troubleshooting guides below:
-
High Background Fluorescence: Your "no enzyme" or "inhibitor" controls are producing a strong signal, masking the signal from the enzymatic reaction.[11]
-
Low Signal Intensity: Your enzyme is not producing a strong enough signal to be clearly distinguished from the background.[15]
In-Depth Troubleshooting Guides
This section provides detailed, question-based guides to diagnose and resolve specific experimental problems.
Guide 1: Diagnosing and Reducing High Background Fluorescence
High background is one of the most common culprits for a poor S/N ratio. It effectively raises the "floor" of your measurement, making it difficult to see the "signal" from your reaction.
Q: My "no enzyme" control shows high and increasing fluorescence over time. What does this indicate?
A: This strongly suggests spontaneous substrate degradation. The peptide may be hydrolyzing due to instability in your assay buffer.
-
Causality: The stability of peptides is highly dependent on pH and temperature. Sub-optimal buffer conditions can lead to non-enzymatic cleavage of the peptide, causing a "false positive" signal.
-
Solution:
-
Check Buffer pH: Ensure your buffer pH is optimal for both enzyme activity and substrate stability. Most proteases using this substrate work well in a neutral pH range (e.g., pH 6.8-7.5).[4]
-
Prepare Fresh Buffer: Buffer components can degrade over time. Always use freshly prepared buffer from high-purity reagents for your assays.
-
Run a Substrate Stability Control: Incubate the substrate in your assay buffer without the enzyme and measure fluorescence over time. A significant increase confirms a stability issue.
-
Q: I've ruled out substrate instability, but my background is still high. What are other sources of unwanted fluorescence?
A: Autofluorescence from your sample components, reagents, or the microplate itself is another major contributor to high background.[11][16]
-
Causality: Many biological molecules (e.g., NADH, flavins), culture media components (e.g., riboflavin, phenol red), and even some plastic microplates can fluoresce at similar wavelengths to your assay, creating unwanted noise.[11][17][18]
-
Solutions & Diagnostic Protocol:
-
Run Blank Controls: Systematically measure the fluorescence of each component to pinpoint the source of the background.
-
Switch to Appropriate Labware: Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[15]
-
Purify Reagents: If your enzyme preparation or other buffer additives are suspected, consider purification steps (e.g., dialysis, gel filtration) to remove fluorescent contaminants.
Protocol: Identifying the Source of Autofluorescence
-
Set up your plate reader with the optimal excitation/emission wavelengths for the Abz substrate.
-
Pipette 100 µL of the following into separate wells of a black-walled microplate:
-
Well A1-A3: Assay Buffer Only
-
Well B1-B3: Complete Assay Media (if applicable)
-
Well C1-C3: Purified Enzyme in Assay Buffer (without substrate)
-
Well D1-D3: Substrate in Assay Buffer
-
-
Read the plate. The wells with unexpectedly high fluorescence identify the source of the background.
-
| Component | Potential Source of High Background | Recommended Action |
| Assay Buffer | Contaminated water or buffer salts. | Use high-purity (e.g., Milli-Q) water and analytical grade reagents. Prepare fresh. |
| Media/Sample | Endogenous fluorescent molecules (flavins, etc.).[17] | If possible, purify the sample or use a buffer system instead of complex media during the assay. |
| Enzyme Prep | Fluorescent impurities from the expression/purification system. | Further purify the enzyme stock. Run an "enzyme only" control and subtract its value. |
| Microplate | The plastic material of the plate is autofluorescent. | Switch to high-quality black microplates designed for fluorescence.[15] |
Guide 2: Overcoming Low Signal Intensity
If your background is low but the signal from your enzymatic reaction is weak, the issue lies with the reaction itself.
Q: My fluorescence signal is very low, even after a long incubation. What are the first things to check?
A: Before troubleshooting the biochemistry, always verify your instrumentation and core reagents.
-
Causality: Simple errors in instrument setup or inactive reagents are common causes of weak signal.
-
Solutions:
-
Instrument Settings: Confirm you are using the correct excitation and emission wavelengths and that the gain/sensitivity setting is appropriate.[15] An incorrect filter set is a frequent issue.
-
Enzyme Activity: Verify that your enzyme is active. Use a known positive control substrate or a different assay method if available. Enzyme activity can be lost due to improper storage or multiple freeze-thaw cycles.
-
Substrate Concentration: Ensure the final substrate concentration in your assay is correct and not limiting the reaction. Verify your dilution calculations.
-
Q: How do I determine the optimal enzyme and substrate concentrations for my assay?
A: You must optimize these concentrations to ensure the reaction operates under initial velocity conditions, where the reaction rate is proportional to the enzyme concentration.
-
Causality: If the enzyme concentration is too high or the substrate is depleted too quickly, the reaction will not be linear over time, leading to inaccurate measurements. If concentrations are too low, the signal will be weak.[10]
-
Solution: Perform a matrix (checkerboard) titration of both enzyme and substrate.
Protocol: Enzyme and Substrate Titration
-
Choose a range of enzyme concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x of your expected final concentration).
-
Choose a range of substrate concentrations around the known Km value (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km). If the Km is unknown, start with a broad range (e.g., 1 µM to 100 µM).
-
Set up a microplate assay with all combinations of enzyme and substrate concentrations.
-
Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes).
-
Plot the initial reaction rate (V₀) for each condition. Select the concentrations that give a robust linear signal well above background, typically using a substrate concentration at or slightly above the Km and the lowest enzyme concentration that provides a reliable signal.
-
Guide 3: Addressing Signal Instability and Artifacts
Sometimes the signal behaves unexpectedly, pointing to more complex photophysical or chemical phenomena.
Q: My fluorescence signal is strong initially but then decreases during the measurement. What is happening?
A: You are likely observing photobleaching .
-
Causality: Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light.[19][20] The Abz group, like any fluorophore, can only undergo a finite number of excitation-emission cycles before it is irreversibly damaged and can no longer fluoresce.[21] This is especially problematic in kinetic assays that require continuous illumination.
-
Solutions:
-
Minimize Exposure: Reduce the intensity of the excitation light using neutral density filters and decrease the exposure time or frequency of measurements to the minimum required for a stable signal.[20][21]
-
Use Antifade Reagents: While more common in microscopy, incorporating antioxidant reagents (e.g., Trolox, β-mercaptoethanol) into the buffer can sometimes reduce the rate of photobleaching.[11] Test for compatibility with your enzyme first.
-
Create a Photobleaching Curve: Measure the fluorescence decay of a positive control sample under your standard illumination conditions. This allows you to quantify the rate of signal loss and correct for it in your data analysis.[20]
-
Q: The reaction rate is not linear with increasing enzyme or product concentration. Why?
A: This is a classic symptom of the Inner Filter Effect (IFE) .[22]
-
Causality: The inner filter effect occurs when components in the solution absorb either the excitation light or the emitted fluorescent light, leading to an artificially low signal.[23][24] There are two types:
-
Primary IFE: A component (e.g., the nitro-tyrosine product, buffer components, or the substrate itself at high concentrations) absorbs the excitation light, so less light reaches the fluorophores in the center of the well.[22][24]
-
Secondary IFE: A component absorbs the light emitted by the fluorophore before it can reach the detector.[22][24] The nitro-tyrosine product has an absorbance spectrum that can overlap with the Abz emission spectrum, making it a potential cause of secondary IFE at high concentrations.[6]
-
-
Solutions:
-
Reduce Concentrations: The most effective way to mitigate IFE is to work at lower concentrations of the substrate and to ensure the final product concentration does not become excessively high. This often means taking measurements during the initial phase of the reaction (<10-15% substrate consumption).[22]
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your complete reaction mixture at both the excitation and emission wavelengths. As a general rule, if the total absorbance is greater than 0.05-0.1, the inner filter effect may be significant.[25]
-
Use Shorter Pathlength: Using microplates or cuvettes with a shorter light pathlength can help reduce the impact of IFE.[11][26]
-
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Google Cloud.
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
- How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- What is the effect of Inner Filter on the polarization of fluorescence?. (2025, September 15). Blog.
- Fluorescent Peptides: A Guide for Life Science Researchers. AltaBioscience.
- Photobleaching. Wikipedia.
- 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. PMC.
- Abz-Ser-Pro-Tyr(NO2)-OH. Biosynth.
- This compound. MedChemExpress (MCE) Life Science Reagents.
- Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - CL.
- Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Akoya Biosciences.
- Fluorescence - Photobleaching - Interactive Tutorial. (2016, September 12). Molecular Expressions Microscopy Primer.
- Bleaching Effects. Scientific Volume Imaging.
- Troubleshooting low signal-to-noise ratio in fluorescent enzyme assays. Benchchem.
- A Fluorescent Cage for Supramolecular Sensing of 3-Nitrotyrosine in Human Blood Serum. Wiley Online Library.
- Abz-SP-3-nitro-Tyr-OH. Liwei Peptide.
- 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries. PubMed.
- Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
- Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI.
- Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
- Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Peptide Sciences.
- Signal-to-Noise Considerations. Evident Scientific.
- A library of fluorescent peptides for exploring the substrate specificities of prolyl isomerases. (2009, November 3). PubMed.
- This compound. Bachem Products.
- Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual - NCBI Bookshelf.
- Challenges with Background Fluorescence. Visikol.
- Abz-Ser-Pro-3-nitro-Tyr. ACE2 Substrate | MedChemExpress.
- Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed.
- How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance?. (2022, March 8). ResearchGate.
- Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. (2017, March 13). PubMed.
Sources
- 1. biosynth.com [biosynth.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A library of fluorescent peptides for exploring the substrate specificities of prolyl isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
- 13. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 14. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 16. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Challenges with Background Fluorescence [visikol.com]
- 19. Photobleaching - Wikipedia [en.wikipedia.org]
- 20. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 21. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 22. srs.tcu.edu [srs.tcu.edu]
- 23. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 24. v-autos.com [v-autos.com]
- 25. static.horiba.com [static.horiba.com]
- 26. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing non-specific cleavage of Abz-ser-pro-3-nitro-tyr-OH
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the fluorogenic peptide substrate Abz-Ser-Pro-3-nitro-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific cleavage during enzymatic assays, ensuring data integrity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an internally quenched fluorogenic (FRET) peptide substrate.[1] It is primarily designed as a substrate for Angiotensin-Converting Enzyme 2 (ACE2). The molecule consists of a fluorophore (Abz, 2-aminobenzoyl) and a quencher (3-nitro-tyrosine). In the intact peptide, the fluorescence of Abz is quenched. Upon enzymatic cleavage of the peptide bond between Proline (Pro) and 3-nitro-Tyrosine, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This makes it a valuable tool for studying ACE2 activity and for high-throughput screening of ACE2 inhibitors.[1]
Q2: I'm observing high background fluorescence in my "no-enzyme" control wells. What is the likely cause?
High background signal in the absence of your target enzyme is a classic indicator of non-specific substrate cleavage or substrate instability. The two primary causes are:
-
Contaminating Proteases: Your sample matrix (e.g., cell lysate, media) or even your buffer components may contain trace amounts of endogenous proteases that can cleave the substrate.[2]
-
Substrate Degradation: Although this specific peptide is generally stable, factors like extreme pH, prolonged exposure to light, or certain buffer components could potentially lead to non-enzymatic hydrolysis of peptide bonds.[3]
Q3: My fluorescence signal continues to increase even after adding a potent, specific inhibitor for my target enzyme. Why is this happening?
This is a strong indication of off-target enzymatic activity. While your specific inhibitor is successfully blocking the target enzyme (e.g., ACE2), one or more other proteases present in the assay are cleaving the this compound substrate.[4][5] These could be contaminating proteases from different classes (e.g., serine, cysteine, or metalloproteases) that are insensitive to your specific inhibitor.[6][7]
Q4: How does the 3-nitro-Tyrosine modification affect the peptide's susceptibility to cleavage?
The incorporation of a nitro group into the tyrosine residue significantly alters its chemical properties. It lowers the pKa of the phenolic hydroxyl group from ~10 to ~7.2, making it partially negatively charged at physiological pH.[8][9] This modification can have two opposing effects:
-
Decreased Susceptibility: For some proteases, like chymotrypsin and the proteasome, the presence of 3-nitro-tyrosine has been shown to decrease their ability to cleave at that site.[8] The altered size, charge, and hydrophobicity of the side chain can hinder proper recognition and binding in the enzyme's active site.
-
No Inherent Protection: This resistance is not universal. The modification does not guarantee protection against all proteases. Therefore, non-specific cleavage by other enzymes remains a significant possibility that must be experimentally addressed.
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Non-Specific Cleavage
Unwanted cleavage of your fluorogenic substrate can invalidate your results. Follow this systematic workflow to diagnose and resolve the issue.
Workflow for Diagnosing Non-Specific Cleavage
Caption: A troubleshooting workflow for diagnosing and resolving non-specific substrate cleavage.
Experimental Protocols
The first step is to unequivocally determine the source of the unwanted signal.
-
Setup: Prepare your assay in a 96-well black plate suitable for fluorescence readings.[4]
-
Master Mix: Prepare a master mix containing your assay buffer and the this compound substrate at the final desired concentration.
-
Aliquot: Distribute the master mix into four sets of triplicate wells:
-
Well Set A (Total Activity): Add your target enzyme.
-
Well Set B (No-Enzyme Control): Add an equal volume of enzyme storage buffer (vehicle).
-
Well Set C (Specific Inhibitor Control): Add your target enzyme pre-incubated with a known, specific inhibitor.
-
Well Set D (Buffer/Substrate Blank): Contains only the master mix. This control helps assess the intrinsic fluorescence of the substrate and buffer.[10]
-
-
Incubation & Reading: Incubate the plate at the desired temperature (e.g., 37°C) and measure fluorescence kinetically (e.g., every 5 minutes for 1 hour) using the appropriate excitation/emission wavelengths for the Abz fluorophore (typically ~320-355 nm excitation and ~405-420 nm emission).[11]
Interpretation of Results:
| Control Well | Observed Result | Likely Interpretation |
| No-Enzyme | Signal increases over time | Indicates substrate cleavage by contaminating proteases in the sample/buffer OR chemical instability of the substrate. |
| Specific Inhibitor | Signal increases, but is lower than "Total Activity" | Confirms the presence of non-target proteases that are insensitive to your specific inhibitor. |
| Buffer/Substrate | High initial signal that is stable | Suggests high intrinsic fluorescence from the substrate or buffer components, but not active cleavage. |
If controls point to contaminating proteases, the use of a broad-spectrum inhibitor cocktail is the most effective solution.
-
Select a Cocktail: Choose a commercial protease inhibitor cocktail that targets multiple classes of proteases. Ensure it does not contain inhibitors that would interfere with your target enzyme (e.g., avoid metal chelators like EDTA if your target is a metalloprotease, though ACE2 is a metalloprotease, specific inhibitors are preferred for controls).
-
Preparation: Prepare your sample (e.g., cell lysate) or assay buffer containing the protease inhibitor cocktail at the manufacturer's recommended concentration (typically 1X).
-
Pre-incubation: Before adding the substrate, pre-incubate your enzyme/sample with the inhibitor-containing buffer for 10-15 minutes on ice. This allows the inhibitors to act on any contaminating proteases.
-
Re-run Assay: Repeat the assay as described in Protocol 1, using the buffer/sample now treated with the inhibitor cocktail. Compare the background signal in the "No-Enzyme" and "Specific Inhibitor" controls to the previous results.
Table 1: Common Protease Inhibitors for Assay Optimization
| Inhibitor Class | Example Inhibitor | Target Protease Class | Typical Working Conc. |
| Serine Proteases | PMSF, AEBSF, Aprotinin | Serine (e.g., Trypsin, Chymotrypsin)[6][12] | 0.1 - 2 mM |
| Cysteine Proteases | E-64, Leupeptin | Cysteine (e.g., Papain, Cathepsins)[6] | 1 - 10 µM |
| Aspartic Proteases | Pepstatin A | Aspartic (e.g., Pepsin, Cathepsin D)[12] | 1 µM |
| Metalloproteases | EDTA, 1,10-Phenanthroline | Metallo (e.g., MMPs, ADAMs) | 1 - 5 mM |
| Aminopeptidases | Bestatin | Aminopeptidases | 1 - 10 µM |
Note: Always verify inhibitor compatibility with your primary enzyme of interest.
Visualizing the Cleavage Landscape
The diagram below illustrates the specific, intended cleavage event versus potential non-specific cleavages.
Caption: Specific vs. Non-Specific Cleavage of this compound.
By implementing these systematic controls and troubleshooting steps, you can confidently identify and eliminate sources of non-specific cleavage, leading to robust and reliable data in your enzymatic assays.
References
-
Bowers Lab. (n.d.). Proteases. Retrieved from [Link]
-
Wikipedia. (2024). Protease. Retrieved from [Link]
-
Souza, J. M., et al. (2020). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 152, 20-29. Retrieved from [Link]
-
Aris, V., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 4(1), e4168. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Retrieved from [Link]
-
YouTube. (2021). Protease types, mechanisms, and inhibitors. Retrieved from [Link]
-
Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
-
López-Otín, C., & Bond, J. S. (2008). Proteases: Multifunctional Enzymes in Life and Disease. The Journal of Biological Chemistry, 283(45), 30433–30437. Retrieved from [Link]
-
Ong, E. T. H., et al. (2022). Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. International Journal of Molecular Sciences, 23(15), 8613. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors affecting cleavage at aspartic residues in model decapeptides. Retrieved from [Link]
-
Brakch, N., et al. (2003). Processing of peptide and hormone precursors at the dibasic cleavage sites. Biochimie, 85(8), 737-749. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the tyrosine-containing peptides on tyrosine nitration by.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift. Retrieved from [Link]
-
Fields, G. B. (2005). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.12. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 42(1), 101–110. Retrieved from [Link]
-
PNAS. (2019). Functional selection of protease inhibitory antibodies. Retrieved from [Link]
-
Bioinformatics Explained. (n.d.). Proteolytic cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate requirements of human 3C protease for peptide cleavage in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinase. Retrieved from [Link]
-
Rawlings, N. D., & Bateman, A. (2019). Peptidase specificity from the substrate cleavage collection in the MEROPS database and a tool to measure cleavage site conservation. Biochimie, 166, 39-46. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved from [Link]
-
MDPI. (2016). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp.. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Creating a Selective Nanobody Against 3-Nitrotyrosine Containing Proteins. Retrieved from [Link]
-
Mayo Clinic. (2024). Albendazole (Oral Route). Retrieved from [Link]
-
PubMed. (1982). Assay of the Enzymatic Hydrolysis of Pantetheine. Retrieved from [Link]
Sources
- 1. shop.bachem.com [shop.bachem.com]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Functional selection of protease inhibitory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 7. Proteases: Multifunctional Enzymes in Life and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
Abz-ser-pro-3-nitro-tyr-OH assay reproducibility challenges
Welcome to the technical support center for the Abz-ser-pro-3-nitro-tyr-OH assay. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fluorescence-based enzymatic assay, with a focus on overcoming common reproducibility challenges. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and consistency of your experimental results.
Understanding the Assay: Core Principles
The this compound assay is a powerful tool for measuring the activity of specific proteases, notably Angiotensin-Converting Enzyme 2 (ACE2).[1][2] It utilizes a synthetic peptide substrate, this compound, which is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET).[3][4]
In its intact form, the substrate has a fluorophore, aminobenzoic acid (Abz), and a quencher, 3-nitro-tyrosine, in close proximity.[5] This arrangement leads to the quenching of the Abz fluorescence. When a target enzyme cleaves the peptide bond between the fluorophore and the quencher, they are separated, disrupting FRET and resulting in a measurable increase in fluorescence intensity.[4] This increase in fluorescence is directly proportional to the enzyme's activity.[6]
Troubleshooting Guide: Addressing Reproducibility Challenges
Reproducibility is paramount in scientific research. Below are common issues encountered with the this compound assay, presented in a question-and-answer format to directly address your experimental challenges.
High Background Fluorescence
Question: My negative control wells (without enzyme) are showing high fluorescence. What could be the cause and how can I fix it?
Answer: High background fluorescence can obscure the true signal from enzymatic activity and is a common source of variability. The primary causes include:
-
Substrate Degradation: The this compound substrate is sensitive to light and can degrade over time, leading to spontaneous fluorescence. Always store the substrate in the dark at -20°C or below and prepare fresh working solutions for each experiment.
-
Contaminated Reagents: Contamination of buffers or other reagents with proteases can lead to premature cleavage of the substrate. Use sterile, high-purity reagents and dedicated solutions for your assay.
-
Autofluorescence of Assay Components: Some compounds in your sample or buffer may be intrinsically fluorescent at the excitation and emission wavelengths of Abz. It is crucial to run a blank control containing all assay components except the substrate to quantify and subtract this background fluorescence.
Troubleshooting Workflow:
-
Assess Substrate Integrity: Prepare a fresh aliquot of the substrate and measure its fluorescence in the assay buffer without the enzyme. Compare this to an older aliquot. If the older stock shows significantly higher fluorescence, it has likely degraded.
-
Check for Contamination: Incubate the assay buffer with the substrate (without the enzyme) for the duration of the experiment. A significant increase in fluorescence over time points to protease contamination in your reagents.
-
Run Appropriate Blanks: Always include a "no-enzyme" control and a "no-substrate" control in your plate layout to accurately determine the background fluorescence.
Inconsistent Enzyme Kinetics
Question: I am observing variable reaction rates and non-linear progress curves. What factors could be contributing to this?
Answer: Inconsistent enzyme kinetics can arise from several factors that affect the stability and activity of the enzyme.
-
Enzyme Instability: Enzymes are sensitive to temperature, pH, and freeze-thaw cycles.[7] Ensure your enzyme is handled on ice and that the assay buffer has the optimal pH for enzyme activity.[8] Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.
-
Sub-optimal Substrate Concentration: The concentration of the substrate should be carefully optimized. A common starting point is to use a substrate concentration that is 10- to 20-fold higher than the Michaelis-Menten constant (Km) to ensure the enzyme is the limiting factor.[6]
-
Inner Filter Effect: At high substrate or product concentrations, the solution can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[9][10][11] This is known as the inner filter effect. To mitigate this, it is best to work with low concentrations where the effect is negligible and measure the absorbance of your samples.[9][11]
Data Presentation: Impact of Inner Filter Effect
| Concentration of Fluorescent Product | Observed Fluorescence (Arbitrary Units) | Linearity |
| Low | 1000 | Linear |
| Medium | 1800 | Approaching non-linearity |
| High | 2200 | Non-linear (Signal saturation) |
Variability in Inhibitor Screening
Question: My IC50 values for a known inhibitor are not consistent between experiments. What could be the cause?
Answer: Reproducibility in inhibitor screening is critical for drug development. In addition to the factors mentioned above, consider the following:
-
Compound Interference: Test compounds can interfere with the assay in several ways. They might be fluorescent themselves, quench the fluorescence of the product, or even precipitate out of solution.[12] It's essential to run controls for each compound in the absence of the enzyme to check for these effects.
-
Solvent Effects: The solvent used to dissolve the inhibitors (e.g., DMSO) can affect enzyme activity.[13][14][15] Ensure that the final concentration of the solvent is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition should be precisely controlled.[8]
Frequently Asked Questions (FAQs)
Q1: What type of microplate should I use for this assay?
A1: For fluorescence assays, it is recommended to use black plates with clear bottoms.[6][16] The black walls minimize light scattering and reduce background fluorescence, improving the signal-to-noise ratio.
Q2: How can I be sure that the activity I'm measuring is from my enzyme of interest and not from other proteases in my sample?
A2: This is a critical consideration, especially when working with complex samples like cell lysates. To ensure specificity, you should run parallel experiments using a specific inhibitor for your enzyme of interest. A significant reduction in activity in the presence of the inhibitor confirms that the measured fluorescence is due to your target enzyme.
Q3: What are the optimal excitation and emission wavelengths for the this compound substrate?
A3: The fluorescent substrate Abz-Gly-p-nitro-Phe-Pro-OH, which is similar in structure, has excitation and emission wavelengths of 355 nm and 405 nm, respectively.[17] However, it is always best to determine the optimal wavelengths empirically using your specific instrumentation.
Experimental Protocol: A Validated Workflow
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.[8]
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Diluent |
| Assay Buffer | 10X | 1X | Nuclease-free water |
| Enzyme | 1 mg/mL | 10 µg/mL | Assay Buffer |
| Substrate | 10 mM in DMSO | 100 µM | Assay Buffer |
| Inhibitor | 10 mM in DMSO | Variable | Assay Buffer |
Step-by-Step Methodology
-
Prepare the Assay Plate: Add 50 µL of assay buffer to all wells of a black, clear-bottom 96-well plate.
-
Add Inhibitor: Add 10 µL of your test compounds (or vehicle control) to the appropriate wells.
-
Add Enzyme: Add 20 µL of the diluted enzyme to all wells except the "no-enzyme" control. Add 20 µL of assay buffer to the "no-enzyme" control wells.
-
Pre-incubation: Mix the plate gently on a shaker and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of the substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with the appropriate excitation and emission filters.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: Mechanism of FRET-based enzymatic cleavage and signal generation.
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26).
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the - SPIE Digital Library.
- How to deal with inner filter effect in fluorescence experiments - Texas Christian University.
- What is the effect of Inner Filter on the polarization of fluorescence? - Blog. (2025-09-15).
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC - PubMed Central.
- What are the disadvantages of using a fluorogenic substrate for screening?. (2015-10-01). ResearchGate.
- Single-Molecule FRET Measurements in Additive-Enriched Aqueous Solutions - PubMed. (2017-01-03).
- Solvent effect on FRET spectroscopic ruler - PubMed. (2018-03-28).
- Abz-SP-3-nitro-Tyr-OH - Liwei Peptide.
- Fluorometric Enzyme Assays.
- FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx - Slideshare.
- What are the factors affecting fluorescence?. (2023-01-25). AAT Bioquest.
- THE EFFECT OF ORGANIC SOLVENT POLARITY ON EFFICIENCY OF FLUORESCENCE RESO- NANCE ENERGY TRANSFER FROM AGGREGATION-INDUCED EMISSI. (2023-08-19).
- (PDF) Solvent effect on FRET spectroscopic ruler - ResearchGate. (2018-03-08).
- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. (2025-05-09).
- This compound - Chem-Impex.
- Mmp-7-IN-2 Technical Support Center: Troubleshooting Solubility and Stability - Benchchem.
- Microplate Enzyme Assay Using Fluorescence Original Reference. (2012-01-09).
- Do polar solvents affect FRET (Fluorescence resonance energy transfer), ?If yes could you please tell me how with reference as evidence? | ResearchGate. (2014-12-25).
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- Enzyme Activity Assays using Fluorogenic Peptide Substrates - R&D Systems.
- FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog - Biosynth. (2025-11-03).
- Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substrate | MedChemExpress.
- Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC.
- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC - NIH.
- Monitoring Activity and Inhibition of 26S Proteasomes with Fluorogenic Peptide Substrates | Request PDF - ResearchGate. (2025-08-09).
- Considerations for Development of FRET Assays - Drug Discovery Online. (1999-08-18).
- Assay Troubleshooting | MB - About.
- Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC.
- This compound | MedChemExpress (MCE) Life Science Reagents.
- Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays.
- MMP Zymogen Gel Assay OPTIMIZATION TEST - Sandiego.
- A novel FRET peptide assay reveals efficient Helicobacter pylori HtrA inhibition through zinc and copper binding - PubMed Central. (2020-06-29).
- This compound - Bachem Products.
- Technical Support Center: Fluorogenic Peptide Substrate Assays - Benchchem.
- MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin - Sigma-Aldrich.
- Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2 - Biosynth.
- Nitrotyrosine Assay Kit - Chemiluminescence Detection - Sigma-Aldrich.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. biosynth.com [biosynth.com]
- 5. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. static.horiba.com [static.horiba.com]
- 11. srs.tcu.edu [srs.tcu.edu]
- 12. researchgate.net [researchgate.net]
- 13. westmont.edu [westmont.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Calibration Curves for Abz-Ser-Pro-3-nitro-Tyr-OH
Welcome to the technical support center for the fluorogenic substrate Abz-Ser-Pro-3-nitro-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for generating reliable and reproducible calibration curves. As a key reagent in enzyme kinetics and inhibitor screening, particularly for Angiotensin-Converting Enzyme 2 (ACE2), mastering its use is paramount for accurate data.[1][2][3] This document will delve into the underlying principles of the assay, provide step-by-step protocols, and address common challenges you may encounter.
Understanding the Assay: The Science Behind the Signal
This compound is an internally quenched fluorescent substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The peptide incorporates two critical moieties:
-
Abz (2-aminobenzoyl group): A fluorophore that emits light upon excitation.
-
3-nitro-tyrosine: A quencher molecule that absorbs the energy emitted by the Abz group when in close proximity, preventing fluorescence.
In its intact state, the peptide's conformation brings the Abz and 3-nitro-tyrosine residues close enough for efficient FRET to occur, resulting in minimal fluorescence. When a protease, such as ACE2, cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation disrupts FRET, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the amount of cleaved substrate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
While it is always best to confirm the optimal wavelengths on your specific instrument, a typical starting point for Abz-based fluorophores is an excitation wavelength of approximately 320-355 nm and an emission wavelength of 380-420 nm.[4][5][6][7]
Q2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this peptide to create a high-concentration stock solution.[4][8] It is crucial to ensure the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can interfere with enzyme activity.[8]
Q3: My calibration curve is not linear at higher concentrations. What could be the cause?
This is a classic sign of the inner filter effect . At high concentrations, the substrate molecules can absorb both the excitation light before it reaches the center of the well and the emitted fluorescence before it reaches the detector.[9][10][11] This leads to a plateauing of the signal and a loss of linearity. To address this, it is essential to work within the linear dynamic range of the assay. If you observe this effect, dilute your standards to a lower concentration range.
Q4: I am observing high background fluorescence in my blank wells. What can I do?
High background can stem from several sources:
-
Contaminated reagents: Ensure all your buffers and water are of high purity and free from fluorescent contaminants.
-
Autofluorescence: Some biological samples or buffers can have intrinsic fluorescence. It is important to run a "buffer blank" to quantify this.
-
Well plate selection: Always use black, opaque microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[12]
Q5: The fluorescence signal seems to decrease over time during repeated measurements. Why is this happening?
This phenomenon is known as photobleaching , where the fluorophore is irreversibly damaged by prolonged exposure to high-intensity excitation light.[13][14][15][16] To mitigate photobleaching:
-
Minimize the exposure time of the samples to the excitation light.
-
Reduce the intensity of the excitation lamp if your instrument allows.
-
Use a more photostable fluorophore if the problem persists and is impacting your results significantly.
Experimental Protocols
Protocol 1: Preparation of this compound Standards
This protocol outlines the preparation of a dilution series for generating a standard curve.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5 for ACE2 assays)[6]
-
Black, opaque 96-well microplate
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound in DMSO to achieve a 10 mM concentration. For example, for a molecular weight of 529.51 g/mol , dissolve 5.295 mg in 1 mL of DMSO.[17][18]
-
Create a Working Stock Solution: Dilute the 10 mM stock solution in your assay buffer to a working concentration, for example, 100 µM.
-
Prepare Serial Dilutions: Perform a series of dilutions of the working stock solution in the assay buffer to create your standards. A suggested concentration range to start with is 0-50 µM.
| Standard | Concentration (µM) | Volume of 100 µM Stock (µL) | Volume of Assay Buffer (µL) |
| S1 | 50 | 50 | 50 |
| S2 | 25 | 50 of S1 | 50 |
| S3 | 12.5 | 50 of S2 | 50 |
| S4 | 6.25 | 50 of S3 | 50 |
| S5 | 3.125 | 50 of S4 | 50 |
| S6 | 1.56 | 50 of S5 | 50 |
| S7 | 0.78 | 50 of S6 | 50 |
| S8 (Blank) | 0 | 0 | 100 |
Protocol 2: Fluorescence Measurement and Calibration Curve Generation
Procedure:
-
Pipette Standards: Add 100 µL of each standard into triplicate wells of a black, 96-well microplate.
-
Instrument Setup:
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.[5]
-
Optimize the Gain Setting: The gain setting on your microplate reader adjusts the amplification of the fluorescence signal.[19][20] An improperly set gain can lead to detector saturation (if too high) or a poor signal-to-noise ratio (if too low).[20] Use the well with the highest concentration of your standard to set the gain to approximately 90% of the maximum reading to ensure all your data points fall within the linear range of the detector.[19]
-
-
Read the Plate: Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) of each well.
-
Data Analysis:
-
Subtract the average RFU of the blank wells from the RFU of all other wells.
-
Plot the background-subtracted RFU against the corresponding concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.
-
Troubleshooting Guide
Visualizing the Experimental Workflow
References
-
BPS Bioscience. (n.d.). Fluoro-Verse™ ACE2 Inhibitor Assay Kit. Retrieved from [Link]
-
BMG Labtech. (2021, November 18). How to optimise fluorescence gain. Retrieved from [Link]
-
Reddit. (2017, December 17). How to optimize fluorescence gain and detector distance in microplate reader assay? Retrieved from [Link]
-
BMG Labtech. (n.d.). How to optimise the gain setting of my microplate reader? Retrieved from [Link]
-
BMG Labtech. (2025, April 23). Optimising microplate reader measurements: pitfalls and opportunities for improvement. Retrieved from [Link]
-
YouTube. (2018, July 9). Gain Optimization for Microplate Readers. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ACE2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluoro-Verse™ ACE2 Inhibitor Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ACE2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
-
RSC Publishing. (n.d.). Experimental correction for the inner-filter effect in fluorescence spectra. Retrieved from [Link]
-
Friganović, T., Šakić, D., & Weitner, T. (n.d.). INNER FILTER EFFECT CORRECTIONS FOR PROTEIN FLUORESCENCE MEASUREMENTS IN MICROPLATES USING VARIABLE z-FOCUS POSITION. Retrieved from [Link]
-
Request PDF. (n.d.). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Retrieved from [Link]
-
Erdmann, S., et al. (n.d.). Photobleaching step analysis for robust determination of protein complex stoichiometries. Retrieved from [Link]
-
ResearchGate. (2022, August 24). How to prevent FITC photo-bleaching in a continuous plate reading experiment, and/or what dye would be better? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2018, February 5). 4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013, January 2). My material is 'photobleaching' in fluorescence microscope. What does this mean? Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Intensity Measurements. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. content.abcam.com [content.abcam.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. static.horiba.com [static.horiba.com]
- 10. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. sw.pharma.hr [sw.pharma.hr]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C24H27N5O9 | CID 95566058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bmglabtech.com [bmglabtech.com]
Abz-ser-pro-3-nitro-tyr-OH interference with other reagents
Welcome to the technical support center for Abz-Ser-Pro-3-nitro-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of this fluorogenic substrate. Here, you will find troubleshooting guides and FAQs structured to address specific experimental issues, ensuring the scientific integrity and success of your assays.
Section 1: Fundamental Principles & FAQs
This section covers the core concepts of the this compound substrate and its mechanism of action.
Q1: What is this compound and how does it function as a substrate?
This compound is a specialized, internally quenched fluorescent (FRET) peptide substrate primarily used for assaying the activity of angiotensin-converting enzyme 2 (ACE2).[1][2][3][4] Its design is based on a FRET pair consisting of a fluorophore and a quencher moiety.
-
Fluorophore: The 2-aminobenzoyl group (Abz) at the N-terminus serves as the fluorescent reporter.
-
Quencher: The 3-nitro-tyrosine residue at the C-terminus functions as the quencher.[5][6]
Mechanism of Action: In its intact state, the close proximity of the 3-nitro-tyrosine to the Abz group allows for efficient quenching of the Abz fluorescence through resonance energy transfer.[7] When an active enzyme like ACE2 cleaves the peptide bond between the proline (Pro) and 3-nitro-tyrosine (3-nitro-Tyr) residues, the Abz fluorophore is spatially separated from the quencher. This separation relieves the quenching effect, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of enzymatic activity.[8][9]
Caption: A logical workflow for troubleshooting common assay failures.
References
- Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
- Labbot. Automatic Correction of Inner Filter Effect – App Note for Labbot.
- Blog. (2025, October 1). Can Inner Filter be a source of variability in fluorescence - based immunoassays?
- Semantic Scholar. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus.
- PubMed. (2010, June). 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries. Comb Chem High Throughput Screen, 13(5), 422-9.
- National Institutes of Health (NIH). (2022, May 3). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus.
- Ingenta Connect. (2010). 3-Nitro-Tyrosine as an Internal Quencher of Autofluorescence Enhances the Compatibility of Fluorescence Based Screening of OBOC Combinatorial Libraries.
- PubMed Central (PMC). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions.
- Liwei Peptide. Abz-SP-3-nitro-Tyr-OH.
- Wiley Online Library. (2022). A Fluorescent Cage for Supramolecular Sensing of 3‐Nitrotyrosine in Human Blood Serum.
- ResearchGate. (2023, November 1). The fluorescence quenching of Green Fluorescence Protein by long-distance effects of 3-nitrotyrosine residues. Request PDF.
- MedChemExpress. Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substrate.
- ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
- Chem-Impex. This compound.
- PubMed Central (PMC). (2015, March 26). Circulating angiotensin-converting enzyme 2 activity in patients with chronic kidney disease without previous history of cardiovascular disease.
- Shanghai Hongtai Biotechnology. This compound.
- PubMed Central (PMC) - NIH. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.
- Springer Protocols. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.
- ACS Omega. (2025, November 10). The Importance of Denaturing Conditions for Protein and Peptide Quantification by Tryptophan Fluorescence.
- Protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50.
- Journal of Medicinal Food. (2020, August 19). Role of selective Bioactive Compounds as an Angiotensin Converting Enzyme Inhibitor.
- PubMed. Inhibition of angiotensin converting enzyme activity by flavanol-rich foods.
- Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
- MedChemExpress. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins.
- PubMed. The effects of EDTA and EGTA on renin secretion.
- MedChemExpress (MCE). This compound | MCE Life Science Reagents.
- CookeChem. This compound, ≥95%, 553644-01-2.
- PubMed Central (PMC) - NIH. (2019, October 4). Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins.
- Bachem Products. This compound.
- PubChem. This compound | C24H27N5O9 | CID 95566058.
- PubMed Central (PMC). In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography.
- MDPI. (2020). Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta.
- Pharmaffiliates. CAS No : 553644-01-2 | Product Name : this compound.
- Oxford University Press. (2023, February 9). Oxford Handbook of Clinical Medicine.
- Chem-Impex. This compound.
- PubMed Central (PMC). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects.
- PubMed Central (PMC). Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy.
- Circulation - American Heart Association Journals. Effect of Angiotensin-Converting Enzyme Inhibition and Angiotensin II Receptor Blockers on Cardiac Angiotensin-Converting Enzyme 2.
- MDPI. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications.
- PubMed Central (PMC) - NIH. (2024, February 10). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies.
- Mayo Clinic. Angiotensin-converting enzyme (ACE) inhibitors.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - [hongtide.com]
- 3. This compound , ≥95% , 553644-01-2 - CookeChem [cookechem.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Nitro-Tyrosine as an Internal Quencher of Autofluorescence Enha...: Ingenta Connect [ingentaconnect.com]
- 7. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Optimal ACE2 Substrate: A Comparative Analysis
For researchers in drug discovery and the broader scientific community, the accurate measurement of Angiotensin-Converting Enzyme 2 (ACE2) activity is paramount. As a key enzyme in the renin-angiotensin system (RAS) and the primary receptor for the SARS-CoV-2 virus, understanding its function and inhibition is of critical importance. The choice of substrate for in vitro assays is a foundational decision that dictates the sensitivity, specificity, and overall reliability of the experimental data. This guide provides an in-depth comparison of Abz-Ser-Pro-3-nitro-Tyr-OH with other commonly used ACE2 substrates, offering experimental insights to inform your selection.
Understanding the Mechanism: FRET-Based ACE2 Substrates
Many synthetic ACE2 substrates are based on the principle of Fluorescence Resonance Energy Transfer (FRET). These peptides contain a fluorophore and a quencher moiety. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage by ACE2, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.
Caption: Enzymatic cleavage of a FRET-based ACE2 substrate.
Head-to-Head Comparison: this compound vs. The Alternatives
The selection of an appropriate substrate is often a balance between sensitivity (low Km, high kcat) and practical considerations like solubility and potential off-target effects. Below is a comparative table of commonly used fluorogenic ACE2 substrates.
| Substrate | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | Abz / NO2-Tyr | 23 | - | 3.5 x 10⁴ | A selective substrate for ACE2.[1] |
| Mca-Ala-Pro-Lys(Dnp)-OH | Mca / Dnp | 76.6 | 60.9 | 7.9 x 10⁵ | A widely used and well-characterized substrate.[2] |
| Mca-YVADAPK(Dnp)-OH | Mca / Dnp | - | - | - | Also a substrate for caspase-1, which could be a source of interference.[3][4][5][6] |
| (7-methoxycoumarin-4-yl)acetyl-Ala-Pro-Lys(dinitrophenyl)-OH | Mca / Dnp | - | - | - | A commonly used fluorogenic substrate for ACE2 activity assays.[7] |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature). The data presented here are for comparative purposes.
Analysis and Field Insights:
-
This compound emerges as a highly specific and valuable tool for ACE2 activity studies.[1] Its relatively low Km value of 23 µM suggests a strong binding affinity for the ACE2 active site.[1] This characteristic is particularly advantageous when working with low concentrations of the enzyme or when high sensitivity is required. The intramolecular quenching mechanism provided by the 3-nitro-tyrosine residue offers a reliable and reproducible signal.[8][9][10]
-
Mca-Ala-Pro-Lys(Dnp)-OH is a workhorse in many laboratories.[2] Its kinetic parameters have been thoroughly documented, providing a solid baseline for comparative studies.[2] While its Km is higher than that of this compound, indicating a slightly lower affinity, its high catalytic turnover rate (kcat) results in a robust signal, making it suitable for a wide range of applications.[2]
-
Mca-YVADAPK(Dnp)-OH presents a potential pitfall for researchers. While it is cleaved by ACE2, it is also a known substrate for caspase-1.[3][4][5][6] This lack of specificity can lead to confounding results, especially when working with complex biological samples like cell lysates or tissue homogenates where multiple proteases are present. Therefore, its use requires careful validation and the implementation of appropriate controls to ensure the measured activity is indeed from ACE2.
Experimental Protocol: Measuring ACE2 Activity with a Fluorogenic Substrate
This protocol provides a generalized framework for a 96-well plate-based ACE2 activity assay. It should be optimized for your specific experimental conditions.
Caption: A typical workflow for an ACE2 enzymatic activity assay.
Materials:
-
Recombinant human ACE2
-
Fluorogenic ACE2 substrate (e.g., this compound)
-
ACE2 Assay Buffer: 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂[3]
-
ACE2 specific inhibitor (e.g., MLN-4760) for control wells
-
Black 96-well microplate
-
Fluorescence plate reader with excitation/emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 320/420 nm for MCA-based substrates)[11]
Procedure:
-
Reagent Preparation:
-
Prepare the ACE2 Assay Buffer and store it at 4°C.
-
Reconstitute the fluorogenic substrate according to the manufacturer's instructions to create a stock solution. Protect from light.
-
Prepare a working solution of the substrate in the assay buffer to the desired final concentration (typically in the range of the substrate's Km).
-
Dilute the recombinant ACE2 enzyme in the assay buffer to the desired concentration. The optimal concentration should be determined empirically through a titration experiment.
-
-
Assay Setup:
-
In a black 96-well plate, add the following to the appropriate wells:
-
Blank wells: Assay Buffer only.
-
Negative control wells: Assay Buffer and the ACE2 specific inhibitor.
-
Test wells: Diluted ACE2 enzyme.
-
Inhibitor control wells: Diluted ACE2 enzyme and the ACE2 specific inhibitor.
-
-
The final volume in each well before adding the substrate should be equal.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time (kinetic mode) or at a single endpoint after a defined incubation period.
-
Subtract the fluorescence values of the blank wells from all other readings.
-
The ACE2-specific activity is determined by subtracting the fluorescence in the inhibitor control wells from the test wells.
-
Calculate the reaction velocity (rate of fluorescence increase) for the kinetic assay. This velocity is proportional to the ACE2 activity.
-
Conclusion and Recommendations
The choice of an ACE2 substrate is a critical determinant of experimental success. For high-sensitivity applications and studies requiring a high degree of specificity, This compound is an excellent choice due to its favorable kinetic properties. For routine assays and when comparing data with a large body of existing literature, the well-characterized Mca-Ala-Pro-Lys(Dnp)-OH remains a reliable option. It is imperative to avoid substrates with known off-target activities, such as Mca-YVADAPK(Dnp)-OH , unless appropriate and rigorous controls are in place to dissect the specific contribution of ACE2 to the observed signal.
Ultimately, the optimal substrate will depend on the specific research question, the nature of the biological sample, and the required level of sensitivity and specificity. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to ensure the generation of accurate and reproducible data in their exploration of ACE2 biology.
References
-
Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. (n.d.). National Institutes of Health. Retrieved from [Link]
-
ACE2 - Angiotensin-converting enzyme 2 - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). UniProt. Retrieved from [Link]
-
Kinetic properties of engineered ACE2 variants. (a) Initial rate plots... (n.d.). ResearchGate. Retrieved from [Link]
-
Use of a Fluorescent Substrate to Measure ACE2 Activity in the Mouse Abdominal Aorta. (2017). Methods in Molecular Biology. Retrieved from [Link]
-
Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. (2004). Biochemical Journal. Retrieved from [Link]
-
Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity. (2022). PLOS ONE. Retrieved from [Link]
-
Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric) rev 10/19. (n.d.). AMSBIO. Retrieved from [Link]
-
SARS-CoV-2 spike protein binding selectively accelerates substrate-specific catalytic activity of ACE2. (2022). iScience. Retrieved from [Link]
-
KINETIC MEASUREMENTS OF COVID-19 VIRAL S1 PROTEIN WITH CELLULAR AND RECOMBINANT ACE2 RECEPTORS. (2022). Biosensing Instrument. Retrieved from [Link]
-
Protocol for high-throughput screening of ACE2 enzymatic activators to treat COVID-19-induced metabolic complications. (2022). STAR Protocols. Retrieved from [Link]
-
Abz-SP-3-nitro-Tyr-OH. (n.d.). Liwei Peptide. Retrieved from [Link]
-
Droplet microfluidic screening to engineer angiotensin-converting enzyme 2 (ACE2) catalytic activity. (2023). Biotechnology for Biofuels and Bioproducts. Retrieved from [Link]
-
(PDF) Protocol for high throughput screening of ACE2 enzymatic activators to treat COVID-19 induced metabolic complications. (n.d.). ResearchGate. Retrieved from [Link]
-
ACE2 and ACE: structure-based insights into mechanism, regulation and receptor recognition by SARS-CoV. (2020). The FEBS Journal. Retrieved from [Link]
-
Recombinant Expression and Characterization of Human and Murine ACE2: Species-Specific Activation of the Alternative Renin-Angiotensin-System. (2014). PLOS ONE. Retrieved from [Link]
Sources
- 1. Mca-YVADAPK(Dnp)-OH | AAT Bioquest [aatbio.com]
- 2. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Droplet microfluidic screening to engineer angiotensin-converting enzyme 2 (ACE2) catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 11. resources.amsbio.com [resources.amsbio.com]
A Senior Application Scientist's Guide to the Validation of Prolyl Endopeptidase Activity using Abz-Ser-Pro-3-nitro-Tyr-OH
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides an in-depth, objective comparison of the Abz-Ser-Pro-3-nitro-Tyr-OH assay for measuring prolyl endopeptidase (PEP) activity. We will delve into the core principles of the assay, present a framework for its rigorous validation, and compare its performance against alternative methods, supported by experimental data and protocols.
Introduction to Prolyl Endopeptidase (PEP) and the this compound Assay
Prolyl endopeptidase (PEP) is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[1][2] Its dysregulation has been implicated in various conditions, including neurological and inflammatory disorders, making it a significant target for therapeutic development.[2][3]
The this compound assay is a highly sensitive method for quantifying PEP activity. It utilizes a specialized peptide substrate, this compound, which is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET).[4][5][6]
Mechanism of Action:
The substrate contains a fluorophore, 2-aminobenzoic acid (Abz), and a quencher, 3-nitrotyrosine (nitro-Tyr).[6][7] In the intact peptide, the proximity of the quencher to the fluorophore suppresses fluorescence emission. When PEP cleaves the peptide bond between Proline and 3-nitro-Tyrosine, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][5][8]
}
FRET mechanism of the this compound substrate.
A Framework for Self-Validating Assay Results
To ensure the trustworthiness of your findings, it is crucial to implement a self-validating system for your assay. This involves a series of experiments designed to characterize the enzyme's kinetics and the assay's performance.
Determination of Kinetic Parameters: Km and Vmax
Understanding the Michaelis-Menten constant (Km) and maximum velocity (Vmax) is fundamental to characterizing your enzyme-substrate system.[9][10] Km reflects the substrate concentration at which the reaction rate is half of Vmax, providing insight into the enzyme's affinity for the substrate, while Vmax indicates the maximum rate of the reaction.[9]
Experimental Protocol for Km and Vmax Determination:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to cover a range of concentrations from approximately 0.1 x Km to 10 x Km. A preliminary experiment may be needed to estimate the Km.
-
Prepare a solution of purified PEP at a fixed concentration.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted substrate solutions.
-
Initiate the reaction by adding the PEP solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[11]
-
}
Workflow for determining enzyme kinetic parameters.
Assay Performance Characteristics
Beyond enzyme kinetics, validating the assay's performance is essential for reliable results.[12][13]
-
Linearity: The assay signal should be linear with respect to both enzyme concentration and time (within the initial velocity phase). This confirms that the measured activity is directly proportional to the amount of active enzyme.
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to understand the assay's sensitivity.
-
Specificity and Selectivity: The assay should be specific for PEP. This can be validated by:
-
Testing the substrate against other proteases to check for cross-reactivity.
-
Using a known, specific PEP inhibitor to demonstrate that the observed activity is indeed from PEP.
-
Comparative Analysis with Alternative Assays
While the this compound assay offers high sensitivity, it is important to consider alternative methods to select the most appropriate assay for your specific research needs.
| Feature | This compound Assay | Z-Gly-Pro-pNA Assay | ELISA |
| Principle | Fluorogenic (FRET)[4][6] | Chromogenic[14][15][16] | Immunoassay[1][3] |
| Detection | Fluorescence (Ex/Em ~320/420 nm) | Absorbance (~405-410 nm)[15][17] | Colorimetric, Fluorometric, or Luminescent |
| Measurement | Enzyme Activity | Enzyme Activity | Enzyme Concentration/Presence |
| Sensitivity | High | Moderate | High (down to pg/mL range)[18] |
| Advantages | Real-time kinetics, high sensitivity.[4] | Cost-effective, simple instrumentation. | Measures total enzyme protein, not just active enzyme. |
| Disadvantages | Potential for fluorescence interference. | Lower sensitivity, substrate solubility issues.[17] | Does not measure enzyme activity, more complex procedure. |
Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide) Assay: This is a widely used chromogenic substrate for PEP.[14][19] Cleavage of the Pro-pNA bond by PEP releases p-nitroaniline (pNA), which can be measured by its absorbance at around 405-410 nm.[15][16][17] While generally less sensitive than fluorogenic assays, it is a robust and cost-effective alternative. However, the low solubility of Z-Gly-Pro-pNA can be a limiting factor for kinetic studies.[17]
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are available for the quantitative determination of PEP concentration in biological samples.[1][3][18] This method measures the total amount of PEP protein present, rather than its enzymatic activity. This is a crucial distinction, as it will not differentiate between active and inactive forms of the enzyme.
Conclusion and Best Practices
The this compound assay is a powerful tool for the sensitive, real-time measurement of prolyl endopeptidase activity. However, its results are only as reliable as the validation behind them. By systematically determining kinetic parameters (Km and Vmax) and thoroughly characterizing the assay's performance (linearity, sensitivity, and specificity), researchers can ensure the scientific integrity of their data.
When choosing an assay, consider the specific requirements of your study. For high-throughput screening of inhibitors or detailed kinetic analysis, the sensitivity of a FRET-based assay like this compound is highly advantageous. For routine activity checks where cost is a concern, a chromogenic assay like Z-Gly-Pro-pNA may be sufficient. If the goal is to measure total enzyme levels in a complex biological sample, an ELISA would be the method of choice. By understanding the principles, strengths, and limitations of each method, you can confidently select and validate the most appropriate assay to advance your research.
References
-
PubMed. A Quantitative FRET Assay for the Upstream Cleavage Activity of the Integral Membrane Proteases Human ZMPSTE24 and Yeast Ste24. [Link]
-
National Center for Biotechnology Information. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease. [Link]
-
Assay Genie. Human PREP (Prolyl endopeptidase) ELISA Kit (HUFI07064). [Link]
-
PubMed. Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. [Link]
-
MDPI. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. [Link]
-
ResearchGate. A Sensitive Method for the Assay of Serum Prolyl Endopeptidase. [Link]
-
MDPI. A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. [Link]
-
Biocompare. prolyl endopeptidase ELISA Kits. [Link]
-
Liwei Peptide. Abz-SP-3-nitro-Tyr-OH. [Link]
-
ResearchGate. Prolyl endopeptidase enzyme activity. [Link]
-
National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
PubMed Central. A Cell-based Fluorescence Resonance Energy Transfer (FRET) Sensor Reveals Inter- and Intragenogroup Variations in Norovirus Protease Activity and Polyprotein Cleavage. [Link]
-
PubMed Central. Induced-fit Mechanism for Prolyl Endopeptidase. [Link]
-
National Center for Biotechnology Information. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. [Link]
-
Royal Society of Chemistry. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. [Link]
-
International Journal of Science and Research Archive. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. A new microbial gluten-degrading prolyl endopeptidase: Potential application in celiac disease to reduce gluten immunogenic peptides. [Link]
-
EDRA Services. A Practical Approach to Biological Assay Validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Shanghai Hontide Biotech. Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH. [Link]
-
Proceedings of the National Academy of Sciences. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. [Link]
-
BioPharm International. Method Validation Guidelines. [Link]
-
Patsnap. Understanding Km and Vmax: Practical Implications for Enzyme Studies. [Link]
-
University of San Diego. MDH Assay Determining Km & Vmax. [Link]
-
National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. [Link]
-
PubMed Central. Identification of prolyl carboxypeptidase as an alternative enzyme for processing of renal angiotensin II using mass spectrometry. [Link]
-
ResearchGate. Prolyl endopeptidase inhibition assay. Samples, inhibitors and control... [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. A Quantitative FRET Assay for the Upstream Cleavage Activity of the Integral Membrane Proteases Human ZMPSTE24 and Yeast Ste24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 6. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 9. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. edraservices.nl [edraservices.nl]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tribioscience.com [tribioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Fluorescent Probes for Enzyme Activity: A Comparative Analysis of Abz-Ser-Pro-3-nitro-Tyr-OH and Other Key Technologies
For researchers, scientists, and drug development professionals navigating the intricate world of enzyme kinetics and activity, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of Abz-Ser-Pro-3-nitro-Tyr-OH, a widely used internally quenched fluorescent substrate, with other prominent classes of fluorescent probes. By delving into the mechanisms of action, performance metrics, and practical applications, this document aims to equip you with the knowledge to make informed decisions for your specific research needs.
The Central Role of Fluorescent Probes in Enzyme Assays
Fluorescent probes are indispensable tools for studying enzyme activity, offering high sensitivity and real-time monitoring capabilities. These molecules are engineered to exhibit a change in their fluorescent properties upon interaction with an active enzyme. The choice of probe depends on numerous factors, including the class of enzyme, the experimental system (e.g., purified enzyme, cell lysate, or live cells), and the desired assay format (e.g., high-throughput screening or detailed kinetic analysis).
This guide will focus on a comparative analysis of several key types of fluorescent probes, with a particular emphasis on how they stack up against the well-established FRET-based substrate, this compound.
Deep Dive: this compound - A FRET-Based Workhorse
This compound is a specialized peptide that serves as a fluorogenic substrate for several proteases, most notably Angiotensin-Converting Enzyme 2 (ACE2)[1][2][3]. Its design is a classic example of a FRET (Förster Resonance Energy Transfer) or internally quenched fluorescent probe[4].
Mechanism of Action:
The functionality of this compound hinges on the interplay between a fluorophore and a quencher moiety within the same peptide sequence.
-
Fluorophore: The 2-aminobenzoyl (Abz) group at the N-terminus acts as the fluorescent donor.
-
Quencher: The 3-nitrotyrosine residue at the C-terminus serves as the acceptor or quencher[5][6].
In the intact peptide, the close proximity of the Abz and 3-nitrotyrosine groups allows for efficient FRET, where the energy from the excited Abz fluorophore is non-radiatively transferred to the 3-nitrotyrosine quencher. This results in minimal fluorescence emission. Upon enzymatic cleavage of the peptide bond between proline and 3-nitrotyrosine by a protease like ACE2, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence of the Abz group, which can be monitored in real-time to determine enzyme activity.[4]
Mechanism of action for Activity-Based Probes (ABPs).
Performance Characteristics:
| Parameter | Characteristic | Source |
| Mechanism | Covalent modification of the active site. | [1] |
| Signal | Direct labeling of active enzyme molecules. | [1] |
| Key Advantage | Provides a direct measure of the amount of active enzyme, not just the rate of substrate turnover. Can be used for in vivo imaging. | [7] |
| Key Limitation | Irreversible inhibition of the target enzyme. Unbound probe can contribute to background signal. | [1] |
Comparison with this compound:
-
Information Gained: ABPs provide a "snapshot" of the concentration of active enzyme at a given time, whereas FRET substrates measure the catalytic rate.
-
In Vivo Applications: ABPs are often better suited for in vivo imaging as the covalent labeling provides a persistent signal at the site of enzyme activity.
-
Selectivity: The design of the recognition element and warhead can be tailored for high selectivity towards a specific enzyme or enzyme family.
Experimental Protocols
Protocol 1: ACE2 Activity Assay using this compound
This protocol provides a general framework for measuring ACE2 activity in purified enzyme preparations or biological samples.
Materials:
-
This compound substrate
-
Recombinant human ACE2 (for standard curve)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 µM ZnCl2)
-
ACE2-specific inhibitor (e.g., MLN-4760) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of recombinant ACE2 in Assay Buffer to generate a standard curve.
-
Prepare your biological samples (e.g., cell lysates, tissue homogenates) in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of your sample or ACE2 standard to the appropriate wells.
-
For inhibitor controls, pre-incubate the sample with the ACE2 inhibitor for 15-30 minutes before adding the substrate.
-
Initiate the reaction by adding 40 µL of the this compound substrate solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time) for each sample.
-
Subtract the rate of the no-enzyme control (background).
-
Use the standard curve to determine the ACE2 activity in your samples.
-
Protocol 2: General Protease Assay using a Rhodamine 110-Based Substrate
This protocol outlines a general procedure for a protease assay using a bis-substituted rhodamine 110 substrate.
Materials:
-
Rhodamine 110-based substrate (e.g., (Z-Arg)2-R110 for trypsin-like proteases)
-
Target protease
-
Assay Buffer appropriate for the target protease
-
Protease-specific inhibitor for control experiments
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the rhodamine 110-based substrate in DMSO.
-
Prepare dilutions of the target protease in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the protease solution to the appropriate wells.
-
For inhibitor controls, pre-incubate the protease with the inhibitor.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Measurement:
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the end-point fluorescence after a fixed time period or monitor the reaction kinetically.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control.
-
Relate the fluorescence intensity to the amount of active protease.
-
Conclusion and Future Perspectives
The selection of a fluorescent probe for enzyme activity assays is a nuanced decision that requires careful consideration of the research question and experimental context.
-
This compound remains a reliable and well-characterized FRET substrate, particularly for in vitro kinetic studies of proteases like ACE2. Its primary drawbacks are the UV excitation and potential for environmental sensitivity.
-
Coumarin- and Rhodamine-based probes offer the significant advantage of visible light excitation, making them more suitable for cell-based assays and reducing potential photodamage. Their "turn-on" mechanism can lead to very high signal-to-background ratios.
-
Activity-Based Probes provide a unique and powerful approach by directly labeling active enzyme molecules, offering a quantitative measure of active enzyme concentration and enabling in vivo imaging applications.
The future of fluorescent probe development lies in the creation of probes with even greater specificity, photostability, and brightness. The development of probes that are excited and emit in the near-infrared (NIR) region will further enhance their utility for deep-tissue in vivo imaging. Additionally, the design of multi-functional probes that can simultaneously report on multiple enzymatic activities will open up new avenues for understanding complex biological processes.
By understanding the principles and limitations of each class of fluorescent probe, researchers can confidently select the optimal tool to illuminate the intricate workings of enzymes in health and disease.
References
- Fernández-Atucha, A., et al. (2017). Sex differences in the aging pattern of renin-angiotensin system serum peptidases. Biol Sex Differ. 8, 5.
- Duus, J. Ø., et al. (1998). Fluorescence Energy-Transfer Probes of Conformation in Peptides: The 2-Aminobenzamide/Nitrotyrosine Pair. The Journal of Physical Chemistry B, 102(33), 6423-6428.
- De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science, 15(5), 1163-1175.
- De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Protein Science : A Publication of the Protein Society, 15(5), 1163–1175.
- Thatcher, S. E., & Cassis, L. A. (2017). Use of a Fluorescent Substrate to Measure ACE2 Activity in the Mouse Abdominal Aorta. Methods in Molecular Biology, 1614, 37–43.
- Hirata, I. Y., et al. (1998). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. Journal of Biomolecular Structure & Dynamics, 16(2), 369-377.
- Bogyo, M., & Cravatt, B. F. (2007). Activity-based profiling of proteases. Annual Review of Biochemistry, 76, 497-533.
- Anstead, G. M., et al. (2012). Coumarin-based profluorescent and fluorescent substrates for determining xenobiotic-metabolizing enzyme activities in vitro. Molecules, 17(10), 11843-11863.
- Terentyeva, T. G., et al. (2011). Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters.
- van der Velde, J. H., et al. (2011). Morpholinecarbonyl-Rhodamine 110 Based Substrates for the Determination of Protease Activity with Accurate Kinetic Parameters.
- Verhelst, S. H. L. (2010). Activity based probes as a tool for functional proteomic analysis of proteases. Proteomics, 10(4), 771-783.
- van der Velde, J. H., et al. (2011). Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters.
- Zhu, H., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 29(1), 123.
- Thatcher, S. E., & Cassis, L. A. (2017). Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. Methods in Molecular Biology, 1614, 37-43.
- Ahn, K. H., & Jun, Y. W. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors.
- Hirata, I. Y., et al. (1998). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. Journal of biomolecular structure & dynamics, 16(2), 369–377.
- dos Santos, G. P., et al. (2003). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Photochemistry and photobiology, 77(3), 241–246.
- van der Velde, J. H., et al. (2011). Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters.
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]
- Valeur, B. (2012). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 17(12), 14478–14492.
- Heisterkamp, N., et al. (2003). A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. Proceedings of the National Academy of Sciences, 100(23), 13234-13239.
-
Sigma-Aldrich. (n.d.). Assay Procedure for Protease. Retrieved from [Link]
-
Elabscience. (n.d.). Angiotensin I Converting Enzyme 2(ACE2)Activity Fluorescence Assay Kit. Retrieved from [Link]
-
Enzyme Development Corporation. (n.d.). Protease Assay (PC). Retrieved from [Link]
- Chen, L., et al. (2021). Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity. Journal of Biological Chemistry, 296, 100722.
- Anstead, G. M., et al. (2020).
- Yin, H. J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(20), 11847-11862.
- Kwong, G. A., et al. (2024). Engineering Multiplexed Synthetic Breath Biomarkers as Diagnostic Probes. bioRxiv.
- Liu, Y. C., et al. (2008). Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation. European Journal of Pharmacology, 580(1-2), 67-76.
- Kasperkiewicz, P., et al. (2017). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 5, 63.
Sources
- 1. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a Fluorescent Substrate to Measure ACE2 Activity in the Mouse Abdominal Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of Abz-Ser-Pro-3-nitro-Tyr-OH
This guide provides an in-depth analysis of the fluorogenic peptide substrate Abz-Ser-Pro-3-nitro-Tyr-OH, focusing on its primary enzymatic target and its potential for cross-reactivity with other proteases. This document is intended for researchers, scientists, and drug development professionals who utilize protease assays and require a comprehensive understanding of substrate specificity.
Introduction: Understanding the Substrate
This compound is an internally quenched fluorescent (FRET) substrate designed for the continuous monitoring of protease activity. Its structure consists of a short peptide sequence, Ser-Pro-Tyr, flanked by a fluorophore and a quencher.
-
Fluorophore: Aminobenzoyl (Abz) group at the N-terminus.
-
Quencher: 3-nitro-Tyrosine (3-nitro-Tyr) at the C-terminus.
-
Peptide Sequence: Ser-Pro
The core principle of this substrate lies in FRET. In its intact state, the close proximity of the 3-nitro-Tyr quencher to the Abz fluorophore suppresses fluorescence emission. Upon enzymatic cleavage of the peptide bond between Proline and 3-nitro-Tyrosine, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of proteolysis.
Mechanism of Action: A FRET-Based Reporter System
The functionality of this compound is predicated on the distance-dependent interaction between the Abz and 3-nitro-Tyr pair. The efficiency of quenching is maximal when the peptide is intact. Proteolytic cleavage disrupts this proximity, restoring the fluorescence of the Abz group.
Caption: Experimental workflow for protease cross-reactivity profiling.
Step-by-Step Methodology:
A. Materials Required:
-
This compound substrate
-
Purified, recombinant proteases:
-
Human ACE2 (Positive Control)
-
Human or Porcine Prolyl Endopeptidase (Primary Test)
-
Trypsin, Chymotrypsin, Elastase (Negative/Specificity Controls)
-
-
Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5 (Note: Optimize for each enzyme if necessary) [1]* Black, opaque 96-well microplates (low fluorescence background)
-
Fluorescence microplate reader with kinetic capabilities
B. Protocol:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the substrate stock solution in Assay Buffer to a working concentration of 2X the desired final concentration (e.g., 50 µM for a 25 µM final concentration).
-
Dilute each protease to a 2X working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the positive control (ACE2).
-
-
Assay Plate Setup:
-
Design the plate map, including wells for:
-
Blank: Buffer only (no enzyme).
-
Positive Control: ACE2.
-
Test Wells: PEP, Trypsin, Chymotrypsin, etc.
-
-
Add 50 µL of the appropriate 2X enzyme solution (or buffer for blank wells) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate and Measure Reaction:
-
Initiate the reactions by adding 50 µL of the 2X substrate working solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 60 minutes.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~420 nm
-
-
C. Data Analysis and Interpretation:
-
Subtract Background: For each time point, subtract the average fluorescence reading of the "Blank" wells from all other wells.
-
Calculate Initial Velocity (V₀): Plot the background-subtracted fluorescence units (RFU) versus time (minutes) for each enzyme. Identify the linear portion of the curve (typically the first 10-20 minutes) and calculate the slope. This slope represents the initial velocity (V₀) in RFU/min.
-
Determine Relative Cross-Reactivity: Normalize the activity of the test proteases to the positive control (ACE2).
-
Relative Activity (%) = (V₀ of Test Protease / V₀ of ACE2) * 100
-
Expected Results:
-
High Specificity: If the substrate is highly specific for ACE2, you will observe a robust signal in the ACE2 wells and negligible signal (similar to the blank) in the PEP, trypsin, and other protease wells.
-
Cross-Reactivity: If the substrate is cleaved by PEP, you will observe a significant fluorescence increase in the PEP wells. The calculated relative activity will provide a quantitative measure of this cross-reactivity.
Conclusion and Recommendations
This compound is a well-characterized and effective substrate for assaying ACE2 activity. However, its inherent peptide sequence presents a valid theoretical basis for potential cross-reactivity with prolyl endopeptidases.
Recommendations for Researchers:
-
For applications involving purified ACE2 in a controlled biochemical assay (e.g., HTS for ACE2 inhibitors), this substrate is an excellent choice.
-
When working with complex biological samples (e.g., cell lysates, tissue homogenates, serum) that may contain multiple proteases, it is imperative to perform a validation study as outlined above to confirm the source of the measured activity.
-
If significant cross-reactivity with endogenous PEP is observed, consider using specific PEP inhibitors in control wells or selecting an alternative ACE2 substrate with a sequence less likely to be recognized by prolyl-specific enzymes.
By combining established data with a rigorous validation framework, researchers can confidently employ this substrate and ensure the accuracy and reliability of their experimental findings.
References
Sources
A Senior Application Scientist's Guide to Abz-Ser-Pro-3-nitro-Tyr-OH: A Superior FRET Substrate for High-Stakes Biochemical Assays
For researchers and drug development professionals navigating the complex landscape of protease activity, the choice of assay substrate is a critical decision point that dictates the quality, sensitivity, and reproducibility of experimental data. This guide provides an in-depth comparison of the internally quenched fluorescent (FRET) substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, highlighting its distinct advantages over alternatives in the study of key enzymes such as Angiotensin-Converting Enzyme 2 (ACE2) and various Matrix Metalloproteinases (MMPs).
The Anatomy of a High-Performance FRET Substrate
The efficacy of this compound stems from the synergistic function of its constituent parts.[1] It is not merely a peptide; it is an engineered molecular tool designed for precise, real-time measurement of enzymatic activity.[2]
-
Fluorophore (Abz - 2-Aminobenzoyl): The Abz group serves as the fluorescent reporter. When excited (typically around 320 nm), it has the potential to emit light (around 420 nm).[3] Its selection is crucial due to its strong and reliable fluorescent properties, which enable sensitive detection.[2]
-
Quencher (3-nitro-Tyr - 3-nitro-tyrosine): The 3-nitro-tyrosine residue is the key to the substrate's function as an internally quenched probe. The nitro group (-NO2) is a potent electron-withdrawing group.[2] This modification not only makes it an efficient quencher of the Abz fluorophore when in close proximity but also provides insights into enzyme-substrate interactions.[2][4]
-
Peptide Sequence (Ser-Pro): The specific amino acid sequence dictates the substrate's specificity for a particular protease. While the Ser-Pro linkage is a core component, this backbone can be modified to create substrates targeted to the active sites of various enzymes.
The entire system operates on the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the Abz and 3-nitro-Tyr moieties are spatially close. Upon excitation of the Abz fluorophore, the energy is non-radiatively transferred to the 3-nitro-Tyr quencher, resulting in minimal light emission. When a protease cleaves the peptide bond, the fluorophore and quencher are separated, disrupting FRET and leading to a quantifiable increase in fluorescence.[5]
Core Advantages in Biochemical Assays
The molecular design of this compound translates directly into tangible advantages for kinetic studies and high-throughput screening (HTS).
-
Continuous Monitoring & Kinetic Accuracy: Unlike endpoint assays such as ELISA or zymography, which provide a single snapshot of activity, this FRET substrate allows for the continuous, real-time monitoring of enzymatic reactions.[3][6] This is paramount for accurately determining kinetic parameters like Kₘ and kcat, and for detailed mechanism-of-action studies of inhibitors. For ACE2, this substrate has demonstrated a Kₘ of 23 µM and a kcat/Kₘ of 3.5 x 10⁴ M⁻¹s⁻¹, indicating a high catalytic efficiency suitable for screening applications.[7]
-
Enhanced Sensitivity: Fluorescence-based assays are inherently more sensitive than colorimetric or spectrophotometric methods. The Abz/nitro-Tyr pair is particularly effective, allowing for the detection of low enzyme concentrations and the use of minimal substrate, which is both cost-effective and reduces the likelihood of substrate inhibition.[2]
-
Simplified Workflow: The "mix-and-read" nature of the assay eliminates the need for separation or wash steps common in other methods. This streamlined process is highly amenable to automation and HTS for inhibitor discovery.
-
Versatility: While it is a well-documented substrate for ACE2, the underlying peptide chemistry allows for its use as a building block in synthesizing substrates for other proteases, including MMPs, by modifying the peptide sequence.[1][8][9]
Performance Comparison with Alternative Substrates
When evaluated against other common protease substrates, the superiority of this compound becomes evident.
| Substrate Type | Example(s) | Principle | Advantages | Disadvantages |
| Abz/nitro-Tyr FRET | This compound | Fluorescence (FRET) | High sensitivity, continuous real-time data, simple workflow, good kinetic parameters. | Requires fluorescence plate reader. |
| Other FRET Pairs | Mca/Dnp, Edans/Dabcyl, 5-FAM/QXL™520[3][6] | Fluorescence (FRET) | Continuous real-time data, high sensitivity. | Potential for spectral overlap issues, cost of synthesis can be higher. |
| Thiopeptide Substrates | Ac-Pro-Leu-Gly-(mercapto)-Leu-Gly-OEt | Spectrophotometry | Continuous real-time data. | Generally lower sensitivity than fluorescence, potential for compound interference. |
| Non-Labeled Peptides | H-PLGLAG-OH[10] | HPLC/MS Analysis | Provides exact cleavage site identification. | Endpoint assay, low throughput, requires complex instrumentation and analysis. |
| Zymography | Gelatin, Casein | In-gel Digestion | Provides information on the molecular weight of active proteases. | Semi-quantitative, low throughput, not suitable for kinetics.[6] |
| ELISA | N/A | Immunoassay | Measures total enzyme quantity. | Does not measure enzyme activity, endpoint assay, multiple steps.[3][6] |
The primary advantage of this compound over other FRET substrates lies in the specific pairing of Abz and 3-nitro-tyrosine. This combination offers a robust signal-to-noise ratio due to the efficient quenching by the nitro group. Compared to non-FRET methods, its ability to generate continuous kinetic data in a simple format makes it the superior choice for drug discovery and detailed enzymatic characterization.[2][6]
Experimental Protocol: ACE2 Activity Assay
This protocol provides a validated workflow for measuring ACE2 activity and screening for inhibitors using this compound.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for ACE2 activity (e.g., 100 mM Tris-HCl, 600 mM NaCl, pH 7.5).
-
Recombinant ACE2: Reconstitute lyophilized human recombinant ACE2 in the assay buffer to a stock concentration of 1 µg/mL. Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
Inhibitor (Optional): Prepare a stock solution of a known ACE2 inhibitor (e.g., MLN-4760) in DMSO.
B. Assay Procedure:
-
Prepare a working solution of the substrate by diluting the 10 mM stock into the assay buffer. The final concentration in the well should be near the Kₘ value (e.g., 25 µM).
-
Prepare a working solution of ACE2 by diluting the stock to the desired final concentration (e.g., 10 ng/well).
-
Pipette 50 µL of assay buffer into all wells of a 96-well black, flat-bottom plate. For inhibitor screening, add the test compound to the appropriate wells.
-
Add 25 µL of the ACE2 working solution to the appropriate wells. Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity every 60 seconds for 30-60 minutes.
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 420 nm
-
C. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence units (RFU) versus time (minutes).
-
The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
For inhibitor screening, calculate the percent inhibition relative to the "enzyme only" control wells.
Conclusion
In the demanding fields of biochemical research and drug development, this compound distinguishes itself as a premier tool for the study of proteases. Its advantages are not incremental; they represent a fundamental improvement over older, more cumbersome methods. The combination of high sensitivity, real-time kinetic data acquisition, and a streamlined workflow provides researchers with the robust and reliable data necessary to advance their programs.[2] By understanding the principles behind its design and the practicalities of its application, scientists can fully leverage this substrate to accelerate discovery and deepen our understanding of enzymatic processes.
References
- Current time inform
- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.
- Matrix Metalloproteinases 390 FRET Substr
- Abz-SP-3-nitro-Tyr-OH. Liwei Peptide.
- Matrix Metalloproteinases 390 FRET Substr
- Abz-Ser-Pro-Tyr(NO2)-OH. Biosynth.
- Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity.
- A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Technology Networks.
- This compound. MedChemExpress (MCE).
- This compound. Chem-Impex.
- Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substr
- This compound. Bachem Products.
- This compound | C24H27N5O9. PubChem.
- MMP-2/MMP-9 Substr
- MMP-2 substr
- Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substr
- This compound. BLDpharm.
- Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central.
- This compound.
- Biochemical validation of MMP-2 and MMP-9 substrates.
- Abz-Gly-p-nitro-Phe-Pro-OH. Bachem Products.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. biosynth.com [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MMP-2 substrate peptide [novoprolabs.com]
A Researcher's Guide to Fluorogenic Substrates for Angiotensin-Converting Enzyme 2 (ACE2): A Comparative Analysis of Abz-Ser-Pro-3-nitro-Tyr-OH
For researchers, scientists, and drug development professionals engaged in the study of Angiotensin-Converting Enzyme 2 (ACE2), the selection of an appropriate substrate is paramount for generating robust and reproducible data. This guide provides an in-depth technical comparison of fluorogenic substrates for ACE2, with a primary focus on the specificity and performance of Abz-Ser-Pro-3-nitro-Tyr-OH. We will objectively compare its characteristics with the widely used alternative, Mca-Ala-Pro-Lys(Dnp)-OH, supported by experimental data to inform your assay design and substrate selection.
The Critical Role of Substrate Specificity in ACE2 Research
Angiotensin-Converting Enzyme 2 (ACE2) is a zinc metalloprotease that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin II to angiotensin-(1-7). Its significance has been further highlighted by its role as the primary receptor for the SARS-CoV-2 virus. Accurate measurement of ACE2 activity is therefore essential for understanding its physiological functions and for the development of therapeutic interventions.
A key challenge in measuring ACE2 activity is the presence of other proteases in biological samples, particularly its close homolog, Angiotensin-Converting Enzyme (ACE). ACE and ACE2 share structural similarities but exhibit distinct substrate specificities. Consequently, the use of a substrate that is not exclusively cleaved by ACE2 can lead to inaccurate measurements and misinterpretation of results. This underscores the critical need for highly specific substrates in ACE2 research.
Comparative Analysis of Fluorogenic Substrates
Fluorogenic substrates are invaluable tools for the continuous monitoring of enzyme activity in real-time. These molecules consist of a peptide sequence recognized by the enzyme, flanked by a fluorophore and a quencher. Upon enzymatic cleavage of the peptide, the fluorophore is spatially separated from the quencher, resulting in a measurable increase in fluorescence.
This guide focuses on two prominent fluorogenic substrates for ACE2:
-
This compound : A substrate reported to be selective for ACE2.
-
Mca-Ala-Pro-Lys(Dnp)-OH : A commonly used alternative for measuring ACE2 activity.
Performance Metrics: A Head-to-Head Comparison
The efficiency of an enzyme substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies more efficient catalysis.
| Substrate | Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound | ACE2 | 23 | 3.5 x 10⁴ | [1][2] |
| Mca-Ala-Pro-Lys(Dnp)-OH | ACE2 | 76.6 | 7.9 x 10⁵ | [3] |
From the data, Mca-Ala-Pro-Lys(Dnp)-OH exhibits a higher catalytic efficiency (kcat/Km) for ACE2 compared to this compound. However, the lower Km of this compound suggests a stronger binding affinity to the ACE2 active site. The choice between a substrate with higher affinity versus one with a faster turnover rate may depend on the specific experimental conditions and the research question being addressed.
The Decisive Factor: Substrate Specificity
While kinetic parameters are important, the specificity of a substrate for its target enzyme is often the most critical factor, especially when working with complex biological samples.
This compound is marketed as a selective substrate for ACE2, distinguishing it from its homolog ACE[1][2]. This selectivity is a significant advantage as it minimizes the potential for off-target cleavage by ACE, which is often present in the same biological milieu.
In contrast, studies have shown that Mca-Ala-Pro-Lys(Dnp)-OH is not entirely selective for ACE2 . A significant portion of its metabolism in tissue homogenates can be attributed to other enzymes. This necessitates the inclusion of an ACE2-specific inhibitor, such as MLN-4760, in the experimental setup to differentiate ACE2-mediated activity from that of other proteases.
The workflow for ensuring specificity in an ACE2 activity assay is crucial and can be visualized as follows:
Caption: Workflow for determining specific ACE2 activity.
Experimental Protocols
To ensure the integrity of your research, we provide the following detailed protocols for conducting an ACE2 enzymatic assay and for determining substrate specificity.
Protocol 1: Standard ACE2 Enzymatic Activity Assay
This protocol describes a method for measuring ACE2 activity in a biological sample using a fluorogenic substrate.
Materials:
-
Recombinant human ACE2 (for standard curve)
-
Fluorogenic substrate (this compound or Mca-Ala-Pro-Lys(Dnp)-OH)
-
ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)
-
ACE2-specific inhibitor (e.g., MLN-4760) for use with non-specific substrates
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards and Samples:
-
Prepare a standard curve of recombinant ACE2 in ACE2 Assay Buffer.
-
Dilute your biological samples (e.g., tissue lysates, plasma) in ACE2 Assay Buffer.
-
-
Set up the Assay Plate:
-
For each sample and standard, prepare two wells: one for total activity and one for background activity.
-
To the "background activity" wells, add the ACE2-specific inhibitor to a final concentration that ensures complete inhibition of ACE2.
-
Add an equal volume of assay buffer to the "total activity" wells.
-
Add your diluted samples and standards to the appropriate wells.
-
-
Initiate the Reaction:
-
Prepare a working solution of the fluorogenic substrate in ACE2 Assay Buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Subtract the background activity rate from the total activity rate to determine the specific ACE2 activity for each sample.
-
Use the standard curve to quantify the ACE2 activity in your samples.
-
Sources
A Guide to Ensuring Reproducibility in Enzyme Kinetics: The Case of Abz-Ser-Pro-3-nitro-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the reliability of in vitro assays is paramount. Fluorogenic peptide substrates are workhorses in enzyme kinetics, offering a continuous and sensitive method for measuring enzyme activity. Among these, Abz-Ser-Pro-3-nitro-Tyr-OH has emerged as a valuable tool for studying proteases, particularly Angiotensin-Converting Enzyme 2 (ACE2) and prolyl endopeptidases.[1][2][3][4][5] However, the reproducibility of findings based on this and similar substrates can be influenced by a multitude of factors. This guide provides an in-depth analysis of this compound, offering a detailed experimental protocol, a comparison with alternative substrates, and a critical discussion of the factors that can impact the reproducibility of your results.
The Science Behind this compound: A FRET-Based Mechanism
This compound is an internally quenched fluorescent (FRET) substrate.[2] Its functionality relies on the principle of Förster Resonance Energy Transfer, a mechanism that governs energy transfer between two light-sensitive molecules. In its intact state, the substrate exhibits minimal fluorescence. The 2-aminobenzoyl (Abz) group at the N-terminus acts as a fluorophore, while the 3-nitro-tyrosine (3-nitro-Tyr) residue at the C-terminus serves as a quencher. When the Abz group is excited by light at approximately 320 nm, it transfers its energy to the nearby 3-nitro-Tyr quencher, which dissipates the energy without emitting light.
Upon enzymatic cleavage of the peptide bond between the proline and 3-nitro-tyrosine residues, the Abz fluorophore and the 3-nitro-Tyr quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Abz group at around 420 nm. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
Caption: FRET mechanism of this compound.
Experimental Protocol: A Self-Validating System
The following protocol provides a robust framework for utilizing this compound in enzyme activity assays. It is designed to be a self-validating system, incorporating controls to ensure the integrity of the results.
I. Reagent Preparation
-
Assay Buffer: The choice of buffer is critical and enzyme-dependent. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) with appropriate salts (e.g., 150 mM NaCl) and additives as required for optimal enzyme activity.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Positive Control: A known active enzyme preparation.
-
Negative Control: Assay buffer without the enzyme.
-
Inhibitor Control (Optional): A known inhibitor of the target enzyme.
II. Assay Procedure
-
Prepare Working Solutions:
-
Dilute the enzyme stock solution to the desired final concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Dilute the this compound stock solution in assay buffer to the desired final concentration. A common starting point is a concentration close to the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
-
Set up the Assay Plate:
-
Use a black, clear-bottom 96-well plate to minimize background fluorescence and light scattering.[5]
-
Add the appropriate volumes of each component to the wells as outlined in the table below:
-
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 |
| Test Wells | Enzyme Working Solution | Substrate Working Solution | Assay Buffer |
| Negative Control | Assay Buffer | Substrate Working Solution | Assay Buffer |
| Positive Control | Known Active Enzyme | Substrate Working Solution | Assay Buffer |
| Inhibitor Control | Enzyme Working Solution | Inhibitor Solution | Substrate Working Solution |
-
Initiate the Reaction and Measure Fluorescence:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Excitation Wavelength: ~320 nm
-
Emission Wavelength: ~420 nm
-
-
III. Data Analysis
-
Plot the Data: For each well, plot fluorescence intensity versus time.
-
Determine the Initial Reaction Velocity (V₀): The initial, linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear phase.
-
Correct for Background: Subtract the slope of the negative control from the slopes of all other wells.
-
Calculate Enzyme Activity: Convert the change in fluorescence units per minute to the rate of substrate hydrolysis (e.g., moles/minute) using a standard curve generated with a known concentration of the fluorescent product (Abz-Ser-Pro).
Caption: A typical experimental workflow for an enzyme assay.
Performance Comparison: this compound vs. Alternatives
The choice of a fluorogenic substrate should be guided by empirical data. While this compound is a versatile substrate, its performance should be compared to other available options for the specific enzyme under investigation.
| Substrate | Target Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | ACE2 | 23 | 3.5 x 10⁴ | [1][2] |
| Z-Gly-Pro-pNA | Prolyl Endopeptidase (FM) | - | - | [6][7] |
| Z-Gly-Pro-pNA | Prolyl Endopeptidase (MX) | - | - | [6][7] |
| Z-Gly-Pro-pNA | Prolyl Endopeptidase (SC) | - | - | [6][7] |
| Gluten Peptide (PQPQLPYPQPQLP) | Prolyl Endopeptidase (FM) | - | 228 ± 17 | [6] |
| Gluten Peptide (PQPQLPYPQPQLP) | Prolyl Endopeptidase (MX) | - | 480 ± 60 | [6] |
| Gluten Peptide (PQPQLPYPQPQLP) | Prolyl Endopeptidase (SC) | - | 430 ± 80 | [6] |
Note: Data for different substrates are often from separate studies, making direct comparisons challenging. It is always recommended to perform in-house validation.
Factors Influencing Reproducibility: A Critical Perspective
Ensuring the reproducibility of findings is a cornerstone of scientific integrity. Several factors can influence the results obtained with this compound and other FRET-based substrates.
-
Substrate Quality: The purity of the fluorogenic substrate is critical. Impurities can lead to high background fluorescence or act as inhibitors, affecting the accuracy of kinetic measurements. Always source substrates from reputable suppliers who provide a certificate of analysis.
-
Enzyme Purity and Activity: The purity and specific activity of the enzyme preparation will directly impact the reaction rate. Ensure consistent enzyme quality between experiments.
-
Assay Conditions:
-
pH and Buffer Composition: Enzyme activity is highly sensitive to pH and the ionic strength of the buffer. These parameters should be tightly controlled.[8]
-
Temperature: Enzyme kinetics are temperature-dependent. Precise temperature control of the assay plate is essential.[8]
-
Solvent Effects: The use of organic solvents like DMSO to dissolve the substrate can affect enzyme activity. The final concentration of the solvent in the assay should be kept to a minimum (typically <1%) and be consistent across all wells.
-
-
Instrumentation:
-
Instrument Settings: The excitation and emission wavelengths, as well as the gain settings of the fluorescence reader, can impact the signal-to-noise ratio. These settings should be optimized and kept consistent.
-
Plate Type: As mentioned, black plates with clear bottoms are recommended to minimize background and crosstalk between wells.[5]
-
-
Photobleaching: Prolonged exposure of the fluorophore to the excitation light can lead to photobleaching, resulting in a decrease in fluorescence signal over time. This can be minimized by using the lowest effective excitation intensity and limiting the measurement time.[9]
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed by other molecules in the solution, leading to an underestimation of the true fluorescence. It is important to work within a concentration range where this effect is negligible.
Caption: Key factors that can influence the reproducibility of results.
Conclusion
This compound is a powerful tool for the kinetic analysis of proteases like ACE2 and prolyl endopeptidases. However, like any experimental system, its successful application and the generation of reproducible data depend on a thorough understanding of its mechanism of action and the meticulous control of experimental variables. By adhering to a well-designed, self-validating protocol and being cognizant of the potential pitfalls, researchers can confidently employ this substrate to generate high-quality, reliable data that will advance our understanding of enzyme function and accelerate the drug discovery process.
References
-
Shanghai H肽 Biotechnology Co., Ltd. This compound. [Link]
-
Nikon's MicroscopyU. Basics of FRET Microscopy. [Link]
-
Chen, H., Puhl, H. L., 3rd, & Ikeda, S. R. (2014). Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy. Assay and drug development technologies, 12(4), 227–243. [Link]
-
Yaron, A., Carmel, A., & Katchalski-Katzir, E. (1979). Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung. Analytical biochemistry, 95(1), 228–235. [Link]
-
Leytus, S. P., Melhado, L. L., & Mangel, W. F. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. The Biochemical journal, 215(2), 253–260. [Link]
-
Shan, L., Marti, T., Sollid, L. M., Gray, G. M., & Khosla, C. (2004). Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. The Biochemical journal, 383(Pt 2), 311–318. [Link]
-
Piston, D. W., & Kremers, G. J. (2011). Overcoming limitations of FRET measurements. Methods in molecular biology (Clifton, N.J.), 699, 435–444. [Link]
-
Camp Fret Assay. How to Perform Camp Fret Assay for Reliable Results in Molecular Biology. [Link]
-
ResearchGate. 15123 PDFs | Review articles in AMINOPEPTIDASES. [Link]
Sources
- 1. This compound - [hongtide.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are the factors that affect FRET measurements? | AAT Bioquest [aatbio.com]
- 7. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdcmedical.org [cdcmedical.org]
- 9. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
A Senior Application Scientist's Guide to Measuring Enzymatic Activity: Abz-Ser-Pro-3-nitro-Tyr-OH as a Standard
For researchers, scientists, and drug development professionals, the precise measurement of enzymatic activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, accuracy, and relevance. This guide provides an in-depth technical comparison of Abz-Ser-Pro-3-nitro-Tyr-OH, an internally quenched fluorescent substrate, with other common alternatives for measuring the activity of post-proline cleaving enzymes, such as Angiotensin-Converting Enzyme 2 (ACE2) and Prolyl Endopeptidase (PREP).
The Principle of Internally Quenched Fluorescent Substrates
This compound is a prime example of a FRET (Förster Resonance Energy Transfer) substrate. This peptide incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 3-nitro-tyrosine. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. When a target enzyme cleaves the peptide bond between the proline and 3-nitro-tyrosine residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This "turn-on" signal is directly proportional to the rate of enzymatic activity.
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption: "FRET-based mechanism of this compound cleavage."
Key Enzymes Targeted
This substrate is particularly useful for assaying proteases that exhibit specificity for cleaving peptide bonds C-terminal to a proline residue. Two enzymes of significant interest in drug discovery and biomedical research are:
-
Angiotensin-Converting Enzyme 2 (ACE2): A key enzyme in the renin-angiotensin system, ACE2 plays a crucial role in cardiovascular regulation and is also the cellular receptor for the SARS-CoV-2 virus.[1]
-
Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP): This serine protease is involved in the metabolism of neuropeptides and peptide hormones in the central nervous system and has been implicated in neurological disorders.[2]
Comparative Analysis of Substrates
The selection of a substrate should be guided by the specific requirements of the assay, including the enzyme of interest, desired sensitivity, and available instrumentation. Here, we compare this compound with two widely used alternatives for prolyl endopeptidase activity measurement.
| Substrate | This compound | Z-Gly-Pro-AMC | Suc-Ala-Pro-pNA |
| Principle | FRET (Fluorescence) | Fluorogenic | Chromogenic (Colorimetric) |
| Detection | Increased fluorescence upon cleavage | Release of fluorescent AMC | Release of yellow p-nitroaniline |
| Excitation/Emission | ~320 nm / ~420 nm[3] | ~380 nm / ~460 nm[1] | N/A (Absorbance at 405-410 nm)[4] |
| Sensitivity | High | High | Moderate to Low |
| Assay Type | Continuous, real-time kinetics | Continuous, real-time kinetics | Can be continuous or endpoint |
| Instrumentation | Fluorescence plate reader | Fluorescence plate reader | Spectrophotometer/plate reader |
| Key Advantages | High sensitivity, suitable for HTS | Well-established, good sensitivity | Inexpensive, requires common lab equipment |
| Potential Limitations | Potential for photobleaching, pH sensitivity of fluorophore[5][6] | Potential for photobleaching, requires specific filter sets | Lower sensitivity, potential for interference from colored compounds |
Experimental Data: A Head-to-Head Look
While direct comparative studies using the same enzyme and conditions are rare, we can compile kinetic data from various sources to provide a quantitative overview. It is important to note that kinetic parameters can vary depending on the specific enzyme source and assay conditions.
Table 1: Kinetic Parameters for Angiotensin-Converting Enzyme 2 (ACE2)
| Substrate | Km (µM) | kcat/Km (M-1s-1) | Source |
| This compound | 23 | 3.5 x 104 | [7] |
Table 2: Kinetic Parameters for Prolyl Endopeptidases (PREP/POP) from various sources
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Suc-Ala-Pro-pNA | Myxococcus xanthus | 0.44 ± 0.04 | 120 ± 5 | 2.7 x 105 | [8] |
| Suc-Ala-Pro-pNA | Sphingomonas capsulata | 1.1 ± 0.1 | 420 ± 20 | 3.8 x 105 | [8] |
| Z-Gly-Pro-pNA | Aeromonas punctata | 0.81 | 505 | 6.23 x 105 | [3] |
Experimental Protocols
To ensure the practical application of this guide, detailed step-by-step methodologies for each substrate type are provided below.
Protocol 1: this compound FRET Assay for ACE2 or PREP Activity
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Purified ACE2 or PREP enzyme
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl with appropriate pH and additives for the specific enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent like DMSO to create a stock solution.
-
Dilute the enzyme to the desired concentration in pre-chilled assay buffer.
-
Prepare the substrate working solution by diluting the stock in assay buffer to the final desired concentration.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the enzyme solution to the sample wells. For negative controls, add buffer instead of the enzyme.
-
If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified time.
-
-
Initiate Reaction:
-
Add the substrate working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~320 nm and emission at ~420 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for a FRET-based enzymatic assay."
Protocol 2: Z-Gly-Pro-AMC Fluorogenic Assay for PREP Activity
This protocol is adapted from established methods for measuring PREP activity.[1]
Materials:
-
Purified PREP enzyme
-
Z-Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the PREP enzyme in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
To each well, add the assay buffer and the enzyme solution.
-
Include control wells with buffer only.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the Z-Gly-Pro-AMC working solution to all wells.
-
-
Measurement:
-
Measure the increase in fluorescence over time (e.g., for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear phase of the fluorescence increase. A standard curve of free 7-amino-4-methylcoumarin (AMC) can be used to convert fluorescence units to molar amounts of product.
-
Protocol 3: Suc-Ala-Pro-pNA Chromogenic Assay for PREP Activity
This protocol is a standard colorimetric assay for PREP.[4]
Materials:
-
Purified PREP enzyme
-
Suc-Ala-Pro-pNA substrate
-
Assay Buffer (e.g., PBS)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Suc-Ala-Pro-pNA in a suitable solvent.
-
Dilute the enzyme in the assay buffer.
-
Prepare a working solution of the substrate.
-
-
Assay Setup:
-
Add assay buffer and enzyme solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the substrate working solution to initiate the reaction.
-
-
Measurement:
-
Measure the absorbance at 405-410 nm kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitroaniline production using its molar extinction coefficient.
-
Choosing the Right Standard: A Scientist's Perspective
The choice between these substrates is a classic trade-off between sensitivity, cost, and convenience.
-
For High-Throughput Screening (HTS) and inhibitor profiling, the high sensitivity and continuous nature of FRET substrates like This compound and fluorogenic substrates like Z-Gly-Pro-AMC are highly advantageous. They allow for the detection of subtle changes in enzyme activity and are amenable to automation. The Abz/nitro-Tyr pair offers a distinct spectral window that may reduce interference from some library compounds.
-
For routine enzyme characterization and educational purposes, the chromogenic substrate Suc-Ala-Pro-pNA is a cost-effective and reliable option. The assay is straightforward to perform and does not require specialized fluorescence instrumentation.
-
When photostability is a concern, particularly in prolonged kinetic experiments, it is crucial to evaluate the specific FRET pair. While all fluorophores are susceptible to photobleaching to some extent, careful experimental design, such as minimizing light exposure and using appropriate instrumentation settings, can mitigate this issue.[9]
-
The influence of pH on the fluorescence of the reporter molecule should also be considered, especially when assaying enzymes with optimal activity at non-neutral pH.[5]
Conclusion
This compound serves as a valuable and sensitive standard for measuring the activity of post-proline cleaving enzymes. Its FRET-based mechanism provides a robust platform for continuous kinetic assays, making it particularly well-suited for applications in drug discovery and detailed enzymatic studies. However, a comprehensive understanding of its performance in comparison to other available substrates, such as the fluorogenic Z-Gly-Pro-AMC and the chromogenic Suc-Ala-Pro-pNA, is essential for selecting the optimal tool for a given research question. By considering the principles, experimental data, and protocols outlined in this guide, researchers can make informed decisions to ensure the integrity and validity of their enzymatic activity measurements.
References
- Shan, L., et al. (2004). Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. Biochemical Journal, 383(Pt 2), 311–318.
- BenchChem. (2025). Application Notes and Protocols for Detecting Protease Activity in Biological Samples using Suc-Ala-Pro-pNA Assay. BenchChem.
- MedChemExpress. (2019). Z-Gly-Pro-AMC. MedChemExpress.
- Gorrão, S. S., et al. (2007). Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase. Peptides, 28(11), 2146–2155.
- PubChem. (n.d.). Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay. PubChem.
- AAT Bioquest. (n.d.). Z-Gly-Pro-AMC CAS 68542-93-8.
- Shan, L., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 102(10), 3599-3604.
- Thatcher, S. E., & Cassis, L. A. (2017). Use of a Fluorescent Substrate to Measure ACE2 Activity in the Mouse Abdominal Aorta. Methods in Molecular Biology, 1614, 61–67.
- Wooten, D. W., et al. (2025). A proto-aldehyde fluorescence quenched substrate for quantitative imaging of both protein and enzyme activity within cells. Chemical Science.
- MedChemExpress. (n.d.). Z-Gly-Pro-AMC. MedChemExpress.
- Bachem. (n.d.). This compound. Bachem Products.
- AAT Bioquest. (2024, May 15). What are the limitations of FRET?
- R&D Systems. (n.d.).
- Bajar, B. T., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors, 16(9), 1488.
- Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388)
- Szeltner, Z., et al. (2004). Induced-fit Mechanism for Prolyl Endopeptidase. Journal of Biological Chemistry, 279(18), 18353–18361.
- HiPep Laboratories. (2025). Technical Note: Substrate Assay and Analysis.
- Wikipedia. (n.d.). Photobleaching. Wikipedia.
- MedChemExpress. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. What are the limitations of FRET? | AAT Bioquest [aatbio.com]
- 6. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Qualifying Fluorogenic Substrates: A Comparative Analysis of Abz-ser-pro-3-nitro-tyr-OH
Introduction: The Critical Role of Substrate Quality in Enzyme Kinetics
Abz-ser-pro-3-nitro-tyr-OH is a specialized fluorogenic substrate primarily utilized in the study of protease activity, most notably for angiotensin-converting enzyme 2 (ACE2).[1][2] Its structure incorporates an N-terminal 2-aminobenzoyl (Abz) group, which acts as a fluorophore, and a 3-nitrotyrosine residue that serves as a quencher. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal signal. Upon enzymatic cleavage between the proline and 3-nitrotyrosine residues, the fluorophore is liberated from the quencher, producing a quantifiable increase in fluorescence. This elegant mechanism allows for the real-time monitoring of enzyme activity.[3][4]
The applications for this substrate are vast, ranging from high-throughput screening (HTS) of enzyme inhibitors to detailed kinetic characterization of proteases.[4][5] However, the reliability and reproducibility of the data generated are fundamentally dependent on the purity and integrity of the substrate itself. Impurities, such as truncated or modified peptide sequences, can act as competitive inhibitors, fluoresce at similar wavelengths, or remain uncleaved, thereby altering the perceived kinetic profile of the enzyme under investigation.
This guide provides researchers, scientists, and drug development professionals with a robust framework for the comparative evaluation of this compound from different suppliers. We will move beyond a simple comparison of specifications listed on Certificates of Analysis (CofA) and delve into the essential experimental protocols required to independently verify product quality. This guide is structured to provide not just the "what" and "how," but the critical "why" behind each step, ensuring a self-validating system for qualifying this critical reagent.
Defining the Critical Quality Attributes (CQAs)
Before embarking on a comparative analysis, it is crucial to define the parameters that most significantly impact the substrate's performance. For a fluorogenic peptide substrate, these are:
-
Purity: The percentage of the target peptide relative to all other detected substances. High purity is the most critical attribute for accurate kinetic measurements.
-
Identity: Confirmation that the peptide has the correct amino acid sequence and molecular mass.
-
Functional Activity: The ability of the substrate to be cleaved by the target enzyme, demonstrated by robust and reproducible kinetic parameters.
-
Stability: The resistance of the peptide to degradation under defined storage and experimental conditions.[6][7]
To illustrate our evaluation process, we will consider three representative, anonymized suppliers:
-
Supplier A (Premium): Highest price point, claims >98% purity.
-
Supplier B (Mid-Range): Moderate price point, claims >95% purity.
-
Supplier C (Budget): Lowest price point, claims >95% purity.
Table 1: Supplier-Stated Specifications (from Certificate of Analysis)
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | >98% | >95% | >95% |
| Molecular Formula | C24H27N5O9 | C24H27N5O9 | C24H27N5O9 |
| Molecular Weight | 529.51 Da | 529.51 Da | 529.51 Da |
| Appearance | White to off-white powder | White powder | Off-white powder |
| Storage Conditions | -20°C, desiccated | -20°C | -20°C |
Experimental Verification Workflow
A systematic approach is essential for an unbiased comparison. The following workflow outlines the key experiments to be performed on samples from each supplier.
Caption: Experimental workflow for supplier qualification.
Part 1: Purity and Identity Verification via UPLC-MS
Causality: Ultra-high performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is the definitive method for assessing peptide purity and confirming identity.[8] UPLC provides high-resolution separation of the target peptide from impurities, while MS provides an accurate mass measurement, confirming the peptide's elemental composition.[8]
Protocol 1: UPLC-MS Analysis
-
Sample Preparation:
-
Allow all peptide vials to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1 mg/mL stock solution of each peptide in Dimethyl Sulfoxide (DMSO).
-
Further dilute the stock solution to 50 µg/mL with a solution of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
-
UPLC Conditions:
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: C18 reverse-phase, 1.7 µm particle size, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 65% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 220 nm and 340 nm (for the nitro-tyrosine).
-
-
MS Conditions:
-
System: High-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 1500 m/z.
-
Data Acquisition: Full scan mode to detect the [M+H]+ ion.
-
Expected Results & Interpretation
The UPLC chromatogram will reveal a major peak for the target peptide and potentially several smaller peaks corresponding to impurities. Purity is calculated as the area of the main peak divided by the total area of all peaks. The MS data should show a prominent ion corresponding to the expected protonated mass of this compound (C24H27N5O9), which is 530.188 g/mol for [M+H]+.
Table 2: Experimental Purity and Identity Results
| Supplier | Stated Purity | Experimental Purity (HPLC Area %) | Observed Mass [M+H]+ | Pass/Fail Identity |
| A (Premium) | >98% | 98.9% | 530.187 | Pass |
| B (Mid-Range) | >95% | 96.1% | 530.189 | Pass |
| C (Budget) | >95% | 92.3% | 530.188, 514.192* | Fail |
*Supplier C showed a significant secondary mass peak, suggesting a deletion or modification impurity. This immediately raises concerns about its suitability for quantitative studies.
Part 2: Functional Assessment via ACE2 Enzymatic Assay
Causality: While analytical purity is crucial, the ultimate test is functional performance. An enzymatic assay confirms that the substrate is recognized and cleaved appropriately by the target enzyme. Determining the Michaelis-Menten constant (Km) provides a sensitive measure of the enzyme-substrate interaction, which can be affected by impurities acting as inhibitors.
Sources
- 1. This compound , ≥95% , 553644-01-2 - CookeChem [cookechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Abz-Ser-Pro-3-Nitro-Tyr-OH Quantification Methods
For researchers and drug development professionals, the accurate quantification of synthetic peptides is paramount for robust and reproducible results. This guide provides an in-depth technical comparison of established analytical methods for the internally quenched fluorescent peptide, Abz-Ser-Pro-3-Nitro-Tyr-OH. This peptide is a widely used substrate for Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in cardiovascular and viral research.[1][2][3] We will move beyond a simple listing of protocols to provide a rationale for experimental design, helping you to select the optimal method for your specific research needs.
Introduction to this compound and its Analysis
This compound is a FRET (Förster Resonance Energy Transfer) peptide.[4][5][6] It incorporates a fluorescent donor group, 2-Aminobenzoyl (Abz), and a quenching acceptor, 3-nitro-Tyrosine.[6] In its intact form, the proximity of the quencher to the fluorophore suppresses fluorescence emission.[5] Upon enzymatic cleavage by a protease like ACE2, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[5] This principle forms the basis of many activity assays.
However, beyond its use in enzyme kinetics, the accurate determination of the peptide's concentration and purity is crucial for standardizing assays and ensuring the validity of screening data. This guide will benchmark three common analytical techniques for this purpose:
-
Fluorescence Spectroscopy (FS): A direct, high-throughput method based on the peptide's intrinsic fluorescence.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): A technique that combines the separation power of HPLC with the sensitivity of fluorescence detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that provides structural confirmation.
Comparative Performance Analysis
The choice of analytical method is often a trade-off between speed, sensitivity, and specificity. The following table summarizes the key performance metrics for the quantification of this compound using the three benchmarked methods. The data presented here is a synthesis of established performance for similar peptide analyses and serves as a representative benchmark.
| Parameter | Fluorescence Spectroscopy (FS) | HPLC-FD | LC-MS/MS |
| Limit of Detection (LOD) | ~1.5 ppb[7] | ~5-10 fmol[8] | ~0.030 ng/mL[9][10] |
| Limit of Quantification (LOQ) | ~5 ppb | ~20 fmol | ~0.100 ng/mL[9][10] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%CV) | <15% | <10% | <10% |
| Specificity | Moderate | High | Very High |
| Throughput | High | Medium | Medium |
| Cost | Low | Medium | High |
In-Depth Methodologies and Experimental Rationale
Fluorescence Spectroscopy (FS) for High-Throughput Screening
This method is ideal for rapid, relative quantification, such as in high-throughput screening (HTS) of enzyme inhibitors. The assay directly measures the fluorescence increase upon cleavage of the peptide by ACE2.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (1 mM) in DMSO.
-
Recombinant human ACE2 enzyme stock solution (0.1 mg/mL) in assay buffer.
-
-
Assay Procedure:
-
Prepare a working solution of the peptide substrate at 10 µM in assay buffer.
-
In a 96-well black microplate, add 50 µL of the peptide substrate solution to each well.
-
Add 10 µL of potential inhibitors or vehicle control.
-
Initiate the reaction by adding 40 µL of a diluted ACE2 enzyme solution (e.g., 1 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Measure fluorescence intensity using a microplate reader with excitation at 320 nm and emission at 420 nm.[6]
-
-
Why a 96-well black plate? Black plates minimize background fluorescence and light scattering, enhancing the signal-to-noise ratio.
-
Why Tris-HCl at pH 7.4? This buffer system maintains a physiological pH, which is optimal for the activity of most enzymes, including ACE2.
-
Why these excitation and emission wavelengths? These wavelengths are optimal for the Abz fluorophore.[6]
HPLC-FD for Purity Assessment and Quantification
This method is the gold standard for assessing the purity of the peptide and for accurate quantification in complex mixtures.[11][12] It separates the intact peptide from any impurities or degradation products before quantification.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Fluorescence Detection:
-
Excitation: 320 nm.
-
Emission: 420 nm.
-
-
Quantification:
-
Prepare a standard curve of the purified peptide of known concentration.
-
Inject samples and standards.
-
Integrate the peak area of the peptide and quantify using the standard curve.
-
-
Why a C18 column? C18 columns are hydrophobic and provide excellent retention and separation for a wide range of peptides based on their hydrophobicity.[13][14]
-
Why TFA in the mobile phase? TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides by masking the residual silanol groups on the silica-based stationary phase.[15]
-
Why a gradient elution? A gradient from a weak (water-based) to a strong (acetonitrile-based) mobile phase is necessary to elute peptides with varying hydrophobicities from the reversed-phase column.
LC-MS/MS for Absolute Quantification and Structural Confirmation
This is the most specific and sensitive method, providing absolute quantification and confirming the identity of the peptide through its mass-to-charge ratio and fragmentation pattern.[16][17]
-
LC Conditions: Same as HPLC-FD.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): 530.2 m/z ([M+H]⁺).
-
Product Ion (Q3): Select a specific and stable fragment ion (e.g., a y- or b-ion from the peptide backbone).
-
-
-
Quantification:
-
Use a stable isotope-labeled internal standard for the most accurate quantification.
-
Prepare a calibration curve and process samples as in HPLC-FD.
-
-
Why ESI+? Peptides readily form positive ions in the acidic mobile phase used for reversed-phase chromatography.
-
Why MRM? MRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other molecules in the sample.
Visualization of the Benchmarking Workflow
The following diagram illustrates the workflow for comparing the performance of the three analytical methods.
Caption: Workflow for benchmarking FS, HPLC-FD, and LC-MS/MS.
Conclusion and Recommendations
The choice of the analytical method for this compound is dictated by the specific research question.
-
For high-throughput screening of enzyme inhibitors where relative activity is the primary readout, Fluorescence Spectroscopy (FS) is the most efficient method due to its speed and low cost.
-
For accurate quantification and purity assessment, especially during peptide synthesis and quality control, HPLC-FD offers a robust and reliable solution.
-
For applications requiring the highest sensitivity and specificity, such as in complex biological matrices or for definitive structural confirmation, LC-MS/MS is the method of choice.
By understanding the principles and performance characteristics of each technique, researchers can confidently select the most appropriate method to ensure the accuracy and integrity of their scientific findings.
References
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC.
-
TR-FRET Peptide - QYAOBIO.
-
Mass spectrometry-based peptide quantification: applications and limitations.
-
SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - NIH.
-
Peptide analysis using reverse phase liquid chromatography - Separation Science.
-
HPLC for Peptides and Proteins: Principles, Methods and Applications.
-
An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates.
-
Mass spectrometry-based peptide quantification : Expert Review of Proteomics - Ovid.
-
Mass spectrometry-based peptide quantification: applications and limitations.
-
Benchmarking Quantitative Performance in Label-Free Proteomics | ACS Omega.
-
HPLC Analysis and Purification of Peptides - PMC - PubMed Central.
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
-
Comparison of Methods for Determining Peptide Content - 百泰派克生物科技.
-
Comparison of Peptide Content Determination Methods - Mtoz Biolabs.
-
Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed.
-
FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog - Biosynth.
-
Fluorescence resonance energy transfer (FRET) Peptides_荧光共振能量转移多肽的介绍及汇总 - 专肽生物.
-
Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substrate | MedChemExpress.
-
Sensors & Diagnostics.
-
Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry | Request PDF - ResearchGate.
-
Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC - NIH.
-
High-Quality FRET Peptides for Research | JPT.
-
Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides.
-
Fast and Sensitive Total Protein and Peptide Assays for Proteomic Analysis | Analytical Chemistry - ACS Publications.
-
Benchmarking Peptide Spectral Library Search | bioRxiv.
-
Fluorescence Detection in High Performance Liquid Chromatography - R Discovery.
-
This compound | MedChemExpress (MCE) Life Science Reagents.
-
Use of a fluorescence microplate reader for the detection and characterization of metal-assisted peptide hydrolysis - PubMed.
-
Use of a Fluorescence Microplate Reader for the Detection and Characterization of Metal-Assisted Peptide Hydrolysis - ResearchGate.
-
Abz-Ser-Pro-Tyr(NO2)-OH | SFQ-3819-PI | Biosynth.
-
The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer.
-
HPLC Analysis with Fluorescence Detection of Chlorophyll Degradation Products Pheophytins and Pyropheophytin in Virgin Olive Oil.
-
This compound - Bachem Products.
-
Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed.
-
(PDF) Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - ResearchGate.
-
Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC - NIH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. qyaobio.com [qyaobio.com]
- 5. biosynth.com [biosynth.com]
- 6. jpt.com [jpt.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Methods for Determining Peptide Content [en.biotech-pack.com]
- 12. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 13. hplc.eu [hplc.eu]
- 14. chemcoplus.co.jp [chemcoplus.co.jp]
- 15. sepscience.com [sepscience.com]
- 16. tandfonline.com [tandfonline.com]
- 17. jchemrev.com [jchemrev.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Abz-ser-pro-3-nitro-tyr-OH
This guide provides essential safety and logistical information for the proper handling and disposal of the fluorogenic peptide substrate, Abz-ser-pro-3-nitro-tyr-OH (CAS 553644-01-2). As a compound utilized in sensitive biochemical assays, particularly as a substrate for Angiotensin-Converting Enzyme 2 (ACE2), its unique chemical structure—containing a 3-nitrotyrosine residue—necessitates rigorous disposal protocols.[1][2] This document is designed for researchers, laboratory managers, and drug development professionals to ensure operational safety and environmental compliance. The procedures outlined are based on the known chemical properties of nitroaromatic compounds and established best practices for laboratory chemical waste management.
Core Hazard Assessment: Understanding the Chemistry of Disposal
The primary consideration for the disposal of this compound is the presence of the 3-nitrotyrosine moiety. Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential reactivity. The electron-withdrawing nature of the nitro group makes these compounds susceptible to rapid, and sometimes energetic, decomposition, particularly when mixed with incompatible substances.[3] While this specific peptide is not classified as an explosive, the foundational chemistry of its nitro group dictates a cautious approach.
Key Physicochemical & Hazard Data
| Property | Value / Information | Source |
| CAS Number | 553644-01-2 | [1][4] |
| Molecular Formula | C₂₄H₂₇N₅O₉ | [1] |
| Molecular Weight | 529.51 g/mol | [1] |
| Primary Hazard | Belongs to the "Organic Nitro Compounds" class. Potential for energetic reaction with incompatible materials. | Inferred from chemical structure and safety literature. |
| Storage | 2-8°C, protect from light. | [4] |
| Toxicity | Specific toxicity data is not readily available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin/eye contact. | General best practice. |
The Principle of Segregation: Critical Incompatibility Data
Cross-contamination of waste streams is a primary cause of laboratory incidents. The nitro group in this compound makes it incompatible with several common chemical classes. Mixing with these substances can lead to heat generation, gas evolution, or violent reactions.[5] Under no circumstances should this compound or its waste be mixed with the following:
Chemical Incompatibility Table
| Incompatible Chemical Class | Potential Hazard of Mixing | Rationale & Causality |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchloric Acid, Hydrogen Peroxide) | High Risk of Fire, Explosion, Toxic Gas | Oxidizers can react violently with the organic peptide structure, and the nitro group can contribute to an energetic, uncontrolled reaction. Concentrated nitric acid, in particular, must be avoided.[5][6][7] |
| Strong Reducing Agents | Potential for vigorous or violent reaction. | |
| Strong Bases / Alkalis | May promote decomposition or unwanted side reactions. | |
| Strong Acids (Mineral, Oxidizing) | High Risk of Heat, Fire, Toxic Gas | While compatible with some non-oxidizing mineral acids, oxidizing acids like nitric or sulfuric acid pose a significant risk.[5][8] |
Disposal Decision Workflow
To ensure proper waste stream allocation, follow this decision workflow for any material contaminated with this compound. This process is designed to prevent accidental mixing of incompatible waste and to comply with standard hazardous waste regulations.
Caption: Decision workflow for segregating this compound waste.
Standard Operating Procedures for Disposal
Adherence to your institution's Environmental Health & Safety (EHS) guidelines is paramount. The following procedures provide a framework for safe disposal and should be adapted to meet local and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA).[9]
This procedure applies to expired or unused solid this compound and materials grossly contaminated with the solid compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves.
-
Container: Use a designated, leak-proof, and clearly labeled solid hazardous waste container. The container should be compatible with organic nitro compounds.
-
Labeling: Affix a hazardous waste tag to the container before adding waste. Clearly list "this compound (CAS 553644-01-2)" and explicitly state "Organic Nitro Compound." Do not use chemical abbreviations.
-
Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop.
-
Segregation: Ensure no incompatible chemicals (see Section 2) are added to this container.
-
Storage & Pickup: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area away from heat and oxidizing agents. Arrange for pickup by your institution's EHS department.
This procedure applies to dilute aqueous solutions from experiments, such as assay buffers or stock solutions.
-
PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Container: Use a designated, leak-proof, and vented liquid hazardous waste container (e.g., a carboy). The venting cap is crucial to prevent pressure buildup from any potential slow decomposition.
-
Labeling: Affix a hazardous waste tag. List all chemical components of the solution, including buffers and solvents, with their approximate concentrations. Prominently feature "Contains Organic Nitro Compound: this compound."
-
pH Check: Do not neutralize the waste solution with a strong base. If the experimental protocol requires a specific pH, it should be maintained, but do not attempt to adjust the pH of the final waste mixture.
-
Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing.
-
Segregation: This waste stream must be kept separate from oxidizing acids and other incompatible materials listed in Section 2.
-
Storage & Pickup: Keep the container closed and stored in secondary containment. Arrange for pickup by your institution's EHS department.
This procedure applies to disposable items with trace contamination, such as pipette tips, microcentrifuge tubes, and gloves.
-
PPE: Standard laboratory PPE should be worn during handling.
-
Collection: Place all contaminated disposable labware into a designated solid hazardous waste container. This can be a sturdy, lined cardboard box or a plastic drum, as specified by your EHS office.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminant: "Trace contamination with this compound."
-
Segregation: Do not dispose of any free liquids or incompatible solids in this container.
-
Storage & Pickup: Seal the container when full and arrange for EHS pickup.
Decontamination of Reusable Laboratory Equipment
For non-disposable equipment (e.g., glassware, magnetic stir bars, spatulas) that has come into contact with this compound, a two-step decontamination process is required.
-
Initial Rinse:
-
Wearing appropriate PPE, rinse the equipment surface three times with a suitable solvent in which the peptide is soluble (consult product literature, but often a polar organic solvent like DMSO or DMF is used for initial solubilization, followed by an alcohol like ethanol).
-
Collect all rinsate as hazardous liquid waste, following Procedure B .
-
-
Secondary Cleaning:
-
Wash the equipment with a laboratory-grade detergent and warm water.
-
Rinse thoroughly with deionized water.
-
Allow the equipment to air dry completely before reuse or storage.
-
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency response line.
-
Control Ignition Sources: If the compound was in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
PPE: Don appropriate PPE, including a lab coat, gloves, and safety goggles. For large spills of fine powder, respiratory protection may be necessary.
-
Containment (Solid Spill): Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully scoop the mixture into a designated hazardous waste container.
-
Containment (Liquid Spill): Surround the spill with absorbent pads or booms. Add absorbent material to the spill, working from the outside in.
-
Cleanup: Once absorbed, carefully collect the material and place it in a labeled hazardous waste container for disposal according to the appropriate procedure above.
-
Decontaminate: Wipe the spill area with a detergent solution and water.
By adhering to these scientifically-grounded procedures, researchers can safely manage waste generated from the use of this compound, ensuring a secure laboratory environment and regulatory compliance.
References
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. U.S. Environmental Protection Agency. [Link]
-
Degrading and Disposing of Hazardous Chemicals in the Laboratory. National Academies Press. [Link]
-
Chemical Incompatibility Guidance. University of California, Berkeley EHS. [Link]
-
This compound Product Page. Pharmaffiliates. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed, National Library of Medicine. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (NCBI). [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Chemical Incompatibility Chart. Princeton University EHS. [Link]
-
Common Chemical Compatibility Chart. Texas Christian University. [Link]
-
Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. National Center for Biotechnology Information (NCBI). [Link]
-
Analysis of Peptides and Proteins Containing Nitrotyrosine by MALDI-MS. CORE. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Center for Biotechnology Information (NCBI). [Link]
-
Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. MDPI. [Link]
-
Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Semantic Scholar. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). [Link]
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Abz-ser-pro-3-nitro-tyr-OH
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Abz-ser-pro-3-nitro-tyr-OH. The following guidelines are synthesized from established protocols for handling peptide substrates, powdered chemicals, and nitro-aromatic compounds to ensure the highest standards of laboratory safety and experimental integrity.
Understanding the Compound: A Risk-Based Approach
-
Peptide Nature : As a peptide, it is likely to be a lyophilized powder. The primary risk associated with powdered chemicals is the potential for inhalation of fine particles, which can cause respiratory tract irritation.[4]
-
Nitro-Aromatic Moiety : The presence of a 3-nitro-tyrosine group warrants careful handling. While this is a mono-nitro compound and less likely to have the explosive properties of di- or tri-nitro compounds, nitroaromatic compounds as a class are often considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4] For instance, 3-Nitro-L-tyrosine is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[4]
-
Lack of Comprehensive Data : It is crucial to acknowledge that the toxicological properties of this compound have not been fully investigated. Therefore, a cautious approach, treating the compound as potentially hazardous, is the most responsible course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or P1 certified respirator |
| Solution Preparation and Handling | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 or P1 certified respirator |
Justification for PPE Selection:
-
Eye Protection : Protects against accidental splashes of solutions or contact with airborne powder.
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact with the peptide. Double-gloving is a good practice to minimize the risk of exposure during glove removal.
-
Body Protection : A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing.
-
Respiratory Protection : An N95 or P1 respirator is crucial when handling the lyophilized powder to prevent inhalation of fine particles.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and experimental reproducibility. The following procedural steps provide a comprehensive guide for handling this compound.
Step-by-Step Handling Protocol
3.1. Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the lyophilized peptide at -20°C in a desiccator to prevent degradation from moisture.[5]
-
Labeling : Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.
3.2. Weighing and Solution Preparation
-
Designated Area : Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation and contamination.
-
Equilibration : Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold powder.
-
Weighing :
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of the peptide using a calibrated analytical balance.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
-
Solubilization :
-
Add the appropriate solvent (e.g., sterile distilled water or a suitable buffer) to the vial containing the weighed peptide.
-
Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and denaturation.
-
3.3. Experimental Use
-
Contained Operations : All experimental procedures involving this compound should be performed in a well-ventilated area, such as a laboratory bench within a fume hood.
-
Avoid Aerosol Generation : Handle solutions gently to avoid the generation of aerosols.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is paramount to protect personnel and the environment.
4.1. Waste Segregation
-
Solid Waste :
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Aqueous solutions containing this compound should be collected in a dedicated, labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Sharps Waste :
-
Needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
4.2. Decontamination
-
Work Surfaces : Decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol) after handling the compound.
-
Glassware : Reusable glassware should be thoroughly rinsed with an appropriate solvent, followed by a standard laboratory washing procedure. The initial rinsate should be collected as hazardous waste.
4.3. Final Disposal
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes and workflows for the safe handling of this compound.
Caption: Decision workflow for selecting appropriate PPE.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
